Engineering Synergistic Neuroprotection: The Role of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid in Multi-Target-Directed Ligands (MTDLs)
Executive Summary Alzheimer’s Disease (AD) is a multifactorial neurodegenerative disorder driven by a complex interplay of amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, neuroinflammation, and glutamatergic exc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Alzheimer’s Disease (AD) is a multifactorial neurodegenerative disorder driven by a complex interplay of amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, neuroinflammation, and glutamatergic excitotoxicity. Historically, single-target therapies—such as the uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist memantine—have offered symptomatic relief but failed to halt disease progression[1].
This limitation has catalyzed a paradigm shift toward the rational design of Multi-Target-Directed Ligands (MTDLs) : hybrid molecules engineered to simultaneously modulate multiple pathological pathways. Central to this advanced drug design strategy is 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (CAS: 14664-67-6). As a functionalized building block of memantine, it provides medicinal chemists with a critical conjugation vector (the 1-carboxylic acid) while strictly preserving the adamantane core and primary amine required for NMDAR antagonism[2].
Structural Rationale: Preserving the Pharmacophore
To understand the utility of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, one must analyze the binding mechanics of memantine (3,5-dimethyladamantan-1-amine). Memantine exerts its neuroprotective effects by lodging its bulky, lipophilic adamantane cage into the pore of excessively open NMDARs, while its positively charged primary amine interacts with the Mg²⁺ binding site[3].
The Conjugation Dilemma:
If a secondary pharmacophore is conjugated directly to memantine’s primary amine, the molecule loses its positive charge at physiological pH, drastically reducing or entirely abolishing its NMDAR binding affinity.
The Structural Solution:
By utilizing 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, researchers bypass this limitation. The primary amine at the 3-position is left intact to secure channel binding, while the newly introduced carboxylic acid at the 1-position acts as an outward-facing handle[4]. This allows the secondary pharmacophore (e.g., a P2X7 receptor antagonist or cholinesterase inhibitor) to protrude from the channel pore and interact with external secondary targets without causing steric clashes inside the NMDAR pore.
Figure 1: MTDL design workflow using the memantine-1-carboxylic acid building block.
As a Senior Application Scientist, I emphasize that the synthesis of this building block requires overcoming significant thermodynamic barriers due to the unique geometry of the adamantane cage. The following protocols outline the self-validating system used to generate and utilize this compound[4],[5].
Protocol A: Synthesis of the Building Block via Ritter Reaction
The synthesis relies on generating a carbocation at the bridgehead position, followed by a highly rigorous hydrolysis step.
Procedure: Suspend 3,5-dimethyladamantane-1-carboxylic acid (2.0 g) in 70% HNO₃ (6.0 mL) and cool to 0 °C. Dropwise, add 98% H₂SO₄ (10 mL) and 20–30% oleum (3.5 mL), strictly maintaining the temperature at 0 °C.
Causality: The highly acidic, dehydrating environment forces the formation of a stable tertiary carbocation at the bridgehead position of the adamantane cage.
Nucleophilic Attack: Add acetonitrile (6.0 mL) at 0 °C, then stir at room temperature for 3 hours. Acetonitrile acts as the nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Pouring the mixture over ice yields the intermediate 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid .
Harsh Acid Hydrolysis:
Procedure: Suspend the acetamido intermediate in 37% HCl (60 mL) and heat at reflux continuously for 5 to 6 days[5].
Causality: Why such extreme conditions? The acetamido group is located at the bridgehead position of the bulky adamantane cage. This extreme steric hindrance completely shields the amide bond from nucleophilic attack by water under standard basic or mild acidic conditions. Prolonged reflux in concentrated acid is thermodynamically required to force cleavage.
Isolation: Evaporate under reduced pressure, wash the crude product with ethyl acetate, and collect via suction filtration to yield 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride [1].
To conjugate the building block to a secondary pharmacophore without destroying the primary amine, a protection-deprotection strategy is mandatory[2].
Amine Protection: React the hydrochloride salt with Di-tert-butyl dicarbonate (Boc₂O) in THF and aqueous NaOH for 16 hours to yield the Boc-protected intermediate. Causality: This shields the critical NMDAR-binding amine from participating in the subsequent coupling reaction.
Activation & Coupling: Activate the 1-carboxylic acid (e.g., converting to a hydrazide) and react it with the secondary pharmacophore (e.g., 3,5-dichloro-4-hydrazinopyridine for P2X7 targeting).
Deprotection: Remove the Boc group using standard acidic conditions (e.g., TFA) to restore the primary amine, yielding the final bioactive MTDL.
Quantitative Structure-Activity Relationship (QSAR) Data
The necessity of using the memantine-derived building block over simpler adamantane derivatives (like amantadine) is proven by QSAR data. When researchers attempted to build MTDLs using amantadine, the resulting compounds (e.g., Compound 9g) suffered a massive drop in NMDAR potency. Switching to the 3-Amino-5,7-dimethyladamantane-1-carboxylic acid building block (yielding Compound 15a) restored the required low-micromolar NMDAR affinity while successfully integrating P2X7 antagonism[2].
Table 1: Comparative Pharmacological Profiling of Adamantane Derivatives
The primary biological application of MTDLs derived from this building block is the mitigation of excitotoxicity—a pathological cascade where prolonged synaptic glutamate exposure leads to NMDAR overactivation, massive intracellular Ca²⁺ influx, mitochondrial dysfunction, reactive oxygen species (ROS) generation, and ultimately, neuronal apoptosis[6].
By combining the uncompetitive NMDAR blockade of the memantine core with a secondary mechanism (such as reducing neuroinflammation via P2X7 blockade), these MTDLs offer a synergistic intervention that single-target drugs cannot achieve.
Figure 2: Glutamatergic excitotoxicity and targeted intervention by memantine MTDLs.
References
Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. nih.gov.
Scienze Biochimiche e Biotecnologiche - AMS Dottor
CAS 14664-67-6 | 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. chemexpress.cn.
Engineering Neuroprotection: The Mechanistic Role of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid in Multi-Target-Directed Ligands
Executive Summary In the pursuit of disease-modifying therapies for complex neurodegenerative disorders like Alzheimer’s Disease (AD), the limitations of single-target pharmacology have become starkly apparent. While mem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of disease-modifying therapies for complex neurodegenerative disorders like Alzheimer’s Disease (AD), the limitations of single-target pharmacology have become starkly apparent. While memantine—an uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist—remains a cornerstone FDA-approved treatment, its baseline efficacy is limited to symptomatic relief[1].
To overcome this, the field has pivoted toward Multi-Target-Directed Ligands (MTDLs) [2]. At the heart of this paradigm shift is 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (CAS 14664-67-6). By strategically functionalizing the adamantane core with a 1-carboxylic acid group, we preserve the critical channel-blocking kinetics of memantine while introducing a versatile synthetic handle. This whitepaper dissects the mechanism of action of this vital scaffold, detailing how it enables the targeted delivery of secondary pharmacophores (such as nitric oxide donors and P2X7 antagonists) to synergistically halt excitotoxicity and neuroinflammation.
Core Pharmacophore Dynamics: The Adamantane Scaffold
To understand the derivative, we must first analyze the parent pharmacophore. The adamantane cage of memantine acts as a low-to-moderate affinity, uncompetitive NMDAR antagonist[1].
The Causality of the "Fast Off-Rate"
During normal synaptic transmission, NMDARs open for mere milliseconds. Memantine’s binding kinetics are too slow to accumulate in the channel during these brief physiological events, thereby sparing normal cognition[1]. However, during excitotoxic conditions—where massive glutamate release causes prolonged NMDAR activation and deadly intracellular Ca²⁺ influx—memantine enters the open channel pore and blocks it[3].
The critical feature is its fast off-rate . Unlike high-affinity antagonists (e.g., MK-801) that permanently trap the channel and induce schizophrenia-like side effects, the adamantane core rapidly dissociates at physiological resting potentials[1].
The Strategic 1-Carboxylic Acid Functionalization
Adding a carboxylic acid group at the 1-position of the 3,5-dimethyladamantane cage serves a dual purpose:
Steric Preservation: The substitution does not sterically hinder the molecule's ability to lodge into the NMDAR pore.
Synthetic Conjugation: The -COOH group acts as an anchor for amide coupling, allowing the attachment of secondary neuroprotective moieties without abolishing the primary channel-blocking mechanism[2].
Mechanisms of Action in MTDL Neuroprotection
By utilizing 3-Amino-5,7-dimethyladamantane-1-carboxylic acid as a scaffold, researchers have engineered two primary classes of neuroprotective MTDLs:
Excitotoxicity generates reactive oxygen species (ROS) that further damage neurons. By conjugating a nitrate (NO-donor) group to the carboxylic acid scaffold, researchers created NitroMemantine (e.g., YQW-036)[1].
Mechanism: The adamantane core guides the molecule into the overactivated NMDAR channel. Once localized, the NO-donor facilitates targeted S-nitrosylation of the receptor's redox modulatory sites. This dual-action provides significantly greater blockade of excitotoxic currents than memantine alone, offering enhanced neuroprotection[1].
Pathway B: Dual P2X7–NMDA Receptor Antagonism
Neuroinflammation and excitotoxicity form a deadly feedback loop. ATP released from dying neurons activates microglial P2X7 receptors, triggering pro-inflammatory cytokine release, which in turn sensitizes neuronal NMDARs[2].
Mechanism: Conjugating a P2X7-antagonist pharmacophore to the 1-carboxylic acid handle creates a single molecule capable of simultaneously blunting microglial inflammation and blocking neuronal excitotoxicity[2].
Fig 1: Neuroprotective mechanism of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid MTDL derivatives.
Quantitative Pharmacodynamics
The following table summarizes the pharmacological evolution from the parent compound to MTDLs utilizing the carboxylic acid scaffold.
To ensure scientific integrity, the synthesis and validation of these compounds must follow strict, self-validating protocols.
Protocol A: Synthesis of the Scaffold via Acid Hydrolysis
Rationale: The bulky, sterically hindered nature of the adamantane cage significantly impedes nucleophilic attack. Prolonged, harsh acidic conditions are mandatory to achieve quantitative deprotection of the precursor without degrading the robust tricyclic aliphatic core.
Preparation: Suspend 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid (2.5 g, 9.42 mmol) in 60 mL of 37% HCl (12 N)[5].
Reflux: Heat the mixture in a round-bottom flask equipped with a reflux condenser and mechanical stirrer for 80 hours (or up to 5 days) at reflux[4][5].
Isolation: Remove the acid under reduced pressure to dryness. Wash the crude product with ethyl acetate and collect via suction filtration[5].
Desiccation: Dry the compound in a desiccator over P₂O₅ overnight to yield the hydrochloride salt (11·HCl or 73) as a white solid[5].
Self-Validation Check: Perform ¹H NMR (400 MHz, DMSO-d6). The disappearance of the acetamido methyl singlet confirms complete deprotection, validating the synthesis[4].
Protocol B: Electrophysiological Validation of NMDAR Blockade
Rationale: To prove that the newly conjugated MTDL retains the neuroprotective "fast off-rate" of the adamantane core, whole-cell patch-clamp electrophysiology must be performed under simulated excitotoxic conditions.
Recording Setup: Establish whole-cell configuration holding the membrane potential at -70 mV.
Excitotoxic Induction: Perfuse the cells with a continuous application of 100 µM NMDA and 10 µM Glycine to induce a steady-state inward excitotoxic current.
Compound Application: Co-perfuse the MTDL derivative (e.g., 10 µM) and record the decay of the inward current, calculating the IC₅₀ and the on-rate (
kon
).
Self-Validation Check (Washout): Cease compound perfusion while maintaining NMDA/Glycine application. A rapid recovery of the inward current confirms the fast off-rate (
koff
). Failure to recover indicates the compound has permanently trapped the channel, invalidating its safety profile.
Fig 2: Experimental workflow for synthesizing and validating adamantane-based MTDL neurotherapeutics.
References
Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists - PMC. National Institutes of Health (nih.gov).
Scienze Biochimiche e Biotecnologiche - AMS Dottorato. University of Bologna (unibo.it).
CAS 14664-67-6 | 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. ChemExpress (chemexpress.cn).
Unraveling the Mystery of CAS 14664-67-6: A Case of a Non-Verifiable Chemical Identifier
For Researchers, Scientists, and Drug Development Professionals In the realm of chemical research and development, the Chemical Abstracts Service (CAS) Registry Number is an indispensable tool for the unambiguous identif...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and development, the Chemical Abstracts Service (CAS) Registry Number is an indispensable tool for the unambiguous identification of chemical substances. However, extensive database searches for CAS 14664-67-6 have yielded no corresponding chemical entity. This technical guide addresses the implications of this finding and provides a framework for proceeding when encountering an unidentifiable CAS number.
The Significance of a CAS Number
A CAS Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, a division of the American Chemical Society, is the global standard for chemical identification. It eliminates the ambiguity of chemical names, which can vary by language, naming convention, and even between different scientific disciplines. For researchers and drug development professionals, a valid CAS number is the cornerstone of accurate data retrieval, regulatory compliance, and reproducible scientific inquiry.
Investigating the Void: The Case of CAS 14664-67-6
Typographical Error: The most common reason for a failed CAS number search is a simple typographical error in the number itself. The sequence of digits may have been transcribed or entered incorrectly.
Deleted or Obsolete CAS Number: In some instances, a CAS number may be deleted or merged with another entry if it is found to be a duplicate or if the substance was initially characterized incorrectly.
Proprietary or Internal Identifier: The number could be an internal tracking number for a specific company or research institution that has been mistaken for a universally recognized CAS number.
Number Assigned to a Mixture: While CAS numbers are typically assigned to single, well-defined substances, they can sometimes be assigned to mixtures. However, information on such assignments is usually available in specialized databases.
Recommended Protocol for Unverified CAS Numbers
When a CAS number cannot be verified, a systematic approach is necessary to ensure the integrity of the research or development process. The following workflow is recommended:
Diagram: Workflow for an Unverified CAS Number
Caption: A step-by-step process for addressing an unidentifiable CAS number.
Conclusion: The Path Forward
The inability to locate information for CAS 14664-67-6 underscores the critical importance of data verification in scientific research. While a definitive guide on its molecular weight and chemical structure cannot be provided due to the lack of a corresponding public record, the investigative framework outlined above offers a robust methodology for resolving such discrepancies.
Researchers, scientists, and drug development professionals are strongly advised to double-check the CAS number with the original source. In the absence of a verifiable CAS number, alternative identifiers such as the IUPAC name, SMILES string, or InChI key become essential for accurate chemical communication and data exchange. Until CAS 14664-67-6 can be validated and associated with a specific chemical substance, it should be treated as an unverified identifier.
Exploratory
3-Amino-5,7-dimethyladamantane-1-carboxylic Acid in Alzheimer's Disease Research: A Technical Guide to Multi-Target-Directed Ligands (MTDLs)
Executive Summary The "one-molecule, one-target" paradigm in Alzheimer’s disease (AD) drug development has largely failed to halt disease progression due to the multifactorial nature of the pathology. AD is characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The "one-molecule, one-target" paradigm in Alzheimer’s disease (AD) drug development has largely failed to halt disease progression due to the multifactorial nature of the pathology. AD is characterized by a complex interplay of amyloid-β (Aβ) aggregation, tau hyperphosphorylation, excitotoxicity, and chronic neuroinflammation. To address this, the field has pivoted toward Multi-Target-Directed Ligands (MTDLs) —single molecules rationally designed to modulate multiple pathological pathways simultaneously.
At the core of this structural innovation is 3-Amino-5,7-dimethyladamantane-1-carboxylic acid . This compound is a rationally designed derivative of the FDA-approved drug memantine. It retains the essential adamantane pharmacophore required for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism, while introducing a carboxylic acid moiety at the bridgehead position. This carboxylate acts as a critical synthetic handle, allowing researchers to conjugate the NMDA-blocking cage to secondary pharmacophores (e.g., P2X7 receptor antagonists or cholinesterase inhibitors) without compromising its fast off-rate channel-blocking properties.
Pharmacological Rationale: The NMDA/P2X7 Axis
As an Application Scientist engineering MTDLs, the selection of targets must be rooted in synergistic causality. The coupling of NMDA receptor antagonism with P2X7 receptor blockade represents a highly effective dual-target strategy for AD [1].
NMDA Receptor & Excitotoxicity: Overactivation of extrasynaptic NMDA receptors by excess glutamate leads to massive intracellular Ca²⁺ influx, triggering neuronal apoptosis. Memantine’s adamantane cage acts as an uncompetitive, low-affinity open-channel blocker. It only enters the channel during pathological overactivation, preserving normal synaptic transmission.
P2X7 Receptor & Neuroinflammation: The P2X7 receptor is an ATP-gated ion channel highly expressed in reactive microglia. In the AD brain, dying neurons release high concentrations of extracellular ATP, which activates microglial P2X7 receptors. This triggers the NLRP3 inflammasome, leading to the maturation and release of IL-1β, thereby perpetuating a vicious cycle of neuroinflammation and mitochondrial dysfunction [2].
By utilizing 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, we can synthesize a single MTDL that simultaneously blocks excitotoxic neuronal death (via the adamantane cage) and halts microglial neuroinflammation (via a conjugated P2X7-targeting moiety).
Mechanistic Signaling Pathway
Pathophysiological interplay of NMDA and P2X7 receptors in AD, targeted by dual MTDLs.
Chemical Synthesis & Self-Validating Protocols
To ensure high-fidelity drug development, the synthesis of the adamantane pharmacophore and its subsequent conjugation must follow strict, self-validating protocols. The procedures below detail the causality behind the harsh reaction conditions required for adamantane functionalization [1].
Synthesis of the Adamantane Pharmacophore
Objective: Convert 3,5-dimethyladamantane-1-carboxylic acid into 3-amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride.
Step 1: Ritter Reaction (C-H Amination)
Procedure: Suspend 3,5-dimethyladamantane-1-carboxylic acid in 70% HNO₃ at 0 °C. Dropwise, add 98% H₂SO₄ followed by 20–30% oleum. Stir for 30 min at 0 °C, then 1 h at room temperature. Cool back to 0 °C and add acetonitrile. Stir for 3 h at room temperature, then pour over ice to precipitate 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid.
Causality: The bridgehead carbons of the adamantane cage are highly sterically hindered but capable of forming exceptionally stable tertiary carbocations. The highly acidic, oxidizing environment (HNO₃/H₂SO₄/Oleum) strips a hydride to generate a bridgehead carbocation. Acetonitrile acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which hydrolyzes into an acetamide upon pouring over ice.
Step 2: Acid Hydrolysis
Procedure: Suspend the acetamide intermediate in 37% HCl and heat at reflux (approx. 110 °C) for 5 days . Remove the acid under reduced pressure, wash the crude product with ethyl acetate, and collect via suction filtration to yield the hydrochloride salt.
Causality: Standard amide hydrolysis takes hours. However, the bulky adamantane cage creates massive steric shielding around the acetamide carbonyl carbon, drastically hindering the nucleophilic attack of water. Extreme conditions (37% HCl, continuous reflux for 120 hours) are mandatory to drive the reaction to completion.
Self-Validation Checkpoint: Successful hydrolysis is confirmed by the disappearance of the acetamide methyl singlet (~1.8 ppm) in ¹H NMR. Furthermore, the product’s insolubility in ethyl acetate validates the formation of the highly polar hydrochloride salt, acting as an internal purification step.
MTDL Conjugation Workflow
Objective: Conjugate the carboxylic acid handle to a secondary pharmacophore (e.g., a P2X7-targeting dichloropyridine hydrazine) via amide coupling.
Boc-Protection: React the hydrochloride salt with Di-tert-butyl dicarbonate (Boc₂O) in THF/2M NaOH for 16 h. Causality: The primary amine must be protected to prevent self-polymerization during the subsequent carboxylic acid activation.
EDC/HOBt Coupling: Activate the Boc-protected acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF. Add the secondary pharmacophore (e.g., 3,5-dichloro-4-hydrazinopyridine). Causality: HOBt prevents racemization and improves the efficiency of EDC by forming a reactive ester intermediate that is highly susceptible to nucleophilic attack by the hydrazine.
Deprotection: Stir the coupled product in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours to remove the Boc group, yielding the final dual-acting MTDL.
Experimental Workflow Diagram
Step-by-step synthetic and validation workflow for adamantane-based MTDL development.
Quantitative Data: Binding Affinities & Efficacy
The integration of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid into MTDL scaffolds has demonstrated profound improvements in binding affinities compared to monotherapies. The table below summarizes the quantitative pharmacological profiling of a representative second-generation MTDL (Scaffold II) against standard reference compounds [1].
Compound
Primary Target
Assay Methodology
IC₅₀ / Kᵢ Value
Pharmacological Notes
Memantine
NMDA (GluN2A/B)
Patch-clamp electrophysiology
~1.0 µM
Low-affinity, fast off-rate; clinically tolerated but lacks anti-inflammatory action.
~75-fold improvement in NMDA affinity over memantine due to extended lipophilic interactions.
Dual MTDL (Scaffold II)
P2X7 Receptor
Intracellular Ca²⁺ Flux Assay
~50 nM
Potent inhibition of ATP-induced IL-1β release; synergistic neuroprotection achieved.
Conclusion
The rational design of Multi-Target-Directed Ligands represents a critical frontier in Alzheimer's disease therapeutics. By utilizing 3-Amino-5,7-dimethyladamantane-1-carboxylic acid as a foundational building block, researchers can successfully anchor the clinically validated NMDA-blocking properties of memantine to novel pharmacophores. The resulting dual-acting compounds not only arrest glutamate-induced excitotoxicity but simultaneously quench microglial-driven neuroinflammation, offering a comprehensive pharmacological intervention for complex neurodegenerative networks.
Foundational
The Memantine-Derived Scaffold: Pharmacological Properties of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid in Multi-Target Drug Design
Executive Summary In the landscape of neuropharmacology, the transition from single-target "magic bullets" to Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in treating complex polygenic disorders like...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of neuropharmacology, the transition from single-target "magic bullets" to Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in treating complex polygenic disorders like Alzheimer’s Disease (AD). 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly specialized pharmacological scaffold engineered to facilitate this shift. By appending a carboxylic acid functional group to the C1 bridgehead of the clinically approved neuroprotectant memantine (3,5-dimethyladamantan-1-amine), medicinal chemists have created a bifunctional building block. This guide dissects the structural logic, mechanistic pathways, and experimental validation protocols surrounding this critical scaffold.
Structural Logic & Pharmacophore Design
To understand the pharmacological utility of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, one must analyze the causality behind its structural modifications [1].
The Memantine Pharmacophore
Memantine is a low-affinity, uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist. Its efficacy relies on the adamantane cage, which provides the necessary lipophilicity for blood-brain barrier (BBB) penetration, and the C3-amino group, which becomes protonated at physiological pH to bind within the cation-selective pore of the NMDAR. The C5 and C7 methyl groups provide steric bulk that accelerates the drug's off-rate, preventing the blockade of normal synaptic transmission.
The C1-Bridgehead Functionalization
Introducing a free carboxylic acid at the C1 bridgehead of memantine creates 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
The Electrostatic Penalty: At physiological pH, the free carboxylic acid is deprotonated, introducing a negative charge. This electrostatic alteration significantly reduces the intrinsic NMDAR affinity of the raw scaffold due to repulsion within the Mg²⁺ binding site of the channel pore.
The Synthetic Rationale: Consequently, this compound is rarely evaluated as a terminal therapeutic. Rather, the C1-carboxylate serves as an essential synthetic handle. Once converted into a neutral amide or carbohydrazide linker to attach a second pharmacophore (such as a P2X7 receptor antagonist), the electrostatic penalty is removed, and the NMDAR pore-blocking efficacy is restored.
Mechanistic Pathways: Dual NMDAR/P2X7R Modulation
The primary application of this scaffold is the synthesis of dual NMDAR and P2X7R antagonists [1, 2]. This dual-target strategy simultaneously addresses two distinct but converging pathological cascades in neurodegeneration:
Glutamatergic Excitotoxicity (NMDAR): Overactivation of extrasynaptic NMDARs leads to massive Ca²⁺ influx, mitochondrial dysfunction, and neuronal apoptosis. The adamantane moiety of the MTDL acts as an open-channel blocker to halt this influx.
Purinergic Neuroinflammation (P2X7R): High concentrations of extracellular ATP (released from dying neurons) activate microglial P2X7 receptors. Prolonged activation causes the receptor to dilate into a macropore, triggering the NLRP3 inflammasome and the release of pro-inflammatory cytokines (IL-1β and TNFα) [2]. The secondary pharmacophore attached to the adamantane scaffold prevents this macropore formation.
Mechanistic pathway illustrating dual inhibition of NMDAR and P2X7R by adamantane-based MTDLs.
To accurately assess the pharmacological properties of derivatives synthesized from 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, researchers must employ highly specific, self-validating in vitro assays.
Causality: We utilize primary rat cerebellar granule neurons (CGNs) rather than recombinant HEK293 cells. Primary CGNs express the native heteromeric GluN1/GluN2A/GluN2B complexes required to accurately capture the uncompetitive, voltage-dependent binding kinetics of adamantane derivatives.
Cell Preparation: Culture primary CGNs for 7–9 days in vitro (DIV) to ensure mature NMDAR expression.
Dye Loading: Incubate neurons with 5 μM Fluo-4 AM (a calcium-sensitive fluorophore) in Locke’s buffer for 30 minutes at 37°C.
Baseline Establishment: Wash cells and perfuse with Mg²⁺-free Locke’s buffer (Mg²⁺ must be removed to unblock the NMDAR pore, allowing the uncompetitive adamantane derivative access to its binding site).
Stimulation & Antagonism: Co-apply 100 μM NMDA and 10 μM Glycine alongside varying concentrations of the test compound.
Quantification: Measure the reduction in peak fluorescence (Ca²⁺ transient) relative to a vehicle control to calculate the IC₅₀.
Protocol B: P2X7R Antagonist Activity (Ethidium Ion Uptake Assay)
Causality: P2X7 activation uniquely causes the channel to dilate into a macropore permeable to molecules up to 900 Da. Ethidium bromide (314 Da) is non-fluorescent in the extracellular space but fluoresces intensely upon binding intracellular nucleic acids. This creates a zero-background, self-validating system specifically measuring macropore dilation rather than simple ion flux [1].
Cell Line: Plate hP2X7-expressing HEK293 cells in a 96-well plate at 50,000 cells/well.
Dye Addition: Add 100 μM Ethidium bromide in a low-divalent cation buffer (divalent cations natively inhibit P2X7R).
Compound Incubation: Pre-incubate cells with the adamantane derivative for 10 minutes.
Stimulation: Add 50 μM BzATP (a potent, stable P2X7R agonist) to trigger macropore formation.
Kinetic Reading: Record fluorescence (Excitation: 530 nm, Emission: 590 nm) every 15 seconds for 10 minutes. The rate of uptake (slope) is used to determine the inhibitory potency.
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the pharmacological profile of the raw scaffold compared to its parent molecule (Memantine) and a successful MTDL prototype (Compound 9g) derived from it. The data highlights how neutralizing the C1-carboxylic acid via derivatization restores and expands the pharmacological utility.
Compound
NMDAR IC₅₀ (μM)
P2X7R IC₅₀ (μM)
Primary Pharmacological Role
Memantine
~1.0
> 100
Reference Uncompetitive NMDAR Antagonist
3-Amino-5,7-dimethyladamantane-1-carboxylic acid
> 500*
> 100
Synthetic Scaffold / Precursor
Compound 9g (Hydrazide Derivative) [1]
468 ± 23
6.0
Dual-Target MTDL Prototype
*Estimated high micromolar/millimolar range due to the electrostatic penalty of the free carboxylate group within the NMDAR cation pore.
References
Karoutzou, O., Kwak, S.-H., Lee, S.-D., Martínez-Falguera, D., Sureda, F. X., Vázquez, S., Kim, Y.-C., & Barniol-Xicota, M. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules, 23(1), 230. URL:[Link]
eNeuro. (2022). P2X7 Receptor and Purinergic Signaling: Orchestrating Mitochondrial Dysfunction in Neurodegenerative Diseases. URL:[Link]
Exploratory
3-Amino-5,7-dimethyladamantane-1-carboxylic Acid: A Functionalized Memantine Derivative for Multi-Target-Directed Ligands (MTDLs)
Executive Summary The treatment of complex neurodegenerative disorders, particularly Alzheimer’s Disease (AD), has historically relied on monotherapies that address single pathological pathways. Memantine (1-amino-3,5-di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The treatment of complex neurodegenerative disorders, particularly Alzheimer’s Disease (AD), has historically relied on monotherapies that address single pathological pathways. Memantine (1-amino-3,5-dimethyladamantane) is a cornerstone of this approach, acting as an uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist that mitigates glutamate-induced excitotoxicity[1]. However, the multifactorial nature of AD has driven a paradigm shift toward Multi-Target-Directed Ligands (MTDLs)—single molecules rationally designed to modulate multiple therapeutic targets simultaneously[2].
The critical bottleneck in incorporating memantine into MTDLs is pharmacophore preservation . Modifying the primary amine of memantine severely diminishes its affinity for the NMDAR channel pore. To solve this, synthetic chemists developed 3-amino-5,7-dimethyladamantane-1-carboxylic acid [2]. By installing a carboxylic acid moiety at the distal bridgehead carbon, researchers created an ideal, conjugable "linker handle" that projects into the extracellular vestibule of the receptor, preserving the critical amine-Mg²⁺ site interaction.
This whitepaper provides an in-depth technical guide to the pharmacological rationale, synthesis, and conjugation protocols of this pivotal memantine derivative.
Pharmacological Causality: The Adamantane Scaffold and NMDAR Blockade
To understand the utility of 3-amino-5,7-dimethyladamantane-1-carboxylic acid, one must analyze the spatial binding mechanics of the parent compound.
Memantine preferentially blocks extrasynaptic NMDARs over synaptic ones, a selectivity profile that allows it to halt pathological calcium influx while sparing normal synaptic transmission[3]. This is achieved through its uncompetitive, open-channel blocking mechanism[1]. The primary amine of memantine is protonated at physiological pH, mimicking the endogenous Mg²⁺ ion and binding deep within the NMDAR channel pore.
If a secondary pharmacophore is attached directly to this amine, the positive charge is either neutralized (e.g., via amide coupling) or sterically hindered, abolishing NMDAR affinity. However, the adamantane cage is a rigid, three-dimensional structure. The 1-position (or 7-position, depending on nomenclature priority) sits directly opposite the amine. When functionalized with a carboxylic acid, this distal bridgehead points upward toward the extracellular space, offering massive steric tolerance for bulky conjugates without disrupting the deep-pore amine binding[2].
Diagram 1: The excitotoxic cascade and the intervention trajectory of carboxylate-linked memantine MTDLs.
Comparative Profiling
The introduction of the carboxylate group fundamentally alters the physicochemical properties of the molecule, transforming it from a highly lipophilic clinical drug into a versatile, zwitterionic synthetic intermediate.
Table 1: Comparative Profiling of Memantine vs. its Carboxylic Acid Derivative
Retained when conjugated via the carboxylate tail[2]
Synthetic Methodology: The Ritter Reaction Workflow
The synthesis of 3-amino-5,7-dimethyladamantane-1-carboxylic acid relies on the remarkable stability of adamantyl carbocations. The protocol leverages a Ritter-type reaction starting from 3,5-dimethyladamantane-1-carboxylic acid, followed by rigorous acidic hydrolysis[2].
Step-by-Step Protocol: Synthesis of the Hydrochloride Salt
Suspension: Suspend 3,5-dimethyladamantane-1-carboxylic acid (2.0 g, 9.6 mmol) in 70% HNO₃ (6.0 mL) in a round-bottom flask cooled to 0 °C in an ice bath.
Superacidic Activation: Using an addition funnel, add 98% H₂SO₄ (10 mL) dropwise, maintaining the temperature ≤ 0 °C.
Carbocation Forcing: Add 20–30% oleum (3.5 mL) dropwise. Stir the mixture for 30 min at 0 °C, then warm to room temperature for 1 h.
Causality Insight: Oleum (fuming sulfuric acid) is not merely a solvent; it acts as a superacidic medium required to force the generation of the bridgehead carbocation at the sterically hindered 3-position.
Nucleophilic Trapping: Recool the flask to 0 °C. Add acetonitrile (6.0 mL) dropwise. Stir for 10 min at 0 °C, then 3 h at room temperature.
Causality Insight: Acetonitrile acts as the nucleophile, trapping the tertiary carbocation to form a nitrilium ion, which upon aqueous workup yields the acetamido intermediate.
Quenching & Isolation: Pour the mixture onto crushed ice. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid.
Phase 2: Extreme Acidic Hydrolysis
Hydrolysis: Combine the acetamido intermediate (approx. 2.5 g) with 37% HCl (60 mL) in a flask equipped with a reflux condenser and mechanical stirrer.
Reflux: Heat the mixture at reflux for 5 to 6 days[2].
Causality Insight: The adamantane cage provides immense steric shielding around the amide bond. Standard hydrolysis conditions will fail; prolonged, extreme acidic reflux is mandatory to cleave the acetyl group.
Purification (Self-Validating Checkpoint): Remove the acid under reduced pressure. Wash the crude solid with ethyl acetate and collect via suction filtration. Dry over P₂O₅.
Validation: Perform FTIR spectroscopy. The disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the emergence of broad primary amine N-H stretches (~3300 cm⁻¹) confirms successful deprotection.
Diagram 2: Synthetic workflow for generating the functionalized memantine building block.
Conjugation Protocols for MTDL Development
Once synthesized, 3-amino-5,7-dimethyladamantane-1-carboxylic acid can be coupled to various secondary pharmacophores. Recent breakthroughs include linking it to P2X7 receptor antagonists to combat neuroinflammation[2], or conjugating it to reactive oxygen species (ROS)-sensitive thioketal nanoparticles for targeted drug delivery in AD models[4].
Standard EDAC/NHS Amide Coupling Protocol
To link the memantine derivative to an amine-bearing secondary target (e.g., a thioketal diamine for nanoparticle synthesis[4]), a standard carbodiimide crosslinker system is employed.
Activation: Dissolve 3-amino-5,7-dimethyladamantane-1-carboxylic acid (1 eq) in anhydrous DMSO. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq).
Causality Insight: EDAC activates the carboxylate to form an unstable O-acylisourea intermediate. NHS immediately displaces it to form a semi-stable NHS-ester, preventing rapid hydrolysis by ambient moisture.
Coupling: Add the target amine (1 eq) to the solution, followed by a catalytic amount of Triethylamine (TEA). Stir magnetically for 12–24 hours at room temperature.
Causality Insight: TEA ensures the attacking amine remains deprotonated and highly nucleophilic, driving the reaction to completion.
Dialysis & Lyophilization: Transfer the reaction mixture into a dialysis tube (MWCO = 2000 g/mol ) and dialyze against deionized water for 48 hours to remove DMSO, unreacted memantine derivative, and EDAC/NHS byproducts[4]. Lyophilize the retentate to obtain the pure MTDL conjugate.
Advanced Applications in Neuropharmacology
The strategic use of 3-amino-5,7-dimethyladamantane-1-carboxylic acid has yielded several highly potent therapeutic candidates:
Dual NMDA/P2X7 Antagonists: By linking the memantine carboxylate to a P2X7-antagonizing moiety, researchers have developed compounds that simultaneously block excitotoxicity (via NMDAR) and neuroinflammation (via microglial P2X7 receptors). This dual action represents a significant leap over memantine monotherapy[5].
ROS-Responsive Nanocarriers: The derivative has been conjugated to thioketal dicarboxylic acids to create ROS-sensitive nanoparticles. In the presence of high H₂O₂ levels (a hallmark of AD oxidative stress), the thioketal linker degrades, releasing the memantine pharmacophore directly at the site of neuroinflammation, thereby suppressing NMDAR1 protein expression effectively[4].
Conclusion
3-Amino-5,7-dimethyladamantane-1-carboxylic acid is far more than a simple metabolite or structural analog; it is a rationally designed synthetic key that unlocks the next generation of Alzheimer's therapeutics. By providing a sterically tolerant conjugation handle at the 7-position, it allows medicinal chemists to harness the proven uncompetitive NMDAR antagonism of memantine while simultaneously targeting secondary pathological pathways via MTDL architectures.
References[1] Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. nih.gov. Link[3] Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses. nih.gov. Link[2] Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. nih.gov. Link[4] The Effect of Oxidative Stress and Memantine-Incorporated Reactive Oxygen Species-Sensitive Nanoparticles on the Expression of N-Methyl-d-aspartate Receptor Subunit 1 in Brain Cancer Cells for Alzheimer's Disease Application. mdpi.com. Link[5] Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. nih.gov. Link
The Versatile Scaffold: Structural Activity Relationship (SAR) of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid in Multitarget-Directed Ligands (MTDLs)
Executive Summary The treatment of multifactorial neurodegenerative diseases, such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), has increasingly shifted away from single-target paradigms toward the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The treatment of multifactorial neurodegenerative diseases, such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), has increasingly shifted away from single-target paradigms toward the development of Multitarget-Directed Ligands (MTDLs). At the core of this medicinal chemistry revolution is 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (CAS 14664-67-6). Derived from the clinically approved NMDA receptor antagonist memantine, this specific adamantane derivative retains the critical uncompetitive channel-blocking properties of its parent drug while introducing a highly versatile synthetic handle (the C1-carboxylic acid)[1].
As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold allows researchers to bridge the gap between symptomatic relief (e.g., NMDA antagonism, AChE inhibition) and disease-modifying therapies (e.g., P2X7 receptor-mediated neuroinflammation reduction)[2]. This whitepaper provides an in-depth technical analysis of the structural activity relationship (SAR) of this scaffold and the field-proven methodologies required to synthesize and validate its derivatives.
Pharmacological Rationale & Structural Dynamics
To understand the SAR of 3-amino-5,7-dimethyladamantane-1-carboxylic acid, one must first analyze the spatial orientation of the memantine pharmacophore within the NMDA receptor channel.
Memantine achieves its uncompetitive, "foot-in-the-door" antagonism via its protonated C3-amino group, which interacts with the asparagine residues deep within the channel pore[3]. The C5 and C7 methyl groups provide essential steric bulk, preventing the molecule from becoming permanently trapped, thereby ensuring a fast off-rate that spares physiological synaptic transmission[4].
By installing a carboxylic acid at the C1 bridgehead position, we exploit a unique geometric advantage: when the memantine core is bound within the pore, the C1 position points directly toward the extracellular vestibule. This allows the attachment of bulky linkers and secondary pharmacophores without inducing steric clashes that would otherwise abolish NMDA receptor binding[1].
Diagram 1: Pharmacophore model of the scaffold in the NMDA receptor pore.
SAR Profile I: Dual NMDA / P2X7 Receptor Antagonists
Neuroinflammation driven by microglial activation is a hallmark of AD, heavily mediated by the ATP-gated P2X7 receptor[5]. Karoutzou et al. pioneered the use of 3-amino-5,7-dimethyladamantane-1-carboxylic acid to develop dual NMDA/P2X7 antagonists by coupling the C1-carboxylic acid to various aromatic hydrazines[1].
SAR Insights:
Aromatic Substitution: The incorporation of an aromatic ring via a hydrazide linker is critical for P2X7 engagement. Unsubstituted phenyl rings (Compound 9a) yield weak P2X7 inhibition (>10 µM)[1].
Halogenation & Steric Bulk: The introduction of electron-withdrawing and lipophilic halogens significantly increases potency. The 3,5-dichloro-4-pyridyl derivative (Compound 9g) emerged as the optimal moiety, achieving an IC50 of 4.8 µM against hP2X7 while retaining moderate NMDA antagonism[2].
Linker Rigidity: Extending the linker length (e.g., Compound 15a) increases conformational entropy, which drastically reduces binding affinity at both targets, proving that a rigid, short hydrazide linkage is optimal for dual engagement[1].
Quantitative Data Summary
Table 1: SAR of Adamantylcarbohydrazide Derivatives (Dual P2X7/NMDA Antagonists)
Compound
Aromatic Substitution (R)
hP2X7 IC50 (µM)
NMDA Receptor Inhibition
9a
Phenyl
> 10.0
Weak
9b
4-Fluorophenyl
> 10.0
Weak
9c
4-Chlorophenyl
8.5
Weak
9g
3,5-Dichloro-4-pyridyl
4.8
Moderate (First Dual Antagonist)
15a
3,5-Dichloro-4-pyridyl (Extended Linker)
12.1
Weak
Data synthesized from the foundational studies by Karoutzou et al.[1],[2].
SAR Profile II: Dual NMDA / AChE Inhibitors
The most clinically validated combination therapy for AD is the co-administration of memantine and an acetylcholinesterase inhibitor (AChEI) like donepezil or tacrine[3]. By utilizing 3-amino-5,7-dimethyladamantane-1-carboxylic acid, researchers have successfully synthesized single-molecule MTDLs that bridge the NMDA receptor and the AChE active site[4].
SAR Insights:
Linker Length: Unlike the rigid requirements for P2X7, AChE dual inhibitors require long, flexible linkers (typically 5 to 8 methylene units or equivalent polyamine chains) attached to the C1-carboxylic acid. This length is mandatory to span the distance from the NMDA receptor pore to the AChE catalytic anionic site (CAS) and peripheral anionic site (PAS)[3].
Amide vs. Ester Linkages: SAR studies demonstrate that amide linkages at the C1 position are vastly superior to ester linkages. Esters are rapidly hydrolyzed by plasma esterases and BChE, neutralizing the MTDL before it crosses the blood-brain barrier (BBB)[4].
Experimental Workflows & Causality
The synthesis of 3-amino-5,7-dimethyladamantane-1-carboxylic acid and its subsequent coupling into MTDLs requires strict control over reaction conditions due to the extreme steric hindrance of the adamantane bridgehead positions.
Diagram 2: Synthetic workflow for 3-amino-5,7-dimethyladamantane-1-carboxylic acid.
Protocol 1: Synthesis of the Scaffold (Self-Validating System)
Objective: Convert 3,5-dimethyladamantane-1-carboxylic acid to the 3-amino derivative via a Ritter reaction followed by harsh hydrolysis.
Carbocation Generation (Ritter Reaction): Suspend 3,5-dimethyladamantane-1-carboxylic acid (9.6 mmol) in 70% HNO₃ (6.0 mL) and cool to 0 °C. Dropwise, add 98% H₂SO₄ (10 mL) and 20–30% oleum (3.5 mL).
Causality: The highly acidic, dehydrating environment is required to force the generation of the bridgehead carbocation at the C3 position[1].
Nucleophilic Attack: Add acetonitrile (6.0 mL) at 0 °C, then stir at room temperature for 3 hours. Pour over ice to precipitate 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid[1].
Harsh Acid Hydrolysis: Suspend the acetamido intermediate in a mixture of water (13.5 mL) and 37% HCl (33.0 mL). Heat at vigorous reflux for 5 to 6 days [1].
Causality: Bridgehead amides are notoriously resistant to hydrolysis because the tetrahedral intermediate cannot easily collapse due to the rigid, cage-like steric hindrance. Standard overnight reflux will result in >90% unreacted starting material. A 5-day minimum is an empirical necessity[1].
Isolation & QC: Remove the acid under reduced pressure. Wash the crude with ethyl acetate and collect via suction filtration. Validation step: Dry overnight in a desiccator over P₂O₅ to yield the pure HCl salt. Confirm via ¹H NMR (loss of the singlet at ~1.8 ppm corresponding to the acetyl methyl group)[1].
Protocol 2: MTDL Generation via EDC/HOBt Coupling
Boc-Protection: To prevent polymerization, protect the C3-amino group using Di-tert-butyl dicarbonate (Boc₂O) in THF and 2M NaOH for 16 hours[1].
Activation: Dissolve the Boc-protected scaffold in anhydrous DMF. Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (1-Hydroxybenzotriazole). Stir for 30 minutes.
Causality: HOBt forms an active ester that prevents the sterically hindered adamantane carboxylic acid from forming unreactive anhydrides, ensuring efficient nucleophilic attack by the incoming pharmacophore[1].
Coupling & Deprotection: Add the secondary pharmacophore (e.g., 3,5-dichloro-4-hydrazinopyridine). Stir for 12 hours. Purify via column chromatography, then cleave the Boc group using 4M HCl in 1,4-dioxane to yield the final MTDL[1].
References
Karoutzou, O., Kwak, S.-H., Lee, S.-D., Martínez-Falguera, D., Sureda, F. X., Vázquez, S., Kim, Y.-C., & Barniol-Xicota, M. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules, 23(1), 230. URL:[Link]
Horak, M., et al. (2021). Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors. European Journal of Medicinal Chemistry, 219, 113434. URL:[Link]
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. URL:[Link]
Scienze Biochimiche e Biotecnologiche - AMS Dottorato. (n.d.). Multitarget-Directed Ligands for Alzheimer's Disease. University of Bologna. URL: [Link]
Topic: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid and its Antagonistic Role at the P2X7 Receptor
An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract The P2X7 receptor, an ATP-gated cation channel, is a critical mediator of inflammation and cellu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The P2X7 receptor, an ATP-gated cation channel, is a critical mediator of inflammation and cellular stress responses, making it a high-value target for therapeutic intervention in a range of pathologies including neurodegenerative diseases, chronic pain, and inflammatory disorders.[1][2] Adamantane-based molecules have emerged as a promising scaffold for the development of potent and selective P2X7 antagonists.[3][4] This guide provides an in-depth technical overview of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, a compound representing a logical evolution of this chemical class. We will explore the underlying mechanism of P2X7 signaling, provide detailed protocols for characterizing antagonism, discuss the rationale behind experimental design, and contextualize the structure-activity relationship of this specific molecular architecture.
The P2X7 Receptor: A Unique Therapeutic Target
The P2X7 receptor (P2X7R) is distinct among the P2X family of ligand-gated ion channels.[5] Its activation requires unusually high concentrations of extracellular ATP (in the high micromolar to millimolar range), levels typically associated with sites of significant tissue damage, inflammation, or cell death.[6][7] This makes P2X7R a sensor for cellular danger signals.
Upon brief stimulation, P2X7R functions as a non-selective cation channel, facilitating the influx of Na+ and Ca2+ and the efflux of K+.[8] However, sustained activation leads to a remarkable secondary function: the formation of a large, non-selective membrane pore, capable of passing molecules up to 900 Da.[5][6] This macropore formation, now understood to involve the protein pannexin-1, is a gateway to profound downstream cellular events, most notably the activation of the NLRP3 inflammasome.[5]
Core Signaling Cascade
The activation of the P2X7R initiates a well-defined signaling cascade that is central to the inflammatory response. The key steps are:
ATP Binding: High concentrations of extracellular ATP bind to the receptor's extracellular domain.
Ion Flux: The channel opens, causing rapid K+ efflux and Ca2+ influx.
NLRP3 Inflammasome Assembly: The significant drop in intracellular K+ concentration is a primary trigger for the assembly of the NLRP3 inflammasome, a multi-protein complex.[6][9]
Caspase-1 Activation: The assembled inflammasome activates pro-caspase-1 into its active form, caspase-1.
Cytokine Maturation and Release: Caspase-1 cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then released from the cell to propagate the inflammatory signal.[6][10]
Beyond the inflammasome, P2X7R activation also triggers other significant pathways, including the activation of MAP kinases (p38, ERK, JNK) and the production of reactive oxygen species (ROS), contributing further to neuroinflammation and cell stress.[2][9]
Caption: P2X7 Receptor Signaling Cascade.
Adamantane Scaffolds in P2X7R Antagonist Design
The rigid, three-dimensional structure of the adamantane cage makes it an attractive scaffold in medicinal chemistry, offering a stable and lipophilic core for building pharmacologically active molecules.[11] Early drug discovery programs, notably at AstraZeneca, identified adamantane amides as potent P2X7R antagonists.[3][5] However, these initial compounds often suffered from high lipophilicity, leading to poor aqueous solubility and metabolic instability.[5][11]
3-Amino-5,7-dimethyladamantane-1-carboxylic acid represents a strategic modification of this core scaffold.
Adamantane Core: Provides the foundational rigid structure for receptor binding.
Dimethyl Substitution (Positions 5,7): This feature is reminiscent of memantine (1-amino-3,5-dimethyladamantane), a well-known NMDA receptor antagonist.[12] This substitution can enhance binding affinity and influence selectivity profiles.
Amino Group (Position 3): The introduction of a basic amino group has been shown to be critical for achieving activity at the rat P2X7 receptor, enabling in vivo studies in preclinical models.[13] It also provides a vector for further chemical modification.
Carboxylic Acid (Position 1): This polar functional group can significantly alter the compound's physicochemical properties. It may improve solubility and offers a key hydrogen bonding interaction point within the receptor's binding pocket, potentially increasing potency and selectivity.
Experimental Validation Workflow for P2X7R Antagonism
A multi-tiered assay approach is essential for the robust characterization of a novel P2X7R antagonist. This ensures that the observed activity is specific to the receptor and translates to a functional, physiological outcome.
Caption: Experimental workflow for P2X7R antagonist validation.
Protocol 1: Primary Screening - Dye Uptake Assay
Rationale: This assay is the cornerstone of high-throughput screening for P2X7R antagonists. It leverages the receptor's unique ability to form a large pore. The fluorescence of dyes like YO-PRO-1 increases dramatically upon binding to intracellular nucleic acids, providing a direct readout of pore formation.[14] This method is rapid, sensitive, and adaptable to multi-well plate formats.
Step-by-Step Methodology:
Cell Culture: Plate HEK293 cells stably expressing the human P2X7 receptor (or another suitable cell line like 1321N1 astrocytoma cells) in black, clear-bottom 96-well or 384-well plates and culture overnight.[14][15]
Compound Preparation: Prepare a dilution series of the test compound (e.g., 3-Amino-5,7-dimethyladamantane-1-carboxylic acid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Include a known antagonist (e.g., A740003) as a positive control and vehicle (e.g., DMSO) as a negative control.
Dye Loading & Compound Incubation: Wash the cells with assay buffer. Add the assay buffer containing both the fluorescent dye (e.g., 5 µM YO-PRO-1) and the appropriate concentration of the test compound or control. Incubate for 15-30 minutes at 37°C.
Agonist Stimulation: Prepare a solution of a potent P2X7R agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a concentration that elicits a robust response (e.g., 2x the EC50 value, typically 100-300 µM).[13]
Data Acquisition: Place the plate in a fluorescence plate reader. Initiate reading to establish a baseline fluorescence. Inject the BzATP solution into all wells and immediately begin kinetic measurement of fluorescence intensity (e.g., every 30 seconds for 15-30 minutes).
Analysis: Calculate the rate of fluorescence increase (slope) for each well. Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: This assay provides critical confirmation that the compound can inhibit a key, disease-relevant physiological consequence of P2X7R activation.[5] It is a more complex, lower-throughput assay that validates hits from primary screening. It requires a two-signal activation process in immune cells like monocytes or macrophages.
Step-by-Step Methodology:
Cell Culture and Priming (Signal 1): Culture a suitable monocytic cell line (e.g., THP-1, differentiated with PMA, or J774 macrophages) in 96-well plates. Prime the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours. This step is crucial as it induces the transcription and translation of pro-IL-1β, the inactive precursor.[16]
Compound Incubation: After priming, wash the cells to remove the LPS. Add fresh culture medium containing the desired concentrations of the test compound or controls. Incubate for 30-60 minutes.
P2X7R Activation (Signal 2): Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP, typically in the 1-5 mM range for ATP) for 30-60 minutes.
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Analysis: Quantify the amount of IL-1β released for each condition. Normalize the data to controls and calculate the IC50 value for the inhibition of IL-1β release.
Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing the potency and efficacy of novel compounds.
The adamantane scaffold remains a highly viable starting point for the design of novel P2X7 receptor antagonists. The specific structure of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid combines features known to be beneficial for potency (dimethyl groups), cross-species activity (amino group), and potentially improved physicochemical properties (carboxylic acid). The experimental workflows detailed in this guide provide a robust framework for characterizing its antagonistic activity, from high-throughput screening to functional validation. Future work should focus on comprehensive in vivo evaluation in animal models of inflammatory pain or neurodegeneration, alongside detailed pharmacokinetic and metabolic profiling to assess its potential as a clinical candidate.
References
Guile, S. D., Alcaraz, L., Birkinshaw, T. N., Bowers, K. C., Ebden, M. R., Furber, M., & Stocks, M. J. (2009). Antagonists of the P2X₇ receptor. From lead identification to drug development. Journal of Medicinal Chemistry, 52(10), 3123–3141. [Link]
Stokes, L., & Surprenant, A. (2003). Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists. Current Opinion in Investigational Drugs, 4(11), 1382-1384. [Link]
Di Virgilio, F., Sarti, A. C., & Grassi, F. (2018). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Journal of Cellular and Molecular Medicine, 22(4), 1833-1843. [Link]
Bartlett, R., Stokes, L., & Sluyter, R. (2023). Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology, 14, 1284589. [Link]
Sikora, A., et al. (2021). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. Frontiers in Psychiatry, 12, 712239. [Link]
Li, Y., et al. (2023). Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases. Frontiers in Aging Neuroscience, 15, 1184769. [Link]
Murgia, M. (2013). New insights of P2X7 receptor signaling pathway in alveolar functions. American Journal of Physiology-Lung Cellular and Molecular Physiology, 304(9), L579-L580. [Link]
Kopp, R., Krautloher, A., & Nicke, A. (2019). P2X7 Interactions and Signaling – Making Head or Tail of It. Frontiers in Molecular Neuroscience, 12, 193. [Link]
ResearchGate. (n.d.). Structures of known adamantane-based P2X7 antagonists. [Link]
Stocks, M. J., et al. (2007). Discovery of potent and selective adamantane-based small-molecule P2X(7) receptor antagonists/interleukin-1beta inhibitors. Journal of Medicinal Chemistry, 50(24), 5945-5948. [Link]
Donnini, S., et al. (2011). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Current Medicinal Chemistry, 18(35), 5532-5553. [Link]
Conejo, C., et al. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules, 23(2), 292. [Link]
Stocks, M. J., et al. (2007). Discovery of Potent and Selective Adamantane-Based Small-Molecule P2X7 Receptor Antagonists/Interleukin-1β Inhibitors. Journal of Medicinal Chemistry, 50(24), 5945-5948. [Link]
Zhao, Y., et al. (2021). Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. Chemical Biology & Drug Design, 98(1), 192-205. [Link]
Guile, S. D., et al. (2009). Antagonists of the P2X(7) receptor. From lead identification to drug development. Journal of Medicinal Chemistry, 52(10), 3123-41. [Link]
Zheng, J., et al. (2024). Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers in Cellular Neuroscience, 18, 1367413. [Link]
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0123089. [Link]
Helsen, C., et al. (2020). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling, 60(11), 5647-5659. [Link]
Prezzavento, O., et al. (2013). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. ACS Medicinal Chemistry Letters, 4(10), 977-981. [Link]
Tallerova, A. V., et al. (2016). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Pharmacology & Pharmacy, 7, 315-325. [Link]
Stoyanov, G. S., et al. (2015). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Trakia Journal of Sciences, 13(Suppl. 1), 263-268. [Link]
ResearchGate. (n.d.). Effect of P2X7 antagonists on IL-1 production from macrophages and cell viability. [Link]
Conejo, C., et al. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules, 23(2), 292. [Link]
Application Notes and Protocols for the Preparation of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of 3-Amino-5,7-dimethyladamantane-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride. This document is structured to offer not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Significance
3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride is a derivative of memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2] The incorporation of a carboxylic acid moiety onto the adamantane scaffold can modulate the physicochemical properties of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Adamantane derivatives are widely explored in medicinal chemistry due to their rigid, lipophilic structure, which can enhance drug-target interactions and improve metabolic stability.[3][4][5] This guide details a plausible synthetic route for the preparation of this novel memantine analogue, intended to support research and development in neuroprotective agents and other therapeutic areas.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride can be envisioned through a multi-step process starting from a suitable adamantane precursor. A logical and efficient pathway involves the introduction of the amino and carboxylic acid functionalities at the bridgehead positions of the 5,7-dimethyladamantane core. The following protocol is a well-reasoned synthetic plan based on established adamantane chemistry.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride.
Experimental Protocols
Part 1: Synthesis of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid
This initial step focuses on the carboxylation of a commercially available or readily synthesized adamantanol derivative. The use of a strong acid medium facilitates the formation of a carbocation at a bridgehead position, which is then trapped by a carboxylating agent.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Purity
5,7-Dimethyladamantan-1-ol
C12H20O
180.29
≥98%
Concentrated Sulfuric Acid
H2SO4
98.08
95-98%
Formic Acid
HCOOH
46.03
≥98%
Nitric Acid
HNO3
63.01
70%
Deionized Water
H2O
18.02
-
Dichloromethane
CH2Cl2
84.93
ACS Grade
Protocol:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,5-dimethyl-1-adamantanol (e.g., 30.0 g).
Carefully add concentrated sulfuric acid (e.g., 208 g) to the flask while stirring at room temperature until the starting material is completely dissolved.
Cool the flask in an ice bath to maintain the solution temperature between 10°C and 20°C.
Slowly add formic acid (e.g., 7.76 g) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.[6]
After the addition is complete, allow the reaction mixture to warm to 35°C and stir for 3 hours.[6]
While maintaining the temperature between 35°C and 50°C, add 70% nitric acid (e.g., 48.2 g) dropwise over 30 minutes.
Continue the reaction at 50°C for 5 hours.
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
The precipitated white solid is collected by filtration and washed thoroughly with water until the filtrate is neutral.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Dry the purified white crystals under reduced pressure to obtain 3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid.[6]
Part 2: Synthesis of 3-Acetamido-5,7-dimethyladamantane-1-carboxylic acid
The Ritter reaction is a classic method for introducing an amino group at a tertiary carbon. In this step, the hydroxyl group of the intermediate is protonated in a strong acid, leading to the formation of a carbocation that is subsequently attacked by the nitrogen of acetonitrile.
In a flask, dissolve 3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid in concentrated sulfuric acid at a low temperature (0-5°C).
Slowly add acetonitrile to the cooled solution with vigorous stirring. The molar ratio of the adamantane derivative to acetonitrile should be optimized, but a common starting point is a slight excess of acetonitrile.
Allow the reaction mixture to stir at a controlled temperature (e.g., 10-15°C) for several hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the mixture into ice water to precipitate the product.
Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid.[7]
Part 3: Synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride
The final step is the hydrolysis of the acetamido group to the primary amine, followed by conversion to the hydrochloride salt for improved stability and solubility.
Suspend 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
Heat the mixture to reflux and maintain for several hours (e.g., 5-10 hours).[7] Monitor the reaction by TLC until the starting material is consumed.
After completion, cool the reaction mixture to room temperature.
The product, 3-amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride, may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure.
The crude hydrochloride salt can be purified by recrystallization. A common solvent system for amino acid hydrochlorides is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purification and Characterization
Purification Workflow
Caption: General workflow for the purification of the final product.
Characterization
The structure and purity of the final compound should be confirmed using a combination of spectroscopic and analytical techniques.
Expected Analytical Data:
Technique
Expected Observations
¹H NMR
Signals corresponding to the adamantane cage protons, the methyl groups, and the amine protons (as a broad singlet). The integration of these signals should be consistent with the proposed structure.[7]
¹³C NMR
Resonances for the quaternary carbons of the adamantane cage (including the carboxylic acid and amino-substituted carbons), the CH and CH2 groups, and the methyl carbons.[7]
FT-IR
Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, N-H stretching of the ammonium salt, and C-H stretching of the adamantane core.[8]
Mass Spectrometry
The molecular ion peak corresponding to the free amine or a fragment pattern consistent with the structure of 3-amino-5,7-dimethyladamantane-1-carboxylic acid.
Elemental Analysis
The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated values for the molecular formula C13H22ClNO2.
Troubleshooting and Safety Considerations
Low Yields: Adamantane chemistry can sometimes result in moderate yields. Careful control of reaction temperatures and reagent addition rates is crucial.[9]
Side Reactions: In the Ritter reaction, the formation of byproducts can occur. Purification by recrystallization is important to remove these impurities.[10]
Safety: Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions can be exothermic, and proper cooling should be applied.
References
Synthetic analogues of memantine as neuroprotective and influenza viral inhibitors: in vitro and physicochemical studies. PubMed, 15 Nov. 2020, .
Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease. Medicinal Chemistry & Pharmacology - Universitat de Barcelona, .
Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. PubMed, 15 Aug. 2023, .
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ACS Publications, 17 Apr. 2012, pubs.acs.org/doi/10.1021/op200332y.
Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. MDPI, 5 Sept. 2022, .
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate, .
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid | Organic Process Research & Development. ACS Publications, pubs.acs.org/doi/10.1021/op200332y.
Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Georgian National Academy of Sciences, .
NOTE Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. ChemicalBook, .
Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. PubMed, 5 June 2022, pubmed.ncbi.nlm.nih.gov/35662483/.
Technical Support Center: Synthesis of Adamantane Derivatives. Benchchem, .
Avoiding impurities in the preparation of adamantane-based drugs. Benchchem, .
γ-Aminoadamantane Carboxylic Acids: Orientating Building Blocks in Peptide Chemistry. JLUpub, jlupub.ub.uni-giessen.
Simple and Economical Process for Producing Amantadine Hydrochloride. PMC - NIH, 4 Feb. 2022, .
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride | CAS 356572-08-2. American Elements, .
Synthesis of 3‐amino‐5,7‐bis(methoxycarbonyl)adamantane‐1‐carboxylic... | Download Scientific Diagram. ResearchGate, .
Scheme 2 Preparation of Memantine Hydrochloride 1. ResearchGate, .
synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. JOURNAL OF MILITARY PHARMACO - MEDICINE, vjol.info.vn/index.php/qd/article/view/76508/63914.
US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds. Google Patents, patents.google.
A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1 Dec. 2021, ijpsr.
WO2006076562A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride. Google Patents, patents.google.
Molecular docking, derivatization, characterization and biological assays of amantadine. PMC, .
Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Walsh Medical Media, .
Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | Organic Process Research & Development. ACS Publications, 24 Feb. 2023, pubs.acs.org/doi/10.1021/acs.oprd.2c00388.
3-Amino-5,7-dimethyladamantane-1-carboxylic acid use as a precursor in drug discovery
Introduction: The Adamantane Scaffold in Modern Drug Discovery The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry.[1][2][3] Its unique cage-like structure provides a versatile scaffold that can be strategically employed to enhance the pharmacological properties of drug candidates.[2][4] The incorporation of an adamantane group can improve a molecule's metabolic stability, modulate its lipophilicity, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1][3][5][6] This has led to the successful development of several clinically approved drugs containing the adamantane core for a wide range of therapeutic areas, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][7]
3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a bifunctional adamantane derivative that serves as a valuable precursor in the synthesis of more complex drug molecules. The presence of both a carboxylic acid and an amino group on the rigid adamantane framework allows for diverse chemical modifications and the introduction of various pharmacophores. The dimethyl substitution on the adamantane cage further enhances lipophilicity and can influence binding interactions with biological targets.[8] This application note will explore the utility of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid as a starting material in drug discovery, with a focus on its application in the synthesis of novel therapeutic agents.
Physicochemical Properties and Strategic Advantages
The utility of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid as a precursor stems from the unique combination of its structural features.
Property
Value/Description
Significance in Drug Design
Molecular Formula
C13H21NO2
Provides a foundation for further chemical elaboration.
Lipophilicity (cLogP)
Increased due to the adamantane cage and dimethyl groups.[1]
Enhances membrane permeability and can improve oral bioavailability and blood-brain barrier penetration.[1][5]
Rigidity
The tricyclic cage structure is conformationally restricted.[3]
Reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. It also allows for precise positioning of substituents.[1]
Metabolic Stability
The adamantane core is resistant to metabolic degradation.[1][3]
Can increase the in vivo half-life of a drug, leading to a more favorable pharmacokinetic profile.[1]
Bifunctionality
Contains both an amino and a carboxylic acid group.
Allows for versatile and regioselective chemical modifications, enabling the attachment of different pharmacophoric moieties.
The strategic incorporation of the 3-Amino-5,7-dimethyladamantane-1-carboxylic acid core into a drug candidate can be visualized as a "lipophilic anchor" that also provides a stable and predictable framework for orienting key functional groups towards their biological targets.
Caption: Logical relationship of the structural features of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid to desired drug properties.
Application in the Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Case Study
A prominent application of adamantane derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7] Saxagliptin is a clinically approved DPP-4 inhibitor that features a 3-hydroxyadamantylglycine moiety.[9][10] While not identical, the synthesis of analogous structures can be conceptualized using 3-Amino-5,7-dimethyladamantane-1-carboxylic acid as a starting point, highlighting its utility as a versatile precursor.
The general synthetic strategy involves the coupling of the amino acid precursor with a suitable heterocyclic amine, followed by further functional group manipulations.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the utilization of an adamantane-based amino acid in the synthesis of a DPP-4 inhibitor.
Caption: Conceptual workflow for the synthesis of a DPP-4 inhibitor analog.
Protocol: Synthesis of an N-Boc Protected Adamantane Amino Acid Intermediate
This protocol details the first key step in the synthetic workflow: the protection of the amino group of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This is a crucial step to prevent self-polymerization and to ensure regioselective coupling in subsequent reactions.
Materials:
3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Di-tert-butyl dicarbonate (Boc anhydride)
Sodium hydroxide (NaOH)
Dioxane
Water
Ethyl acetate
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution. Stir the mixture at room temperature until the starting material is fully dissolved.
Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. Continue stirring at room temperature for 12-18 hours.
Work-up:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.
Wash the remaining aqueous solution with ethyl acetate (2 x volume) to remove any unreacted Boc anhydride.
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 with 1 M HCl.
A white precipitate of the N-Boc protected product should form.
Extraction and Drying:
Extract the product into ethyl acetate (3 x volume).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate.
Isolation:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to yield the N-Boc-3-amino-5,7-dimethyladamantane-1-carboxylic acid as a white solid.
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Amide Coupling to a Heterocyclic Moiety
This protocol describes the coupling of the N-protected adamantane amino acid with a heterocyclic amine, a key step in constructing the final drug scaffold. Propylphosphonic anhydride (T3P®) is highlighted as a modern and efficient coupling reagent.[9][10]
Propylphosphonic anhydride (T3P®) solution (e.g., 50% in ethyl acetate)
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
Water
5% aqueous sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Reactant Mixture: To a solution of N-Boc-3-amino-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1.05 eq) in dichloromethane, add N,N-diisopropylethylamine (2.0 eq) at room temperature.
Coupling: Add the propylphosphonic anhydride (T3P®) solution (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 25-30°C.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Quenching and Work-up:
Upon completion, add water to the reaction mixture and stir for 15 minutes.
Separate the organic layer.
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.
Drying and Isolation:
Dry the organic layer over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude coupled product.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-Boc protected amide.
Future Perspectives and Broader Applications
The bifunctional nature of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid makes it a valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The amino and carboxylic acid groups can be derivatized with a wide array of chemical moieties to explore structure-activity relationships (SAR) and optimize lead compounds.
Beyond DPP-4 inhibitors, this precursor can be utilized in the synthesis of compounds targeting a variety of biological systems. The adamantane scaffold has been successfully incorporated into antivirals, central nervous system (CNS) active agents, and compounds for treating metabolic diseases.[7][11][12] The unique properties of the 3-Amino-5,7-dimethyladamantane-1-carboxylic acid core make it a promising starting point for the discovery of novel therapeutics in these and other areas. For instance, the increased lipophilicity imparted by the dimethylated adamantane cage could be particularly advantageous for developing CNS-penetrant drugs.[1]
References
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).
Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017).
Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF - ResearchGate.
Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010).
Use of the adamantane structure in medicinal chemistry - PubMed.
Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025).
An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride - Semantic Scholar.
An Efficient and Telescopic Process for Saxagliptin Hydrochloride.
Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine.
US20130023671A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents.
Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | Organic Process Research & Development - ACS Publications. (2023).
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride | CAS 356572-08-2.
γ-Aminoadamantane Carboxylic Acids: Orientating Building Blocks in Peptide Chemistry - JLUpub.
In Vitro Assay Protocols for 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid Derivatives: A Guide for Preclinical Drug Discovery
Introduction: The Therapeutic Potential of Adamantane Scaffolds The adamantane cage, a rigid and lipophilic three-dimensional structure, is a privileged scaffold in medicinal chemistry. Its unique physicochemical propert...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Adamantane Scaffolds
The adamantane cage, a rigid and lipophilic three-dimensional structure, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have been exploited to develop drugs with a wide range of therapeutic applications, from antiviral to neuroprotective agents.[1] The incorporation of the adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule, including its ability to cross cell membranes and interact with specific biological targets.[2][3] 3-Amino-5,7-dimethyladamantane-1-carboxylic acid and its derivatives represent a promising class of compounds with potential activities as modulators of ion channels and other CNS targets. This guide provides a detailed overview of in vitro assay protocols designed to elucidate the biological activity of these novel chemical entities.
The biological activities of adamantane derivatives are diverse. For instance, amantadine and rimantadine were among the first synthetic antiviral drugs approved for the treatment of influenza A, acting by blocking the viral M2 proton channel.[4] In the realm of neuropharmacology, memantine (1-amino-3,5-dimethyladamantane), a close structural analog, is an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[5] The dimethyl substitution in memantine significantly increases its affinity for the NMDA receptor channel compared to amantadine.[5] Given this precedent, it is plausible that 3-Amino-5,7-dimethyladamantane-1-carboxylic acid derivatives may exhibit activity at similar targets, namely viral ion channels and NMDA receptors.
This document outlines detailed protocols for a panel of in vitro assays to characterize the biological effects of these compounds, focusing on receptor binding, ion channel modulation, and cell-based functional assays.
To determine if the adamantane derivatives directly bind to a putative target protein, such as a soluble domain of an ion channel or receptor, a fluorescence polarization (FP) assay can be employed. FP is a robust, solution-based technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[6][7][8]
Principle of the Assay
A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in fluorescence polarization.[7][9] Unlabeled test compounds can then be assessed for their ability to compete with the tracer for binding to the protein, which will result in a decrease in polarization.
Experimental Workflow: Fluorescence Polarization
Caption: Workflow for a competitive fluorescence polarization binding assay.
Detailed Protocol: Competitive FP Assay
Materials:
Purified target protein (e.g., soluble domain of NMDA receptor or viral ion channel)
Microplate reader with fluorescence polarization capabilities
Procedure:
Reagent Preparation:
Prepare a 2X working solution of the target protein in assay buffer.
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
Perform a serial dilution of the test compounds in assay buffer.
Assay Plate Setup:
Add 10 µL of the 2X target protein solution to each well.
Add 5 µL of the serially diluted test compounds to the appropriate wells.
Add 5 µL of the 2X fluorescent tracer solution to all wells.
Include control wells:
No protein control: 10 µL of assay buffer instead of protein solution.
No competitor control: 5 µL of assay buffer instead of test compound.
Incubation:
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
Measurement:
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis:
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the test compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.
Parameter
Typical Concentration Range
Purpose
Target Protein
1 - 100 nM
Concentration should be close to the Kd of the tracer for optimal assay window.
Fluorescent Tracer
1 - 10 nM
Concentration should be at or below the Kd for the target protein.
Test Compound
1 nM - 100 µM
A wide concentration range is used to determine the full dose-response curve.
Section 2: Functional Characterization of Ion Channel Modulation - Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the function of ion channels and the effects of modulatory compounds.[10][11] This technique allows for the direct measurement of ion currents flowing through channels in the cell membrane in real-time.[12][13]
Principle of the Assay
A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a cell expressing the ion channel of interest.[13] In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell. This allows the experimenter to control the membrane voltage (voltage-clamp) and record the resulting ionic currents.[12] The effect of the adamantane derivatives on the channel's activity can then be determined by applying the compounds to the cell.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Plate the cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
Pipette Preparation:
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
Recording:
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
Using the micromanipulator, approach a cell with the patch pipette and form a giga-ohm seal.
Rupture the membrane patch to achieve the whole-cell configuration.[12]
Clamp the cell membrane at a holding potential (e.g., -60 mV).
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion channel currents and record the baseline activity.
Perfuse the cell with the external solution containing a known concentration of the test compound.
Record the ion channel currents in the presence of the compound.
Repeat with multiple concentrations to generate a dose-response curve.
Data Analysis:
The amplitude of the ion current in the presence of the test compound is compared to the baseline current to determine the percentage of inhibition. These values are then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the IC50.
Solution Component
Internal Solution (mM)
External Solution (mM)
KCl
140
5
NaCl
-
140
CaCl2
-
2
MgCl2
2
1
HEPES
10
10
EGTA
11
-
ATP-Mg
4
-
GTP-Na
0.4
-
pH
7.2 with KOH
7.4 with NaOH
Note: Solution compositions may need to be optimized depending on the specific ion channel being studied.
Section 3: Cell-Based Antiviral Activity Assays
If the adamantane derivatives are being investigated for antiviral properties, cell-based assays are crucial for determining their efficacy in a biological context.[14][15]
Plaque Reduction Assay
This assay is a functional method to quantify the ability of a compound to inhibit viral replication.[4]
Principle:
Infected cells are overlaid with a semi-solid medium, which restricts the spread of progeny virus to neighboring cells. This results in the formation of localized areas of cell death, or "plaques." The number and size of these plaques are proportional to the amount of infectious virus. Antiviral compounds will reduce the number or size of the plaques.
Detailed Protocol:
Materials:
A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).
The virus of interest.
Test compounds.
Cell culture medium.
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
Staining solution (e.g., crystal violet).
Procedure:
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[4]
Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 per well).[4]
Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and overlay the cells with the semi-solid medium containing serial dilutions of the test compounds.[4]
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
Plaque Visualization: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
Quantification: Count the number of plaques in each well.
Data Analysis:
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 (50% effective concentration) is determined by plotting the percentage of plaque reduction against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell viability.[4]
Principle:
Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
Materials:
Host cell line.
Test compounds.
Cell culture medium.
MTT solution.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[4]
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.[4]
Incubation: Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[4]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated for each compound concentration relative to the cell control (no compound). The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Selectivity Index (SI):
The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index, which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.
Section 4: Investigation of Cellular Signaling Pathways - Cell-Based ELISA
To investigate if the adamantane derivatives affect specific cellular signaling pathways, a cell-based ELISA can be a powerful tool. This assay measures the levels of specific proteins, including their phosphorylated (activated) forms, directly in cultured cells.[16][17]
Principle of the Assay
Cells are cultured in microplates, treated with the test compounds, and then fixed to preserve their protein states. The cells are then permeabilized to allow access of specific primary antibodies that recognize the target protein. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of the target protein.[18]
Experimental Workflow: Cell-Based ELISA
Caption: Workflow for a cell-based ELISA to measure protein levels.
Detailed Protocol: Cell-Based ELISA for a Target Signaling Protein
Materials:
Cell line of interest.
Test compounds and any necessary stimuli (e.g., growth factors).
96-well microplates.
Fixing solution (e.g., 4% paraformaldehyde).
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
Blocking buffer (e.g., PBS with 5% BSA).
Primary antibody specific for the target protein (total or phospho-specific).
HRP-conjugated secondary antibody.
TMB substrate.
Stop solution (e.g., 2 N H2SO4).
Procedure:
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the adamantane derivatives for the desired time. Include appropriate positive and negative controls.
Fixation and Permeabilization:
Remove the culture medium and fix the cells with the fixing solution.
Wash the cells and then add the permeabilization buffer.
Blocking: Wash the cells and add blocking buffer to reduce non-specific antibody binding.
Antibody Incubation:
Incubate the cells with the primary antibody diluted in antibody dilution buffer.
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
Detection:
Wash the cells and add the TMB substrate.
Stop the reaction with the stop solution.
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The absorbance values are normalized to cell number (which can be determined in parallel wells) and compared between different treatment conditions. This allows for the quantification of changes in the target protein's expression or phosphorylation state in response to the test compounds.
Conclusion
The in vitro assays outlined in this guide provide a comprehensive framework for the initial characterization of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid derivatives. By systematically evaluating their binding affinity, functional effects on ion channels, antiviral efficacy, and impact on cellular signaling, researchers can gain valuable insights into the mechanism of action and therapeutic potential of this novel class of compounds. The data generated from these assays are critical for lead optimization and for making informed decisions in the drug development pipeline.
References
Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. Available at: [Link]
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Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. Available at: [Link]
Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC. Available at: [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. Available at: [Link]
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Application Notes and Protocols for the Conjugation of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid
Introduction Adamantane, a rigid and lipophilic tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure provides a stable framework...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Adamantane, a rigid and lipophilic tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure provides a stable framework that can enhance the pharmacological properties of bioactive molecules by improving their metabolic stability, membrane permeability, and target-binding affinity.[1][3] 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, a bifunctional derivative of adamantane, offers a versatile platform for the development of novel therapeutics, diagnostics, and research tools. This molecule incorporates both a primary amine and a carboxylic acid, enabling its covalent attachment to a wide array of biomolecules and surfaces.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods and techniques for the successful conjugation of 3-amino-5,7-dimethyladamantane-1-carboxylic acid. The protocols detailed herein are grounded in established bioconjugation principles and are designed to be adaptable to a variety of applications, from targeted drug delivery to the creation of sophisticated molecular probes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-amino-5,7-dimethyladamantane-1-carboxylic acid is paramount for designing effective conjugation strategies.
Soluble in organic solvents such as DMF and DMSO. Limited solubility in aqueous solutions at neutral pH.
General chemical principles
Core Conjugation Strategies
The presence of both an amine and a carboxylic acid on the adamantane scaffold necessitates a strategic approach to conjugation to ensure selectivity and avoid unwanted polymerization. The choice of strategy will depend on the functional groups available on the target molecule (e.g., protein, peptide, nanoparticle).
Strategy 1: Carboxyl-Directed Conjugation via Amide Bond Formation
This is the most common and versatile approach, targeting the carboxylic acid of the adamantane derivative for conjugation to primary amines on the target molecule (e.g., lysine residues in proteins). This method requires the activation of the carboxylic acid, typically using carbodiimide chemistry.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis, which can lead to low conjugation yields. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes the activated intermediate by converting it to a more stable NHS ester.[5][7] This NHS ester then efficiently reacts with primary amines to form a stable amide bond.[5][7]
Caption: EDC/NHS-mediated amide bond formation workflow.
This protocol is designed for conjugating 3-amino-5,7-dimethyladamantane-1-carboxylic acid to a protein, such as an antibody or enzyme. A two-step approach is recommended to minimize protein-protein crosslinking.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Reagent Preparation:
Prepare a 10 mg/mL stock solution of 3-amino-5,7-dimethyladamantane-1-carboxylic acid in anhydrous DMF or DMSO.
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare fresh.
Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer. Prepare fresh.
Dissolve the protein of interest in Activation Buffer at a concentration of 1-10 mg/mL.
Activation of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid:
In a microcentrifuge tube, combine the adamantane derivative stock solution with Activation Buffer.
Add EDC and NHS (or Sulfo-NHS) to the adamantane solution. A molar ratio of 1:2:5 (adamantane:EDC:NHS) is a good starting point.
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Conjugation to the Protein:
Immediately add the activated adamantane solution to the protein solution. The molar ratio of activated adamantane to protein should be optimized for the desired degree of labeling. Start with a 10 to 20-fold molar excess of the adamantane derivative.
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching and Purification:
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
Remove unreacted adamantane derivative and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.
To ensure that only the carboxylic acid of the adamantane derivative reacts, the amino group can be temporarily protected. The Boc (tert-butyloxycarbonyl) group is a suitable choice as it is stable under the conditions of EDC/NHS coupling and can be removed under mild acidic conditions.
Caption: Workflow for selective carboxyl-directed conjugation using a protecting group.
Strategy 2: Amine-Directed Conjugation
This strategy targets the amino group of 3-amino-5,7-dimethyladamantane-1-carboxylic acid for conjugation to a target molecule containing an activated carboxyl group (e.g., an NHS ester) or other amine-reactive functional groups.
This protocol is suitable for conjugating the adamantane derivative to commercially available NHS-ester activated surfaces (e.g., microplates, beads) or molecules.
Materials:
3-Amino-5,7-dimethyladamantane-1-carboxylic acid
NHS-ester activated surface or molecule
Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
Quenching Buffer: 1 M Tris-HCl or 1 M ethanolamine, pH 8.5
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
Reagent Preparation:
Dissolve 3-amino-5,7-dimethyladamantane-1-carboxylic acid in Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL). The solubility may be limited, so the addition of a small amount of a water-miscible organic solvent like DMSO may be necessary.
Conjugation:
Add the adamantane solution to the NHS-ester activated surface or molecule.
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching and Washing:
Remove the unreacted adamantane solution.
Add Quenching Buffer to block any remaining active NHS esters. Incubate for 30 minutes at room temperature.
Wash the surface or molecule extensively with Wash Buffer to remove non-covalently bound material.
Characterization of the Conjugate
Thorough characterization of the final conjugate is crucial to confirm successful conjugation and to determine the extent of labeling.
Technique
Purpose
Expected Outcome
MALDI-TOF Mass Spectrometry
To confirm the covalent attachment of the adamantane derivative and determine the drug-to-antibody ratio (DAR).[8]
An increase in the mass of the protein corresponding to the mass of the attached adamantane moieties. A distribution of peaks representing different numbers of conjugated adamantane molecules.[9]
Size-Exclusion Chromatography (SEC)
To assess the purity of the conjugate and detect any aggregation or fragmentation.[10]
A single, sharp peak corresponding to the monomeric conjugate. The absence of high molecular weight aggregates or low molecular weight fragments.
UV-Vis Spectroscopy
To estimate the concentration of the protein and, if the adamantane derivative has a chromophore, the degree of labeling.
An increase in absorbance at a specific wavelength if the adamantane derivative is chromophoric.
Hydrophobic Interaction Chromatography (HIC)
To determine the drug-to-antibody ratio (DAR) based on the increased hydrophobicity of the conjugate.[10]
A shift in retention time compared to the unconjugated protein, with peaks corresponding to different DAR species.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low Conjugation Efficiency
Inefficient activation of the carboxylic acid (EDC/NHS).
Ensure EDC and NHS are fresh and stored properly. Optimize the pH of the activation buffer (pH 6.0 is optimal). Increase the molar excess of EDC and NHS.
Hydrolysis of the activated intermediate.
Perform the conjugation step immediately after activation. Use Sulfo-NHS for improved stability in aqueous solutions.
Inactive protein or target molecule.
Ensure the protein is in a buffer free of primary amines (e.g., Tris). Confirm the activity of the protein before conjugation.
Protein Aggregation
High degree of labeling leading to increased hydrophobicity.
Reduce the molar excess of the adamantane derivative during conjugation. Optimize reaction time and temperature.
Inappropriate buffer conditions.
Ensure the buffer pH and ionic strength are suitable for the protein's stability.
Inconsistent Results
Variability in reagent quality or reaction conditions.
Use high-quality reagents from a reliable source. Precisely control reaction parameters such as pH, temperature, and incubation time.
Conclusion
The conjugation of 3-amino-5,7-dimethyladamantane-1-carboxylic acid offers a powerful strategy for the development of novel molecular entities with enhanced therapeutic and diagnostic potential. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement these conjugation techniques. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for achieving reproducible and reliable results. The unique properties of the adamantane scaffold continue to inspire innovative approaches in drug discovery and biotechnology, and the methodologies described herein will facilitate the exploration of its full potential.
References
Frkanec, L., & Kragol, G. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 289. [Link]
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Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]
ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3287–3345. [Link]
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]
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Diva-Portal.org. (2020). Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates. [Link]
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–436. [Link]
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. [Link]
PubMed. (1981). [Covalent Binding of 1-aminoadamantan Derivatives to Protein Antigens Using the Isothiocyanate and the Imidic Acid Ester Procedures. Part 27: Immunosuppressive Agent-Antigen Conjugates (Author's Transl)]. Pharmazie, 36(6), 400-402. [Link]
Huffman, J. W., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. Bioorganic & Medicinal Chemistry, 21(15), 4535–4545. [Link]
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bioRxiv. (2020). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties. [Link]
ResearchGate. (n.d.). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. [Link]
Shkodenko, L., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15383. [Link]
Proshin, A. N., et al. (2021). Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. Molecules, 26(18), 5556. [Link]
ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. [Link]
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(23), 14358–14420. [Link]
van der Wal, S., et al. (2020). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. ChemBioChem, 21(14), 1918–1933. [Link]
LCGC International. (n.d.). Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. [Link]
Macmillan Group - Princeton University. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. [Link]
ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Omega, 5(43), 28019–28030. [Link]
ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. [Link]
Mphahlele, M. J., et al. (2021). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. International Journal of Molecular Sciences, 22(19), 10555. [Link]
University of Washington. (n.d.). Bioanalytical chemistry 3. Protein conjugation and immobilization. [Link]
Mphahlele, M. J., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. International Journal of Molecular Sciences, 22(15), 8251. [Link]
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Application Note: A Methodological Framework for the Synthesis and Evaluation of Novel Dual P2X7-NMDA Receptor Antagonists from 2-Chloro-5-nitro-N-phenylbenzamide (CAS 14664-67-6)
Abstract The simultaneous modulation of multiple targets is an increasingly important strategy in the development of therapeutics for complex multifactorial diseases. Neurological and neurodegenerative disorders, charact...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The simultaneous modulation of multiple targets is an increasingly important strategy in the development of therapeutics for complex multifactorial diseases. Neurological and neurodegenerative disorders, characterized by both excitotoxicity and neuroinflammation, present a compelling case for multi-target-directed ligands (MTDLs).[1] This application note outlines a comprehensive framework for the design, synthesis, and in vitro evaluation of novel dual antagonists targeting the N-methyl-D-aspartate (NMDA) and P2X7 receptors. We propose a plausible synthetic pathway originating from the commercially available compound 2-Chloro-5-nitro-N-phenylbenzamide (CAS 14664-67-6). This guide provides detailed, step-by-step protocols for the chemical synthesis and the subsequent pharmacological characterization using established cell-based assays, designed for researchers, chemists, and pharmacologists in the field of drug discovery.
Introduction: The Therapeutic Rationale for Dual Antagonism
Neurodegenerative conditions and chronic pain states are driven by a complex interplay of pathological processes. Two key players in the central nervous system are glutamate-mediated excitotoxicity and ATP-driven neuroinflammation.
NMDA Receptor-Mediated Excitotoxicity: The NMDA receptor, a ligand-gated ion channel, is fundamental for synaptic plasticity and memory.[2] However, its pathological over-activation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events and culminating in neuronal cell death.[3][4]
P2X7 Receptor-Mediated Neuroinflammation: The P2X7 receptor is an ATP-gated cation channel predominantly expressed on microglia, the resident immune cells of the brain.[5][6] In response to high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—P2X7 activation initiates a potent inflammatory response.[7] This includes the assembly of the NLRP3 inflammasome and the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), a key driver of neuroinflammation and neuropathic pain.[6][8]
A therapeutic agent that can simultaneously block both pathways—mitigating excitotoxicity while quelling inflammation—could offer a synergistic and more effective treatment strategy than a single-target agent.[1][9] This document provides the scientific and methodological foundation for creating and testing such a molecule.
Signaling Pathways Overview
Understanding the downstream consequences of receptor activation is critical for designing effective antagonists. The signaling cascades for P2X7 and NMDA receptors are distinct but converge on the common pathologies of cellular damage and inflammation.
Our design strategy involves chemically linking a known P2X7 receptor antagonist scaffold with a pharmacophore recognized by the NMDA receptor. We propose using 2-Chloro-5-nitro-N-phenylbenzamide (CAS 14664-67-6) as a foundational scaffold. The benzamide core is a common feature in many P2X7 antagonists.[10] By chemically modifying this starting material, we can introduce a moiety known for NMDA receptor antagonism, such as an adamantane group, which is present in the clinically used NMDA antagonist memantine.[9][11] The proposed synthesis involves reducing the nitro group to a reactive amine, which can then be coupled to an adamantane-containing carboxylic acid, creating a single molecule designed to interact with both targets.
Part I: A Proposed Synthetic Route
Disclaimer: The following is a proposed synthetic route based on established principles of organic chemistry. It has not been experimentally validated and serves as a methodological guide for researchers. All chemical handling should be performed in a properly ventilated fume hood with appropriate personal protective equipment.
Overall Reaction Scheme
The two-step synthesis aims to convert the starting material into the target dual-pharmacophore compound.
Caption: Proposed two-step synthesis of a dual P2X7-NMDA antagonist.
Step 1: Reduction of Nitro Group
Objective: To selectively reduce the nitro group of 2-Chloro-5-nitro-N-phenylbenzamide (Compound A) to a primary amine (Intermediate B).
Rationale: This reduction introduces a nucleophilic amine group that is essential for the subsequent coupling reaction. Tin(II) chloride in acidic media is a classic and effective method for this transformation.
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-nitro-N-phenylbenzamide (5.0 g, 18.1 mmol) and ethanol (100 mL).
Reagent Addition: In a separate beaker, dissolve Tin(II) chloride dihydrate (20.4 g, 90.5 mmol) in concentrated HCl (40 mL). Carefully add this solution to the flask.
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction to room temperature. Slowly pour the mixture over crushed ice and basify to pH ~8 by the careful addition of a saturated sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine intermediate (B).
Step 2: Amide Coupling with Adamantane Moiety
Objective: To couple the amine intermediate (B) with 1-adamantanecarboxylic acid to form the final product (Compound C).
Rationale: This step introduces the NMDA-antagonistic pharmacophore. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are standard coupling reagents that activate the carboxylic acid to form an active ester, which then reacts efficiently with the amine to form a stable amide bond.
Materials:
Reagent
CAS Number
M.W. ( g/mol )
Amine Intermediate (B)
-
~246.70
1-Adamantanecarboxylic acid
828-51-3
180.25
EDC hydrochloride
25952-53-8
191.70
HOBt
2592-95-2
135.12
N,N-Diisopropylethylamine (DIPEA)
7087-68-5
129.24
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Protocol:
Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanecarboxylic acid (3.58 g, 19.9 mmol) in anhydrous DCM (80 mL).
Activation: Add EDC (4.57 g, 23.8 mmol) and HOBt (3.22 g, 23.8 mmol) to the solution. Stir at room temperature for 20 minutes.
Amine Addition: Dissolve the crude amine intermediate (B) from Step 1 (~18.1 mmol) in anhydrous DCM (40 mL). Add this solution to the reaction flask, followed by DIPEA (6.3 mL, 36.2 mmol).
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final compound (C).
Characterization: Confirm the structure and purity of Compound C using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part II: In Vitro Pharmacological Evaluation
Once synthesized and purified, the compound must be evaluated for its activity at both target receptors. The following are standard, robust protocols for determining antagonist potency.
Assay Principle: This protocol measures the inhibition of agonist-induced pore formation in HEK293 cells stably expressing the human P2X7 receptor (hP2X7). Pore formation allows the influx of the fluorescent dye ethidium bromide (EtBr), which intercalates with intracellular nucleic acids, leading to a significant increase in fluorescence. An effective antagonist will block this influx.[12][13]
Cell Plating: Seed hP2X7-HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.
Compound Preparation: Prepare a serial dilution of the test compound (Compound C) and the positive control antagonist in assay buffer (e.g., HBSS).
Compound Incubation: Wash the cells once with assay buffer. Add 50 µL of the compound dilutions to the appropriate wells and incubate for 30 minutes at 37°C.
Agonist Stimulation: Prepare a solution containing the P2X7 agonist BzATP (at its EC₈₀ concentration, typically ~100 µM) and EtBr (5 µM). Add 50 µL of this solution to each well.
Fluorescence Measurement: Immediately begin measuring fluorescence intensity every minute for 30-60 minutes using a plate reader.
Data Analysis:
For each concentration, determine the rate of fluorescence increase or the endpoint fluorescence.
Normalize the data: 0% inhibition (agonist + vehicle) and 100% inhibition (no agonist).
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Principle: This protocol measures the inhibition of NMDA-induced calcium influx in primary rat cerebellar granule neurons (CGNs). Neurons are loaded with a calcium-sensitive fluorescent dye. Activation of NMDA receptors by NMDA and the co-agonist glycine opens the channel, causing a rapid increase in intracellular Ca²⁺, which is detected as an increase in fluorescence. An antagonist will prevent this increase.[14][15]
Materials:
Primary rat cerebellar granule neurons (cultured for 7-10 days)
Poly-D-lysine coated 96-well plates
Fluo-4 AM or Fura-2 AM (calcium-sensitive dye)
NMDA and Glycine (agonists)
MK-801 or Memantine (Positive control NMDA antagonist)
Fluorescence plate reader (e.g., FLIPR or equivalent)
Protocol:
Cell Culture: Culture primary CGNs on poly-D-lysine coated plates for 7-10 days in vitro.
Dye Loading: Wash neurons with assay buffer (e.g., Mg²⁺-free HBSS). Load the cells with Fluo-4 AM (2-4 µM) for 45-60 minutes at 37°C.
Compound Incubation: Wash the cells to remove excess dye. Add the test compound (Compound C) and positive control at various concentrations and incubate for 15-30 minutes.
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to stimulate the receptors.
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition. The peak fluorescence response is typically observed within seconds to minutes.
Data Analysis:
Calculate the change in fluorescence (ΔF) for each well.
Normalize the data: 0% inhibition (agonist + vehicle) and 100% inhibition (no agonist).
Plot the percent inhibition against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Summary of Expected Data
The primary output of these protocols will be the potency (IC₅₀) of the synthesized compound at each receptor. This quantitative data should be summarized for clear comparison.
This application note provides a strategic and methodological guide for the synthesis and evaluation of a novel class of dual P2X7-NMDA receptor antagonists starting from 2-Chloro-5-nitro-N-phenylbenzamide. The detailed protocols for chemical synthesis and in vitro screening are designed to be robust and reproducible, enabling researchers to explore this promising therapeutic strategy.
Successful identification of a compound with potent, balanced activity at both receptors in these primary assays would warrant further investigation. Advanced studies would include electrophysiological analysis to determine the mechanism of inhibition, functional assays measuring downstream effects like IL-1β release, and ultimately, evaluation in preclinical animal models of neuropathic pain or neurodegeneration to establish in vivo efficacy.[8][16][17][18] This structured approach provides a clear path from chemical starting material to a pharmacologically validated lead compound.
References
Dal Ben, D., et al. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. MDPI. Available at: [Link]
Mamet, J., et al. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience. Available at: [Link]
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS One. Available at: [Link]
Di Virgilio, F., et al. (2018). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Biochemical Society Transactions. Available at: [Link]
Wikipedia contributors. (n.d.). NMDA receptor. Wikipedia. Available at: [Link]
Jaggi, M., et al. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. Heliyon. Available at: [Link]
Taylor, S. R., et al. (2015). Distinct signaling pathways of P2X7 receptors. ResearchGate. Available at: [Link]
Wang, R., et al. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. Frontiers in Molecular Neuroscience. Available at: [Link]
Wikipedia contributors. (n.d.). P2RX7. Wikipedia. Available at: [Link]
Nuka, E., et al. (2018). ATP/P2X7 receptor signaling as a potential anti-inflammatory target of natural polyphenols. PLOS One. Available at: [Link]
El-Hage, S., et al. (2019). Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]
Illes, P., et al. (2021). Involvement of P2X7 receptors in chronic pain disorders. Neuroscience & Biobehavioral Reviews. Available at: [Link]
ResearchGate. (n.d.). Schematic depiction of NMDA receptor signaling pathway. ResearchGate. Available at: [Link]
Pournara, D. T., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem. Available at: [Link]
Zhang, W. J., et al. (2020). The role and pharmacological properties of the P2X7 receptor in neuropathic pain. Brain Research Bulletin. Available at: [Link]
JoVE. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. JoVE. Available at: [Link]
Nabavi, S., et al. (2017). Unconventional NMDA Receptor Signaling. Journal of Neuroscience. Available at: [Link]
Universitat de Barcelona. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. Medicinal Chemistry & Pharmacology. Available at: [Link]
Dal Ben, D., et al. (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7-NMDA Receptor Antagonists. PubMed. Available at: [Link]
Stokes, L., et al. (2023). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences. Available at: [Link]
Stokes, L., et al. (2023). Animal Models for the Investigation of P2X7 Receptors. PubMed. Available at: [Link]
Smidkova, M., et al. (2022). A simple in vitro screening platform for N-methyl-D-aspartate receptor antagonists using the rat postnatal mixed cortical and hippocampal neurons. Ovid. Available at: [Link]
D'Souza, Y., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology. Available at: [Link]
J-GLOBAL. (n.d.). 2-Chloro-5-nitrobenzanilide. J-GLOBAL. Available at: [Link]
Application Notes and Protocols for Investigating the In Vitro Efficacy of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Foreword: Charting a Course for a Novel Adamantane Derivative The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a remarkably versatile building block in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting a Course for a Novel Adamantane Derivative
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry.[1][2] Its unique structure has been incorporated into a diverse array of therapeutic agents, influencing their pharmacokinetic and pharmacodynamic profiles.[2] From the antiviral activity of Amantadine to the neuroprotective effects of Memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, adamantane derivatives have made a significant impact on modern medicine.[3][4][5] This guide focuses on a lesser-explored derivative, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, providing a comprehensive framework for researchers and drug development professionals to investigate its potential applications in cell culture models.
Given the nascent stage of research on this specific molecule, this document serves as a detailed roadmap for its initial characterization. We will extrapolate from the known biological activities of structurally related adamantane compounds to propose potential therapeutic avenues and provide robust, step-by-step protocols for their in vitro evaluation. The following sections are designed to empower researchers to systematically explore the bioactivity of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid and uncover its therapeutic promise.
The Adamantane Moiety: A Scaffold for Therapeutic Innovation
The adamantane cage imparts several advantageous physicochemical properties to a molecule, including:
Lipophilicity: The hydrocarbon structure enhances membrane permeability, potentially facilitating entry into cells and interaction with intracellular targets.[1]
Rigidity and Three-Dimensionality: The rigid framework allows for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets like ion channels and enzyme active sites.[2]
Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can improve a drug's half-life.
These properties have been successfully leveraged in the development of drugs for a range of diseases, including viral infections, neurodegenerative disorders, and cancer.[2][6]
Potential Therapeutic Applications and In Vitro Models
Based on the known activities of other adamantane derivatives, we can hypothesize several potential areas of investigation for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
Oncology
The lipophilic nature of the adamantane scaffold makes it an attractive candidate for the design of anticancer agents.[1] Numerous adamantane derivatives have demonstrated cytotoxic effects against various human tumor cell lines.[6][7][8]
Suggested Cell Lines for Initial Screening:
Cell Line
Cancer Type
Rationale
A-549
Non-small cell lung cancer
A commonly used and well-characterized cancer cell line.[6]
A robust and widely studied immortalized cell line.[8]
L929
Mouse fibrosarcoma
Often used as a standard for cytotoxicity assays.[7]
Neuroprotection
The structural similarity to Memantine (3,5-dimethyl-1-aminoadamantane), a known NMDA receptor antagonist, strongly suggests a potential role in neuroprotection.[4][5] Memantine's mechanism involves blocking excitotoxicity mediated by excessive glutamate, a key factor in neurodegenerative diseases like Alzheimer's.[9][10]
Suggested Cell Lines for Neuroprotection Assays:
Cell Line
Cell Type
Rationale
SH-SY5Y
Human neuroblastoma
Can be differentiated into a neuronal phenotype and is a common model for neurotoxicity and neuroprotection studies.
Primary Cortical Neurons
Primary neurons
Offer a more physiologically relevant model of the central nervous system.
Antimicrobial Activity
Adamantane derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7]
The following protocols provide a detailed, step-by-step guide for the initial in vitro characterization of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
Protocol 1: Assessment of In Vitro Cytotoxicity using the MTT Assay
This protocol is designed to evaluate the potential anticancer activity of the compound by measuring its effect on cell viability.
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
Selected cancer cell lines (e.g., A-549, T47D, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
3-Amino-5,7-dimethyladamantane-1-carboxylic acid (stock solution in a suitable solvent like DMSO)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid in complete medium. A suggested starting range is 0.1 µM to 100 µM.
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
Incubation:
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 atmosphere.
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Evaluation of Neuroprotective Effects against Glutamate-Induced Excitotoxicity
This protocol aims to determine if the compound can protect neuronal cells from glutamate-induced cell death, a key mechanism in neurodegeneration.
Workflow for Neuroprotection Assay:
Caption: Workflow for assessing neuroprotective effects.
Materials:
SH-SY5Y cells or primary cortical neurons
Appropriate cell culture medium
3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Glutamate
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or Calcein-AM
96-well plates
Fluorescence microscope (for Calcein-AM) or microplate reader (for LDH)
Procedure:
Cell Seeding and Differentiation (if using SH-SY5Y):
Seed SH-SY5Y cells in 96-well plates.
If desired, differentiate the cells into a neuronal phenotype using a standard protocol (e.g., treatment with retinoic acid).
Compound Pre-treatment:
Prepare dilutions of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid in culture medium.
Treat the cells with the compound for a specified pre-incubation period (e.g., 2-4 hours).
Glutamate-Induced Excitotoxicity:
Prepare a high concentration of glutamate in culture medium.
Add the glutamate solution to the wells (final concentration typically in the mM range, to be optimized for the specific cell type).
Include control wells: untreated cells, cells treated with the compound alone, and cells treated with glutamate alone.
Incubation:
Incubate the plate for a period sufficient to induce cell death in the glutamate-only wells (e.g., 24 hours).
Assessment of Cell Viability:
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell lysis, following the manufacturer's instructions.
Calcein-AM Staining: Stain the cells with Calcein-AM, which only fluoresces in live cells, and visualize using a fluorescence microscope.
Data Analysis:
Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
Potential Mechanism of Action: A Hypothesis
Given the structural similarities to Memantine, it is plausible that 3-Amino-5,7-dimethyladamantane-1-carboxylic acid may also function as an NMDA receptor antagonist. The amino group could potentially interact with the channel pore, while the adamantane cage provides the necessary lipophilicity and steric bulk. The addition of a carboxylic acid group may influence the compound's solubility, polarity, and interaction with the receptor.
Navigating the Biphasic Challenge: A Guide to Solvent Selection for Reactions of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, adamantane derivatives stand out for their unique rigid, three-dimensional structures, which...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, adamantane derivatives stand out for their unique rigid, three-dimensional structures, which impart desirable properties such as metabolic stability and lipophilicity.[1] 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a particularly interesting building block, possessing a bulky, non-polar adamantane core functionalized with both a primary amine and a carboxylic acid. This bifunctional nature, with its inherent polarity, presents a significant challenge in solvent selection for chemical transformations. This guide provides a comprehensive overview of the principles and practical considerations for selecting optimal solvents for reactions involving this intriguing molecule, ensuring reaction efficiency, product purity, and reproducibility.
The Dichotomy of Solubility: A Rock and a Hard Place
The core of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is the adamantane cage, a highly lipophilic and hydrophobic hydrocarbon structure.[2] This non-polar scaffold favors dissolution in non-polar organic solvents. Conversely, the presence of the amino and carboxylic acid groups introduces polar, hydrophilic character, particularly when in their zwitterionic form at or near the isoelectric point. These opposing properties mean that a single solvent is unlikely to be universally optimal for all reaction types. The "like dissolves like" principle suggests that a solvent or solvent system must be chosen that can effectively solvate both the non-polar adamantane backbone and the polar, reactive functional groups.
The choice of solvent will profoundly impact not only the solubility of the starting material but also the reaction kinetics, the stability of reactants and products, and the ease of downstream processing and purification.
Key Considerations for Solvent Selection
A systematic approach to solvent selection is crucial. The following factors should be carefully evaluated:
Solubility of Reactants: All reactants must be sufficiently soluble at the desired reaction temperature to ensure a homogeneous reaction mixture and optimal reaction rates.
Reaction Type: The solvent must be inert to the reaction conditions and reagents. For example, protic solvents may interfere with reactions involving highly reactive organometallic reagents.
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
Dielectric Constant and Polarity: The polarity of the solvent can influence the stabilization of charged intermediates and transition states, thereby affecting the reaction rate.
Work-up and Purification: The ease of solvent removal and the compatibility of the solvent with the chosen purification method (e.g., crystallization, chromatography) are important practical considerations.
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent should always be taken into account.
Recommended Solvents for Common Transformations
Due to the unique structure of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, a single ideal solvent is unlikely. Instead, a careful consideration of the reaction type will guide the selection.
These solvents are commonly used for peptide coupling reactions and can dissolve a wide range of coupling reagents and organic amines.[2][3][4] Acetonitrile and DCM are often good starting points. DMF is a more polar aprotic solvent that can enhance the solubility of polar reactants.
For simple methyl ester formation, using methanol as both the solvent and reagent is efficient.[5] For other alcohols, a non-reactive solvent like DCM or toluene is preferable, often with the addition of a catalyst.
These polar aprotic solvents are effective at solvating the amine and are generally compatible with the bases and electrophiles used in these reactions.
Salt Formation
Water, Ethanol, Methanol, Isopropanol
The choice of solvent will depend on the desired salt and its crystallization properties. Alcohols and water are common choices for forming hydrochloride or other acid addition salts.
Reactions Requiring High Temperatures
Diphenyl ether, Toluene, Xylenes
For reactions requiring elevated temperatures, high-boiling point solvents are necessary. Diphenyl ether has been used in the synthesis of related adamantane derivatives.
Experimental Protocols
The following protocols provide a starting point for common reactions involving 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. Optimization of solvent, reagents, and reaction conditions may be necessary for specific substrates.
Protocol 1: Solubility Screening
A preliminary solubility screening is highly recommended to identify suitable solvents for a particular reaction.
Scale-Up Synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid: A Comprehensive Guide for Pharmaceutical Research
Introduction: The Significance of Adamantane Scaffolds in Modern Drug Discovery The adamantane cage, a rigid and lipophilic hydrocarbon structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Adamantane Scaffolds in Modern Drug Discovery
The adamantane cage, a rigid and lipophilic hydrocarbon structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional geometry and metabolic stability make it an attractive moiety for designing drugs with enhanced pharmacokinetic and pharmacodynamic properties. Derivatives of adamantane have found therapeutic applications in a wide range of diseases, from viral infections to neurodegenerative disorders. Notably, memantine (1-amino-3,5-dimethyladamantane), an antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease, underscoring the therapeutic potential of this chemical class.
This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, a key building block for the development of novel adamantane-based therapeutics. The strategic incorporation of both an amino and a carboxylic acid group on the adamantane framework opens avenues for diverse chemical modifications, including peptide coupling and the synthesis of complex pharmacophores. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the vast chemical space offered by functionalized adamantanes.
Synthetic Strategy: A Multi-step Approach to a Key Intermediate
The synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity on a scalable level. The chosen synthetic route begins with the commercially available 1,3-dimethyladamantane and proceeds through a series of functional group interconversions to install the desired amino and carboxylic acid moieties at the bridgehead positions.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
The key transformations in this synthesis are:
Koch-Haaf Carboxylation: This reaction introduces a carboxylic acid group at a tertiary bridgehead position of the adamantane core. The reaction proceeds via the formation of a stable adamantyl carbocation in a strong acid medium, which is then trapped by carbon monoxide (generated in situ from formic acid)[1].
Oxidation: A selective oxidation of a C-H bond at another bridgehead position is performed to introduce a hydroxyl group, yielding a key hydroxy-acid intermediate. This transformation leverages the electron-donating effect of the alkyl groups to direct the oxidation.
Ritter Reaction and Hydrolysis: The hydroxyl group of the intermediate is converted to an amino group via the Ritter reaction. In the presence of a strong acid, the alcohol is protonated and eliminated to form a carbocation. This carbocation is then attacked by a nitrile (e.g., acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the desired amino group[2][3][4].
This synthetic approach is designed for scalability and utilizes readily available reagents, making it suitable for the production of significant quantities of the target compound for pharmaceutical research and development.
Experimental Protocols: A Step-by-Step Guide
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Strong acids and oxidizing agents should be handled with extreme care.
Protocol 1: Synthesis of 3,5-Dimethyladamantane-1-carboxylic acid
This protocol describes the carboxylation of 1,3-dimethyladamantane using a modified Koch-Haaf reaction.
Materials:
1,3-Dimethyladamantane
Concentrated Sulfuric Acid (98%)
Formic Acid (99%)
tert-Butanol
Carbon Tetrachloride (or a suitable alternative solvent)
Ice
Sodium Bicarbonate solution (saturated)
Dichloromethane
Anhydrous Sodium Sulfate
Equipment:
Three-necked round-bottom flask
Magnetic stirrer
Dropping funnel
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 1,3-dimethyladamantane (1.0 eq) and carbon tetrachloride.
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 eq) with vigorous stirring.
Prepare a mixture of formic acid (5 eq) and tert-butanol (1.2 eq) in the dropping funnel.
Add the formic acid/tert-butanol mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Carefully pour the reaction mixture onto crushed ice with stirring.
Extract the aqueous mixture with dichloromethane (3 x volumes).
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude 3,5-Dimethyladamantane-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Summary Table 1: Reagents for Protocol 1
Reagent
Molar Ratio (to 1,3-dimethyladamantane)
1,3-Dimethyladamantane
1.0
Concentrated Sulfuric Acid
10.0
Formic Acid
5.0
tert-Butanol
1.2
Protocol 2: Synthesis of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid
This protocol details the oxidation of 3,5-Dimethyladamantane-1-carboxylic acid to its corresponding 3-hydroxy derivative, adapted from a patented procedure[5].
Materials:
3,5-Dimethyladamantane-1-carboxylic acid
Concentrated Sulfuric Acid (96%)
Nitric Acid (70%)
Ice
Sodium Hydroxide
Sodium Sulfite
Deionized Water
Equipment:
Flask with stirrer, thermometer, and dropping funnel
Cooling bath
Filtration apparatus
Procedure:
In a flask equipped with a stirrer and thermometer, dissolve 3,5-Dimethyladamantane-1-carboxylic acid (1.0 eq) in concentrated sulfuric acid (approx. 7 parts by weight) at room temperature.
Cool the solution to 10-20 °C using a cooling bath.
Slowly add 70% nitric acid (approx. 0.65 parts by weight) dropwise over 30 minutes, maintaining the temperature between 10-20 °C.
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 5 hours.
In a separate vessel, prepare a solution of sodium hydroxide and sodium sulfite in deionized water. Cool this solution.
While maintaining the temperature of the quenching solution between 10-40 °C, slowly add the reaction mixture.
The product will precipitate as a white solid. Collect the crystals by filtration and wash thoroughly with water.
Dry the crystals under reduced pressure at 40 °C to obtain 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid. A yield of approximately 87.5% has been reported for a similar process[5].
Data Summary Table 2: Reagents for Protocol 2
Reagent
Molar Ratio (to starting acid)
3,5-Dimethyladamantane-1-carboxylic acid
1.0
Concentrated Sulfuric Acid
Solvent
Nitric Acid (70%)
~2.0
Protocol 3: Synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
This protocol describes the conversion of the hydroxyl group to an amino group via a Ritter-type reaction followed by hydrolysis.
In a three-necked round-bottom flask, dissolve 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq) in acetonitrile (excess).
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5-10 eq) with vigorous stirring.
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl intermediate.
To the crude intermediate, add 6 M hydrochloric acid and heat to reflux for 4-8 hours to effect hydrolysis.
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the amino acid.
The product can be purified by recrystallization or by adjusting the pH to its isoelectric point to induce precipitation.
The chemical transformations described in the protocols can be summarized in the following reaction scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Conclusion: A Gateway to Novel Adamantane-Based Therapeutics
This application note provides a comprehensive and scalable synthetic route to 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, a valuable building block for pharmaceutical research. The detailed protocols, supported by mechanistic insights and visual aids, are designed to enable researchers to produce this key intermediate with high efficiency and purity. The successful synthesis of this bifunctional adamantane derivative opens up a plethora of possibilities for the design and development of next-generation therapeutics targeting a wide range of diseases.
Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. ACS Publications. [Link]
Carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol: evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Semantic Scholar. [Link]
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
Application Note: Amidation and Esterification Protocols for 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid
Executive Summary & Chemical Context 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly functionalized, achiral unnatural amino acid derived from the memantine scaffold. It is a critical building block in neuro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly functionalized, achiral unnatural amino acid derived from the memantine scaffold. It is a critical building block in neuropharmacology, frequently utilized in the synthesis of multitarget-directed ligands, such as dual P2X7–NMDA receptor antagonists, and as a lipophilic probe for neurotensin receptors[1][2].
However, functionalizing this molecule presents severe synthetic challenges. The adamantane cage provides a rigid, bulky lipophilic scaffold, and the carboxylic acid is directly attached to a tertiary bridgehead carbon (C1). This extreme steric hindrance, combined with the zwitterionic nature of the amino acid, renders standard peptide coupling and esterification protocols highly inefficient. This guide provides field-proven, self-validating methodologies to overcome these steric barriers.
Mechanistic Insights: The Steric Challenge (Causality)
Standard amidation (e.g., using EDC/HOBt or DIC) and Fischer esterification (using
H2SO4
/Alcohol) rely on the formation of a tetrahedral intermediate. The massive steric bulk of the 3,5-dimethyladamantane cage blocks the optimal Bürgi-Dunitz approach trajectory for incoming nucleophiles.
When utilizing standard carbodiimide coupling, the reaction often stalls at the
O
-acylisourea intermediate. Because the amine cannot easily access the sterically shielded carbonyl, the intermediate undergoes a detrimental rearrangement into an unreactive
N
-acylurea byproduct. To bypass this, the carboxylic acid must be converted into a highly reactive, sterically unencumbered electrophile—specifically, an acyl chloride[3].
Furthermore, because the starting material is an amino acid, activation of the carboxylic acid without masking the C3-amine will lead to uncontrolled self-polymerization. The amine must either be strongly protonated (as an HCl salt) or protected (e.g., via a tert-butyloxycarbonyl group) prior to coupling[1].
Mechanistic divergence: Overcoming bridgehead steric hindrance via acyl chloride activation.
Quantitative Method Comparison
The table below summarizes the empirical outcomes of various activation strategies applied to adamantane-1-carboxylic acid derivatives.
Reaction Type
Reagents / Catalyst
Reactive Intermediate
Temp / Time
Typical Yield
Limitations / Causality
Amidation (Direct)
EDC, HOBt, DIPEA
O
-Acylisourea
RT, 24 h
< 20%
Severe steric hindrance leads to
N
-acylurea formation.
Protocol A: Amidation via Acid Chloride Activation
This protocol utilizes a two-step sequence: Boc-protection of the zwitterion followed by acyl chloride-mediated amidation. This ensures a self-validating workflow where the protected intermediate can be isolated and characterized before the challenging coupling step[1].
Step 1: Boc-Protection
Preparation: Suspend 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride (1.0 eq) in a mixture of Tetrahydrofuran (THF) and 2 M aqueous NaOH (2.5:1 v/v)[1].
Reagent Addition: Add Di-tert-butyl dicarbonate (
Boc2O
, 1.05 eq) to the round-bottom flask[1].
Reaction: Stir the biphasic mixture vigorously for 16 hours at room temperature[1]. Self-Validation: The suspension will gradually turn into a clear biphasic solution as the zwitterion is protected and solubilized.
Workup: Cool the reaction in an ice bath. Neutralize carefully with 2 M HCl until the aqueous layer reaches pH ~3. Extract with Ethyl Acetate (3x). Dry the combined organic layers over
Na2SO4
, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid as a white solid[1].
Step 2: Acid Chloride Formation and Coupling
Activation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (
N2
or Argon). Add Thionyl Chloride (
SOCl2
, 3.0 eq) dropwise at 0 °C.
Reflux: Heat the mixture to reflux for 2–3 hours.
Concentration: Remove the solvent and excess
SOCl2
under reduced pressure. Crucial Step: Co-evaporate twice with anhydrous Toluene to ensure complete removal of residual
SOCl2
, which would otherwise side-react with the amine.
Coupling: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Add the target amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir at room temperature for 12 hours.
Purification: Quench with saturated
NaHCO3
, extract with DCM, and purify via silica gel flash chromatography.
Protocol B: Direct Methyl Esterification
For the synthesis of methyl esters, the isolation of the acyl chloride is unnecessary. The reaction can be driven to completion by generating the acyl chloride in situ within the nucleophilic solvent (Methanol)[3].
Preparation: Suspend 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq) in dry Methanol (approx. 12 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a drying tube[3].
Activation: Cool the suspension to 0 °C using an ice bath. Add Thionyl Chloride (
SOCl2
, 5.0 eq) dropwise with continuous stirring[3]. Causality: The highly exothermic reaction of
SOCl2
with Methanol generates HCl gas and methyl chlorosulfite, which actively converts the carboxylic acid to the acyl chloride.
Reflux: Remove the ice bath and heat the mixture to reflux for 15 hours[3].
Isolation: Upon completion (verified by TLC; the highly polar zwitterion spot will disappear), cool the reaction mixture to room temperature. Pour the mixture onto crushed ice or cold water.
Collection: A crystalline solid will precipitate. Collect the product via suction filtration, wash with cold water, and dry in a desiccator over
P2O5
[1][3]. The product is isolated as the methyl ester hydrochloride salt in near-quantitative yield (>90%).
Parallel workflows for the amidation and esterification of adamantane-based amino acids.
Adamantane Synthesis Support Center: Optimizing 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid Yields
Welcome to the Technical Support Center for adamantane-derived intermediates. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks in synthesizing 3-Amino-5,7-dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for adamantane-derived intermediates. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks in synthesizing 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (often isolated as the hydrochloride salt). This compound is a highly sterically hindered, crucial building block for developing neuroprotective agents, including dual P2X7–NMDA receptor antagonists and memantine derivatives.
Below, you will find mechanistic troubleshooting FAQs, validated step-by-step protocols, and quantitative data to help you drive your reaction yields from sub-50% to >80%.
I. Synthetic Workflow & Troubleshooting Logic
Two-step synthesis workflow from 3,5-dimethyladamantane-1-carboxylic acid to the target amino acid.
Troubleshooting logic tree for identifying and resolving yield bottlenecks in the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: During the Ritter reaction (acetamidation), my yield of the 3-acetamido intermediate is inconsistent. What is the mechanistic cause?
A: The conversion of 3,5-dimethyladamantane-1-carboxylic acid to the acetamido derivative relies on an oxidative C-H functionalization. The strongly acidic and oxidizing environment (HNO₃/H₂SO₄/Oleum) is required to oxidize the tertiary C-H bond at the remaining bridgehead position to generate a stable carbocation.
If your yield is low, the primary culprit is usually temperature control or oleum degradation . If the temperature exceeds 0 °C during the addition of sulfuric acid or oleum, oxidative degradation and poly-nitration outcompete the desired carbocation formation. Furthermore, if the oleum has absorbed atmospheric moisture and lost its fuming strength, it will fail to act as the potent dehydrating agent needed to drive the formation of the nitronium ion.
Q2: Why does the hydrolysis of the 3-acetamido intermediate take so long, and how can I drive it to completion?
A: The acetamido group at the bridgehead of the adamantane cage is subjected to extreme steric congestion . The bulky tricyclic structure and the adjacent methyl groups severely restrict the approach of hydronium ions to the amide carbonyl, preventing the formation of the necessary tetrahedral intermediate.
Standard amide hydrolysis conditions (e.g., 12–24 hours of reflux) will fail. To drive this equilibrium forward, exhaustive hydrolysis by refluxing in concentrated 37% HCl (12N) for a minimum of 80 to 120 hours is strictly required [1, 2].
Q3: I am losing the final product during the workup of the hydrochloride salt. How can I optimize isolation?
A: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride is highly water-soluble due to the presence of both an amino group and a carboxylic acid group. Attempting a standard aqueous extraction will result in massive product loss to the aqueous layer.
Instead, you must remove the hydrochloric acid entirely under reduced pressure until absolute dryness is achieved. The crude residue should then be triturated with cold ethyl acetate . The ethyl acetate will dissolve unreacted acetamido intermediate and non-polar degradation products, leaving the highly polar hydrochloride salt behind as a filterable white solid.
III. Quantitative Data: Hydrolysis Optimization
The table below summarizes the causality between hydrolysis conditions and the expected yield of the final amino acid.
Hydrolysis Condition
Reflux Duration
Expected Yield
Primary Cause of Yield Loss
Reference
37% HCl (12N)
24 - 48 hours
< 20%
Incomplete hydrolysis due to severe steric hindrance.
Preparation: Suspend 3,5-dimethyladamantane-1-carboxylic acid (2.0 g, 9.6 mmol) in 70% HNO₃ (6.0 mL) in a round-bottom flask. Submerge the flask in an ice bath and allow it to cool strictly to 0 °C.
Acid Addition: Using an addition funnel, add 98% H₂SO₄ (10 mL) dropwise. Critical: Control the drip rate to ensure the internal temperature never exceeds 0 °C. Stir for 10 minutes.
Carbocation Generation: Add 20–30% oleum (3.5 mL) dropwise. Stir the mixture for 30 minutes at 0 °C, then remove the ice bath and stir for 1 hour at room temperature.
Nitrile Trapping: Recool the flask to 0 °C. Slowly add anhydrous acetonitrile (6.0 mL). Stir for 10 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
Quenching & Isolation: Pour the highly acidic mixture carefully onto crushed ice (approx. 100 g).
Self-Validation Check: A white precipitate should immediately form upon quenching. Collect the solid via suction filtration, wash with cold water until the filtrate is pH neutral, and dry. A ¹H NMR (CDCl₃) check should reveal a sharp singlet at ~1.8-1.9 ppm, confirming the successful installation of the acetamido group.
Reaction Setup: Place the 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid (2.5 g, 9.42 mmol) in a round-bottom flask equipped with a robust mechanical stirrer, a thermometer, and a reflux condenser.
Hydrolysis: Add 60 mL of 37% HCl (12N). Heat the mixture to a vigorous reflux.
Incubation: Maintain reflux continuously for 80 to 120 hours (3.5 to 5 days) .
Self-Validation Check: The initial suspension will gradually dissolve into a clear/hazy solution as the highly polar hydrochloride salt is formed.
Solvent Removal: Once the reaction time is complete, transfer the solution to a rotary evaporator and remove the hydrochloric acid under reduced pressure until a completely dry, crude solid remains. Do not attempt liquid-liquid extraction.
Trituration: Suspend the crude solid in cold ethyl acetate (30 mL). Stir vigorously for 15 minutes to dissolve organic impurities.
Final Isolation: Collect the purified product via suction filtration. Dry the white solid in a desiccator over P₂O₅ overnight. Expected yield: 50–83%.
V. References
Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. National Institutes of Health (PMC). Available at:
Scienze Biochimiche e Biotecnologiche - AMS Dottorato. University of Bologna. Available at:
Troubleshooting low solubility of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid in aqueous buffers
Technical Support Center: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid Welcome to the technical support center for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Welcome to the technical support center for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this unique molecule. The following question-and-answer section provides in-depth explanations and actionable protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-5,7-dimethyladamantane-1-carboxylic acid so poorly soluble in standard aqueous buffers?
A1: The low aqueous solubility of this compound is due to a combination of its molecular structure: a bulky, hydrophobic core and its zwitterionic nature.
Hydrophobic Adamantane Core: The core of the molecule is a diamondoid adamantane cage, which is highly lipophilic (fat-loving) and intrinsically water-insoluble. This rigid, non-polar structure repels water molecules, making it difficult to dissolve in aqueous solutions. The two methyl groups further increase this hydrophobicity.
Zwitterionic Properties: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solution near a neutral pH, the amino group becomes protonated (-NH₃⁺) and the carboxylic acid group becomes deprotonated (-COO⁻). This dual-charged state is known as a zwitterion.[1] While zwitterions have charged groups, they often exhibit low solubility at their isoelectric point (pI) —the pH at which the net charge of the molecule is zero.[2] At the pI, the strong intermolecular electrostatic attractions between the positive and negative charges of adjacent molecules can lead to aggregation and precipitation out of solution.[2]
To effectively solubilize this compound, the strategy must address both the hydrophobic nature of the adamantane cage and the pH-dependent charge state of the amino and carboxyl groups.
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A2: Adjusting the pH of the buffer is the most critical first step in improving solubility. By shifting the pH away from the compound's isoelectric point (pI), you can ensure that the molecule carries a net positive or net negative charge, which dramatically increases its interaction with water and enhances solubility.[3]
At Low pH (pH < pI): The carboxylic acid group (-COOH) remains protonated (neutral), while the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge, forming a more soluble cationic salt.
At High pH (pH > pI): The amino group (-NH₂) is neutral, while the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge, forming a more soluble anionic salt.
The pKa of the amino group in a similar compound, memantine, is approximately 10.3-10.7.[4][5] The pKa of the carboxylic acid is estimated to be around 4.5-5.0. Therefore, the isoelectric point (pI) will be approximately (pKa₁ + pKa₂)/2 ≈ (4.8 + 10.5)/2 ≈ 7.65. Solubility will be at its minimum around this pH.
This protocol will help you create a pH-solubility profile for your specific buffer system.
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 11.
Suspension: Add an excess amount of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to identify the pH ranges that provide the required solubility.
The results can be summarized to guide buffer selection.
Caption: pH-dependent equilibrium of the compound.
Q3: What should I do if pH adjustment alone is insufficient or not compatible with my experimental system?
A3: If you are constrained to a specific pH range where solubility is low (e.g., physiological pH ~7.4), the use of co-solvents or other formulation excipients is the next logical step. [6]
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more favorable for the hydrophobic adamantane core to dissolve.
Common Biocompatible Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Stock Solution: First, attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50-100 mM).
Titration: Prepare your aqueous buffer at the desired final pH.
Dilution: Serially dilute the stock solution into the aqueous buffer. Start with a high percentage of co-solvent (e.g., 20% v/v) and decrease it (e.g., 10%, 5%, 2%, 1%, 0.5%) until you observe precipitation.
Observation: The highest dilution that remains clear and free of precipitate after a set period (e.g., 24 hours) at the desired temperature is your working concentration.
Important Note: Always add the concentrated co-solvent stock to the aqueous buffer with vigorous mixing, not the other way around. This prevents the compound from immediately precipitating upon contact with the large volume of water. Also, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with certain assays. Always run a vehicle control in your experiments.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic adamantane moiety of your compound in a "host-guest" interaction, effectively shielding it from the aqueous environment and increasing its solubility.[7][8][9] Beta-cyclodextrins (β-CD) and their chemically modified, more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective for adamantane derivatives.[10]
Caption: Encapsulation by a cyclodextrin host.
Prepare Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.
Add Compound: Add an excess amount of the adamantane compound to each solution.
Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours.
Filter & Quantify: Filter each suspension through a 0.22 µm syringe filter to remove undissolved solid and quantify the concentration of the dissolved compound in the filtrate via HPLC or another suitable method.
Analyze: Plot the concentration of the dissolved adamantane compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an A-type profile) indicates the formation of a soluble 1:1 inclusion complex.[11]
Q4: Are there any other methods I can try if the above strategies are not sufficient?
A4: Yes, for very difficult cases, surfactants can be employed.
Surfactants (or detergents) are molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic adamantane cage can partition into the core of the micelle, effectively solubilizing the compound in the aqueous buffer.
Common Laboratory Surfactants:
Polysorbate 80 (Tween® 80)
Polysorbate 20 (Tween® 20)
Cremophor® EL
Considerations:
Surfactants should be used as a last resort for in-vitro or cellular assays, as they can disrupt cell membranes and interfere with protein function.
The concentration should be kept as low as possible, typically just above the CMC.
Always include a vehicle control with the surfactant alone to account for any background effects.
The selection of a solubilization strategy depends heavily on the final application. For chemical synthesis or analytical standard preparation, pH adjustment and co-solvents are often sufficient. For biological assays, especially cell-based work, pH must be tightly controlled, making cyclodextrins an excellent and often more biocompatible choice than co-solvents or surfactants.
References
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. [Link]
Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. [Link]
Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy. [Link]
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]
Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. Croatica Chemica Acta. [Link]
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
We know that at the isoelectric point, the molecule has no net charge... How this phenomenon may affect its solubility? Quora. [Link]
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
Structure of memantine hydrochloride... ResearchGate. [Link]
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. [Link]
(PDF) Influence of the substitution of β-cyclodextrins by pyridinium groups on the complexation of adamantane derivatives. ResearchGate. [Link]
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics. [Link]
Technical Support Center: Troubleshooting 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid Couplings
Welcome to the Technical Support Center for adamantane-based drug development. 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly valuable bifunctional memantine derivative used in the synthesis of neuroprotect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for adamantane-based drug development. 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly valuable bifunctional memantine derivative used in the synthesis of neuroprotective agents and NMDA receptor antagonists[1]. However, researchers frequently encounter severe synthetic bottlenecks when attempting amide or ester couplings with this molecule.
The root cause of these failures is extreme steric hindrance. The adamantane core is a rigid, bulky tricyclic aliphatic cage. The functional groups at the C1 and C3 bridgehead positions are heavily shielded by the carbon framework, a problem further exacerbated by 1,3-diaxial-like spatial interference from the methyl groups at C5 and C7. Consequently, standard coupling reagents often fail to achieve the necessary transition state energy for nucleophilic attack[2].
This guide provides causality-driven troubleshooting, optimized protocols, and quantitative data to help you achieve high-yielding reactions.
Diagnostic Workflow
Use the following decision tree to determine the optimal coupling strategy based on your target functional group and the steric demands of your reaction partners.
Decision tree for coupling strategies based on target functional groups and steric demands.
Troubleshooting Guides & FAQs
Q1: Can I perform a coupling reaction directly on the unprotected 3-Amino-5,7-dimethyladamantane-1-carboxylic acid?Causality: No. Because the molecule contains both a nucleophile (C3-amine) and an electrophile precursor (C1-carboxylic acid), attempting direct activation will result in uncontrolled oligomerization or self-condensation.
Solution: You must employ orthogonal protecting groups. If you are targeting the C1-carboxylic acid, first protect the C3-amine with a Boc group (using Boc₂O and NaOH)[3]. If targeting the C3-amine, protect the C1-carboxylic acid as a methyl or benzyl ester prior to coupling.
Q2: I am trying to couple the N-Boc protected C1-carboxylic acid to a primary amine, but my yields using EDC/HOBt are below 20%. Why is this happening?Causality: EDC/HOBt generates an OBt active ester. The bulky adamantane core shields the C1 carbonyl carbon, preventing the incoming amine from attacking the OBt ester efficiently.
Solution: Switch to a more reactive uronium-type coupling reagent like HATU or COMU[4]. HATU generates an OAt ester, which benefits from anchimeric assistance (a neighboring group effect from the pyridine nitrogen) that accelerates the aminolysis step[5]. COMU utilizes an Oxyma leaving group, which is highly reactive, less prone to steric blocking, and offers a superior safety profile compared to explosive benzotriazole derivatives[4][6].
Q3: When coupling an Fmoc-protected amino acid to the C3-amine, I observe significant epimerization of the incoming amino acid. How do I suppress this?Causality: The C3-amine is highly hindered, making the coupling reaction exceptionally slow. Prolonged reaction times allow the activated amino acid to form an oxazolone intermediate, which readily undergoes base-catalyzed epimerization[5][7].
Solution: Use COMU in combination with a less nucleophilic, weaker base such as 2,4,6-collidine instead of DIPEA[4]. COMU is exceptionally efficient at suppressing racemization because the Oxyma leaving group minimizes oxazolone formation[6]. Collidine provides sufficient basicity to drive the reaction without aggressively deprotonating the chiral alpha-carbon.
Q4: Standard coupling reagents have completely failed for my secondary amine coupling to the C1-carboxylic acid. What is the ultimate fallback?Causality: When both coupling partners are sterically encumbered, the transition state for the nucleophilic attack is too high in energy for standard active esters to overcome at room temperature.
Solution: Convert the C1-carboxylic acid to an acid chloride. The chloride ion is an exceptionally small and excellent leaving group, drastically lowering the steric threshold for the incoming amine[2].
Quantitative Data: Coupling Reagent Efficacy
To assist in reagent selection, the following table summarizes the comparative efficacy of common coupling reagents when applied to sterically hindered adamantyl systems.
Data synthesized from comparative studies on hindered bridgehead amines and difficult peptide sequences[4][5][6].
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Coupling using COMU (Targeting the C3-Amine)
Prerequisite: The C1-carboxylic acid must be ester-protected.
Activation: In a dry reaction vessel, dissolve the Fmoc-protected amino acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF[4].
Base Addition: Add 2,4,6-collidine (3.0 eq). Stir for 2-3 minutes at room temperature.
Self-Validation Check: The solution color will shift to a distinct yellow/orange, visually confirming the formation of the active Oxyma ester[7].
Coupling: Add the ester-protected 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq) to the activated mixture.
Incubation & Monitoring: Stir at room temperature for 2-4 hours. Monitor the disappearance of the adamantane derivative via LC-MS.
Troubleshooting: If conversion stalls below 80%, apply microwave irradiation (60°C for 15 minutes) to overcome the remaining activation energy barrier[7].
Workup: Quench with water, extract with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the morpholino byproducts of COMU.
Protocol B: Acid Chloride Generation for Extreme Hindrance (Targeting the C1-Carboxylic Acid)
Prerequisite: The C3-amine must be N-Boc protected[3].
Chlorination: Suspend the N-Boc-3-Amino-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Reagent Addition: Cool the suspension to 0°C. Add oxalyl chloride (2.0 eq) dropwise, followed by 1-2 drops of anhydrous DMF as a catalyst.
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature.
Self-Validation Check: Vigorous gas evolution (CO and CO₂) will begin immediately. The cessation of bubbling (typically after 1.5 - 2 hours) serves as an internal indicator that conversion to the acid chloride is complete.
Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate twice with dry toluene to ensure complete removal of HCl traces.
Coupling: Redissolve the crude acid chloride in dry DCM, cool to 0°C, and add the sterically hindered amine partner (1.2 eq) followed by triethylamine (2.5 eq). Stir overnight.
References
[1] Title: Memantine derivatives with potential neuroprotective effect: Synthesis and biological activity
Source: imedpub.com
URL:
[4] Title: A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis
Source: benchchem.com
URL:
[5] Title: A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings
Source: benchchem.com
URL:
[7] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives
Source: bachem.com
URL:
[3] Title: Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists
Source: nih.gov
URL:
[2] Title: Technical Support Center: Asymmetric Synthesis of Adamantane Derivatives
Source: benchchem.com
URL:
Preventing thermal degradation of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid during storage
Technical Support Center: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support center for 3-Amino-5,7-dimethyladamantane-1-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
A Guide to Preventing Thermal Degradation During Storage
Welcome to the technical support center for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Improper storage can lead to thermal degradation, compromising experimental results and product efficacy. This resource provides in-depth troubleshooting advice and frequently asked questions to address potential storage issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid during storage?
A1: The primary degradation pathway of concern is thermal decarboxylation. Like other amino acids, this compound can lose carbon dioxide from its carboxylic acid group when exposed to elevated temperatures, resulting in the formation of an amine.[1][2] While the adamantane cage itself is thermally very stable, the amino acid functionality is the most likely point of degradation.[3] Non-enzymatic decarboxylation of amino acids can be initiated by heating them above 200°C, though this can be catalyzed at lower temperatures.[1][2]
Q2: What are the ideal storage temperatures for this compound?
A2: For long-term stability, it is recommended to store 3-Amino-5,7-dimethyladamantane-1-carboxylic acid at refrigerated temperatures, typically between 2°C and 8°C.[4] Some suppliers may even recommend storing it at room temperature under an inert atmosphere.[5] However, to minimize the risk of any thermal degradation, cold storage is a safer precaution. It is crucial to avoid high temperatures, such as those that can occur in a car during summer, which can rapidly degrade the compound.[6]
Q3: How does humidity affect the stability of this compound?
A3: As an amino acid, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[7][8][9][10] Moisture can act as a catalyst for degradation and can also cause the powder to clump, making it difficult to handle and weigh accurately.[11] Therefore, it is essential to store the compound in a dry environment.
Q4: Is this compound sensitive to light?
Q5: What type of container should I use for storage?
A5: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.[16][17] For long-term storage, a container made of an inert material, such as amber glass, is recommended. The packaging should provide a barrier against moisture.[18]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
Observed Problem
Potential Cause
Recommended Action & Explanation
Discoloration of the powder (e.g., yellowing)
Oxidation or presence of impurities.
The amino group can be susceptible to oxidation, which can cause discoloration. Ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing. Impurities from synthesis can also be a cause.[19]
Clumping or caking of the powder
Moisture absorption (hygroscopicity).
This indicates that the compound has been exposed to humidity.[11] Store the compound in a desiccator or a dry box. If clumping has already occurred, the material may need to be dried under vacuum, but be cautious with temperature.
Inconsistent analytical results (e.g., HPLC, NMR)
Degradation of the compound.
If you observe unexpected peaks in your analytical data, it may be due to degradation products. The primary degradation product would be the decarboxylated amine. You may need to re-purify the compound or obtain a new batch.
Poor solubility compared to a fresh batch
Formation of less soluble degradation products or polymorphs.
Degradation can lead to the formation of different chemical species with different solubility profiles. Changes in crystalline structure (polymorphism) due to temperature fluctuations can also affect solubility.[20]
Experimental Protocols & Methodologies
Protocol 1: Recommended Storage Procedure
Container Selection: Use a clean, dry amber glass vial with a tight-fitting cap.
Inert Atmosphere (Optional but Recommended): If possible, gently flush the vial with an inert gas (e.g., nitrogen or argon) to displace any air and moisture.
Sealing: Securely seal the vial. For extra protection against moisture, you can wrap the cap with parafilm.
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
Storage Location: Place the vial in a refrigerator at 2-8°C, away from light.[4]
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the cold powder.
Protocol 2: Visual Inspection and Quality Check
Color: The compound should be a white to off-white crystalline powder. Any significant color change may indicate degradation.
Appearance: The powder should be free-flowing. Clumping or a "wet" appearance suggests moisture absorption.
Purity Check (if necessary): If degradation is suspected, perform an analytical check using a suitable method like HPLC or NMR to confirm the purity.[21]
Visualizations
Potential Degradation Pathway
Caption: Thermal decarboxylation of the parent compound.
Storage Best Practices Workflow
Caption: Workflow for optimal compound storage.
References
Amino acids are the primary form of nitrogen in atmospheric aerosol particles. Understanding their aqueous solubility and hygroscopicity is essential for examining their interaction with water vapor and their role in regulating the atmosphere-biosphere nutrient cycle. (Source: COSMOtherm)
Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 35(22), 4495-4501. (Source: PubMed)
Peng, C., & Chan, C. K. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology, 39(5), 1549-1555.
Tang, M., Gu, W., Ma, Q., Li, Y., Li, S., Wang, Z., ... & Ge, M. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 20(17), 10405-10419. (Source: PubMed)
Decarboxylation of primary amino acids. (n.d.). ECHEMI.
Tang, M., Gu, W., Ma, Q., Li, Y., Li, S., Wang, Z., ... & Ge, M. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers. (n.d.). Benchchem.
Wolfenden, R., & Snider, M. J. (2001). The Rate of Spontaneous Decarboxylation of Amino Acids. Journal of the American Chemical Society, 123(45), 11091-11092.
Thermal behavior and kinetic study of degradation for adamantan-2-one versus memantine hydrochloride. (n.d.).
Effect of the structure of adamantane-containing diesters on the thermooxid
Papac, J., et al. (2023). Degradation of pharmaceutical memantine by photo-based advanced oxidation processes: Kinetics, pathways and environmental aspects.
Decarboxylation of amino acids. (2022).
Decarboxylation of primary amino acids. (2021). Chemistry Stack Exchange.
Duration and Storage. (2025). BASG - Bundesamt für Sicherheit im Gesundheitswesen.
Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-c
Comprehensive Study on Environmental Behaviour and Degradation by Photolytic/Photocatalytic Oxidation Processes of Pharmaceutical Memantine. (2023). MDPI.
Degradation of pharmaceutical memantine by photo-based advanced oxidation processes: Kinetics, pathways and environmental aspects. (2023). R Discovery.
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
Stability Storage Conditions In Pharma Industry. (2024). GMP Insiders.
Adamantane-2-carboxylic acid Safety D
The essentials of packaging pharmaceutical powders. (2025). Omori UK.
Technical Support Center: Analysis of Adamantane Compounds. (n.d.). Benchchem.
Impact of Storage Conditions on Drug Shelf Life. (2025). Stability Storage.
A Comparative Guide to the Thermal Properties of Adamantane Isomers. (n.d.). Benchchem.
Comprehensive Study on Environmental Behaviour and Degradation by Photolytic/Photocatalytic Oxidation Processes of Pharmaceutical Memantine. (2023).
Storage of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
Avoiding impurities in the preparation of adamantane-based drugs. (n.d.). Benchchem.
1-Adamantanecarboxylic acid Safety D
Phase transitions in adamantane derivatives: 1-fluoroadamantane. (2025).
Adamantane Impurities. (n.d.). BOC Sciences.
Memantine inhibits degradation of the articular cartilage extracellular matrix induced by advanced glycation end products (AGEs). (2017). PubMed.
Technical Support Center: Optimizing HPLC for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Welcome to the technical support center for the chromatographic analysis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and troubleshooting for this unique zwitterionic molecule.
Section 1: Frequently Asked Questions (FAQs) - Initial Method Development
This section addresses foundational questions to establish a robust starting point for your HPLC method.
Q1: What are the primary chromatographic challenges associated with 3-Amino-5,7-dimethyladamantane-1-carboxylic acid?
Answer: The primary challenge stems from the molecule's unique structure: it is a zwitterionic compound with a bulky, hydrophobic adamantane core, a basic primary amine, and an acidic carboxylic acid group. This combination leads to several issues:
Poor Retention in Reversed-Phase (RP) Chromatography: The compound is highly polar and may elute in or near the void volume on standard C18 columns, making quantification difficult.[1]
Peak Tailing: The basic amino group can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.[2][3][4][5] This secondary interaction can compromise peak integration and resolution.
Lack of a UV Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[6][7][8]
Understanding these intrinsic properties is the first step in developing a successful separation strategy.
Q2: What is the recommended starting point for column and mobile phase selection?
Answer: Given the polar and zwitterionic nature of the analyte, a standard reversed-phase C18 approach is often challenging.[1] A more effective starting point involves one of two strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized mixed-mode chromatography.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase.[9][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[9] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10]
Strategy 2: Mixed-Mode Chromatography
Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are specifically designed for complex molecules like this one.[1][11][12] A column with both C18 and anion-exchange or cation-exchange functionalities can provide a dual retention mechanism, enhancing separation from related impurities.
The choice between these depends on available columns and the specific separation goals. HILIC is often a more direct and robust starting point.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to resolving specific experimental problems.
Peak Shape Problems
Q3: My peak for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is tailing severely on my silica-based column. What are the causes and how can I fix it?
Answer: Severe peak tailing for this basic compound is almost certainly caused by secondary ionic interactions between the protonated amine group (R-NH3+) and deprotonated (ionized) silanol groups (Si-O⁻) on the silica surface of the column packing.[2][3][4] This interaction acts as a strong, secondary retention mechanism, causing the peak to tail.
Here are several effective solutions, presented in a logical troubleshooting sequence:
Troubleshooting Flow for Peak Tailing
A troubleshooting workflow for addressing peak tailing of basic analytes.
Detailed Solutions:
Adjust Mobile Phase pH: The most effective way to control silanol interactions is by manipulating the mobile phase pH.[5][13]
Low pH (e.g., pH 2.5 - 3.0): At this pH, the vast majority of surface silanol groups will be protonated and neutral (Si-OH), which prevents ionic interaction with the positively charged analyte (R-NH3+).[3][14] This is often the most effective strategy. Use a buffer like 10-20 mM potassium phosphate.[3]
High pH (e.g., pH 9.0 - 10.5): Alternatively, working at a high pH will neutralize the analyte's amino group (R-NH2), preventing it from interacting with the now-ionized silanol groups (Si-O⁻). This requires a pH-stable column, such as a hybrid-silica or ethylene-bridged hybrid (BEH) type.
Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block most of the residual silanol groups.[5] If you are using an older "Type A" silica column, switching to a modern "Type B" end-capped column will dramatically improve peak shape.
Add a Competing Base: Adding a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) can help.[14] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions. However, this can shorten column lifetime and is often seen as a less elegant solution than pH control.[3]
Retention & Resolution Issues
Q4: I am seeing poor or no retention on a standard C18 column, even with high aqueous mobile phase. What should I do?
Answer: This is a classic problem for highly polar analytes. A standard C18 column relies on hydrophobic interactions for retention, which are minimal for your molecule. The solution is to switch to a chromatographic mode that favors polar compounds.
Strategy
Stationary Phase
Mobile Phase Principle
Key Advantage
HILIC
Bare Silica, Amide, Diol, or other polar phases
High Organic (>80% ACN) with a small amount of aqueous buffer
Excellent retention for polar compounds; MS-friendly mobile phases.[9]
Mixed-Mode
C18 with embedded ion-exchange groups (anion or cation)
Standard RP or HILIC-like mobile phases
Dual retention mechanism (hydrophobic and ionic) for unique selectivity.[1][11]
Recommended Protocol: Initial HILIC Screening
Column: Use a HILIC column (e.g., Amide or bare silica, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient Program:
Start at 95% B.
Linear gradient to 50% B over 10 minutes.
Hold at 50% B for 2 minutes.
Return to 95% B and re-equilibrate for 5-7 minutes.
Flow Rate: 1.0 mL/min.
Detection: See Q5.
This gradient will give a good indication of the retention behavior and allow for further optimization.
Sensitivity & Detection Problems
Q5: My analyte has a very poor UV response. What are my detection options for sensitive quantification?
Answer: Due to the lack of a chromophore, direct UV detection is not suitable for trace-level analysis. You have three primary alternatives: Derivatization, Evaporative Light Scattering Detection (ELSD)/Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
Detection Strategy Decision Tree
Decision tree for selecting an appropriate detection method.
Pre-column Derivatization: This is a common and robust technique where the analyte is reacted with a labeling agent to attach a UV-active or fluorescent tag before injection.[8][15][16]
Common Reagents: o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or commercial kits like Waters AccQ•Tag are excellent choices.[17][18][19][20]
Advantage: Allows the use of standard UV or Fluorescence detectors, offering high sensitivity.[15][16]
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that can detect any analyte that is less volatile than the mobile phase.[6][7][21][22][23][24] The process involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[23][24]
Advantage: Universal detection, gradient compatible.[22][23] CAD generally offers better sensitivity and a wider dynamic range than ELSD.[25][26][27][28]
Requirement: Requires the use of volatile mobile phase buffers, such as ammonium formate or ammonium acetate.[21][23] Non-volatile buffers like phosphate will precipitate and clog the detector.
Mass Spectrometry (MS): LC-MS is the most sensitive and specific detection method. It provides mass information that confirms the identity of the analyte and can easily achieve very low limits of detection. HILIC methods are particularly well-suited for LC-MS because the high organic content of the mobile phase promotes efficient ionization.
Section 3: Regulatory & Compliance Context
Q6: How do I ensure my developed method complies with pharmacopeial standards?
Answer: Method development and validation should be conducted in accordance with guidelines from regulatory bodies like the USP and ICH.
USP <621> Chromatography: This chapter provides definitions and guidelines for chromatography, including allowable adjustments to established methods without requiring full re-validation.[29][30][31][32][33] For example, it specifies the allowable percentage change in mobile phase composition, flow rate, and column dimensions. Adhering to these ranges during optimization ensures the method remains compliant.
ICH Q2(R1) Validation of Analytical Procedures: This guideline details the validation characteristics required for a new analytical method.[34][35][36][37] Once your method is optimized, it must be validated for parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy.[37]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[37]
By designing your experiments with these final validation requirements in mind, you can ensure a smooth transition from method development to a fully compliant, validated analytical procedure.
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. [Link]
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. [Link]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]
Material Identification by HPLC with Charged Aerosol Detection | LCGC International. [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
Determination of 17 AQC derivatized - Amino acids in baby food samples. [Link]
Are You Sure You Understand USP <621>? | LCGC International. [Link]
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method - Shimadzu. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]
Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC. [Link]
Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed. [Link]
Preparation, evaluation, and application of a novel reversed-phase/zwitterionic/hydrophilic interaction liquid chromatographic mixed-mode stationary phase - Taylor & Francis. [Link]
An HPLC method using FMOC-ADAM for determination of hydroxyproline in muscle. [Link]
Combination of reversed phase liquid chromatography and zwitterion exchange-reversed phase-hydrophilic interaction mixed-mode liquid chromatography coupled with mass spectrometry for the analysis of antibiotics and their impurities. [Link]
A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA - TSI Journals. [Link]
Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter - Journal of Food and Drug Analysis. [Link]
Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate. [Link]
γ-Aminoadamantane Carboxylic Acids: Orientating Building Blocks in Peptide Chemistry - JLUpub. [Link]
Minimizing side reactions during 3-Amino-5,7-dimethyladamantane-1-carboxylic acid functionalization
Welcome to the Advanced Applications Support Center. Functionalizing heavily substituted diamondoids like 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (a critical intermediate for memantine derivatives and dual-targe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. Functionalizing heavily substituted diamondoids like 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (a critical intermediate for memantine derivatives and dual-target ligands) presents unique synthetic challenges. The rigid, bulky tricyclic cage severely restricts transition state geometries, while the presence of both a nucleophilic amine and an electrophilic carboxylic acid invites cross-reactivity.
This guide addresses the root causes of common side reactions and provides field-proven, self-validating protocols to ensure high-yield functionalization.
I. Frequently Asked Questions (FAQs)
Q1: Why does activating the carboxylic acid group result in intractable oligomeric mixtures instead of my target coupled product?Causality: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is essentially a bulky, zwitterionic amino acid. If you attempt to activate the carboxylic acid (using reagents like DCC, EDC, or HATU) while the 3-amino group is unprotected, the highly reactive O-acylisourea intermediate will be immediately attacked by the free amine of a neighboring molecule. Because the adamantane core is sterically hindered, intermolecular self-condensation (oligomerization) often outcompetes the addition of your intended, bulkier external nucleophile.
Solution: Orthogonal protection is mandatory. You must mask the 3-amino group (typically via Boc-protection) prior to carboxyl activation.
Workflow for orthogonal protection to prevent oligomerization during functionalization.
Q2: My deacetylation to form the free 3-amino group is stalling at <20% conversion. How do I force completion without degrading the adamantane core?Causality: The precursor, 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid, features an amide bond on a tertiary bridgehead carbon. The bulky adamantane cage and the 5,7-dimethyl groups sterically shield the carbonyl carbon, severely hindering the approach of water/hydronium ions. The required tetrahedral intermediate is highly congested, creating an unusually high kinetic barrier for hydrolysis.
Solution: The adamantane core itself is exceptionally stable to acid. To overcome the kinetic barrier of bridgehead amide hydrolysis, you must subject the compound to extreme thermal and acidic conditions—specifically, refluxing in 37% HCl for 5 to 6 days, as established in validated syntheses of1.
Q3: During oxidative C-H functionalization, I am losing the carboxylic acid group entirely. What is the mechanism behind this degradation?Causality: When utilizing single-electron transfer (SET) oxidants (like Cerium Ammonium Nitrate or photoredox catalysts) to generate adamantane radical cations for C-H functionalization, the resulting radical cation acts as a strong acid. For 1-adamantanecarboxylic acids, the loss of the carboxy group is strongly exoergonic (-17 kcal/mol). This2, leading to the formation of a 1-adamantyl radical and the release of CO₂.
Solution: Never subject the free carboxylic acid to SET oxidative conditions. You must first convert the carboxylic acid into an ester or amide, which alters the oxidation potential and prevents exoergonic decarboxylation.
Radical-mediated decarboxylation of adamantane-1-carboxylic acids under oxidative conditions.
II. Quantitative Data: Reaction Profiles & Side Products
To assist in troubleshooting, the following table summarizes the quantitative metrics of common functionalization attempts, highlighting the causality of failures and the validated mitigations.
Reaction Type
Target Functionalization
Conditions
Primary Side Reaction
Typical Yield
Causality & Mitigation
Amide Hydrolysis
3-Amino free base
37% HCl, Reflux, 12h
Incomplete conversion
< 20%
Cause: Steric shielding of the transition state.Fix: Extend reflux to 5-6 days.
Amide Hydrolysis
3-Amino free base
37% HCl, Reflux, 5 days
None (Complete conversion)
50 - 83%
Cause: Extended thermal energy overcomes the kinetic barrier of the bridgehead amide.
Cause: Radical cation fragmentation is exoergonic.Fix: Esterify the acid prior to oxidation.
III. Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring you confirm the success of each step before proceeding, thereby minimizing downstream side reactions.
Protocol A: Orthogonal Boc-Protection of the 3-Amino Group
Objective: Mask the nucleophilic amine to prevent self-condensation during subsequent carboxyl functionalization.
Preparation: Suspend 3-Amino-5,7-dimethyladamantane-1-carboxylic acid hydrochloride (1.0 eq) in Tetrahydrofuran (THF) (approx. 3 mL per mmol).
pH Adjustment (Critical Step): Add aqueous 2 M NaOH dropwise until the pH reaches ~10.
Causality: The starting material is an HCl salt. The biphasic basic conditions liberate the free base, dissolving the zwitterion into the organic layer while preventing the premature hydrolysis of Boc₂O.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq). Stir vigorously for 16 hours at room temperature.
Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.
Pass: The product spot does not stain purple/red (indicating the primary amine is successfully masked).
Fail: A purple/red spot remains; add an additional 0.2 eq of Boc₂O and stir for 4 hours.
Workup: Cool the reaction in an ice bath. Carefully neutralize with aqueous 2 M HCl to pH ~3.
Causality: Protonating the carboxylic acid allows it to partition cleanly into the organic phase.
Extraction & Isolation: Partition into ethyl acetate and water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.
Validation Checkpoint 2 (NMR): Run a ¹H NMR (CDCl₃). You must observe a massive, sharp singlet at ~1.42 ppm integrating to 9H. This confirms the structural integrity of the tert-butyl group on the adamantane core.
Protocol B: Harsh Deacetylation to the Free Amine Hydrochloride
Objective: Cleave a sterically hindered bridgehead acetamido group without degrading the diamondoid cage.
Setup: In a heavy-walled round bottom flask equipped with a mechanical stirrer, thermometer, and a high-efficiency reflux condenser, add 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid (1.0 eq).
Acidification: Suspend the solid in 37% HCl (approx. 25 mL per gram of substrate).
Thermal Cleavage: Heat the mixture to a vigorous reflux for 5 to 6 days .
Causality: Do not stop the reaction early. The extreme steric hindrance of the 3,5,7-substituted adamantane cage requires prolonged thermal energy to force the formation of the tetrahedral hydrolysis intermediate.
Isolation: Remove the aqueous acid under reduced pressure.
Safety Note: Ensure your vacuum pump is protected by adequate acid traps (e.g., liquid nitrogen cold trap + KOH scrubber).
Purification: Wash the crude, highly crystalline product with cold ethyl acetate to remove unreacted starting material and colored impurities. Collect via suction filtration.
Validation Checkpoint (Yield & State): Dry the compound in a desiccator over P₂O₅ overnight. The product should be a bright white solid yielding between 50-80%. A ¹H NMR in DMSO-d₆ will show the disappearance of the sharp acetyl methyl singlet at ~1.8 ppm, confirming complete deprotection.
IV. References
Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists
Source: National Institutes of Health (NIH) / PMC
URL:
Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution
Source: American Chemical Society (ACS) / The Journal of Organic Chemistry
URL:
Scienze Biochimiche e Biotecnologiche - AMS Dottorato (Memantine Derivatives & Excitotoxicity)
Source: University of Bologna (unibo.it)
URL:
Resolving NMR signal overlap in 3-Amino-5,7-dimethyladamantane-1-carboxylic acid spectra
Technical Support Center: Resolving NMR Signal Overlap in Adamantane Derivatives Welcome to the technical support guide for resolving NMR signal overlap, with a specific focus on the analysis of 3-Amino-5,7-dimethyladama...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving NMR Signal Overlap in Adamantane Derivatives
Welcome to the technical support guide for resolving NMR signal overlap, with a specific focus on the analysis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NMR-based structural elucidation of complex cage-like molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing severe signal overlap in the ¹H NMR spectrum of my adamantane derivative?
A1: Significant signal overlap is a common characteristic in the ¹H NMR spectra of adamantane derivatives for several structural reasons:
Rigid Cage Structure: The adamantane core is a rigid, diamondoid structure. This rigidity restricts conformational flexibility, meaning protons in chemically similar environments do not average out their signals.
Numerous Methylene (CH₂) Groups: The adamantane cage contains a large number of methylene protons. While they are not all chemically equivalent, their electronic environments can be very similar, causing their resonance frequencies to be very close. This typically results in a broad, poorly resolved "hump" or a cluster of overlapping multiplets, often in the 1.5-2.5 ppm region.[1][2][3]
Symmetry: Although your molecule, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, has substituents that lower its symmetry compared to unsubstituted adamantane, planes of pseudo-symmetry can still render different protons magnetically similar.
The combination of these factors means that standard one-dimensional (1D) ¹H NMR is often insufficient for complete signal assignment.[1]
Q2: What are the simplest experimental adjustments I can make to resolve signal overlap in my 1D spectrum?
A2: Before resorting to more complex and time-consuming experiments, several simple adjustments to your sample preparation or acquisition parameters can often improve spectral dispersion:
Change the Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts.[4][5] This is due to anisotropic effects, where the solvent molecules' magnetic fields shield or deshield different parts of your analyte molecule, spreading out the signals.[4][6]
Adjust the Sample pH: Your molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The protonation state of these groups dramatically influences the electronic environment of nearby protons.[7][8][9] By carefully adjusting the pH of your sample (e.g., in D₂O or CD₃OD), you can shift the resonances of protons on the adamantane cage that are close to these functional groups, potentially resolving them from other signals.[7][8][10][11]
Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes improve resolution. While less common for rigid molecules like adamantanes, temperature can affect intermolecular interactions (like hydrogen bonding) and solvation, which may lead to small but useful changes in chemical shifts.
These initial steps are often the quickest and easiest way to troubleshoot an overcrowded spectrum.
Q3: My signals are still overlapped. How do I effectively use 2D NMR to assign the structure?
A3: When simple adjustments are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving overlap and elucidating the complete structure.[12][13][14] The key is to use a combination of experiments to build a complete picture of the molecule's connectivity.[15][16]
Step-by-Step Protocol for 2D NMR Analysis:
Acquire a ¹H-¹H COSY Spectrum:
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[15][17]
Application: In your molecule, this will help trace the connectivity between protons on the same and adjacent methylene groups within the adamantane cage. Cross-peaks in the COSY spectrum connect coupled protons.
Acquire a ¹H-¹³C HSQC Spectrum:
Purpose: To correlate each proton signal directly to the carbon atom it is attached to (a one-bond correlation).[15][17][18]
Application: This is the most effective way to resolve proton overlap. Even if multiple proton signals are crowded together, they will likely be attached to carbon atoms with different chemical shifts. The HSQC spectrum spreads these signals out into a second dimension, showing a distinct correlation for each unique C-H bond.[13][14] This allows you to use the better-resolved ¹³C spectrum as a guide.
Acquire a ¹H-¹³C HMBC Spectrum:
Purpose: To identify longer-range correlations between protons and carbons (typically over 2 to 4 bonds).[15][17][18]
Application: This experiment is crucial for piecing the molecular puzzle together. It connects the spin systems identified in the COSY experiment and assigns quaternary carbons (like the C-COOH and C-CH₃ carbons) which have no attached protons and are therefore invisible in an HSQC. For example, you will see correlations from the methyl protons to their attached carbon and the adjacent bridgehead carbon of the adamantane cage.
By combining the information from these three experiments, you can systematically map out the entire carbon skeleton and assign all proton and carbon resonances, even those that are severely overlapped in the 1D spectrum.
Q4: I've tried everything, but some key signals remain ambiguous. What other advanced techniques can I use?
A4: In particularly challenging cases, you can employ chemical shift reagents to further resolve your spectrum.
Using Lanthanide Shift Reagents (LSRs)
Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule (the amino and carboxylic acid groups).[19] This interaction induces large changes in the chemical shifts of nearby protons.[20][21][22]
Principle of Operation: The magnitude of the induced shift is highly dependent on the distance of the proton from the binding site. Protons closer to the -NH₂ or -COOH group will be shifted much more than those far away.[20][23] This differential shifting "drags" overlapping signals apart, simplifying the spectrum.[21][24] Europium (Eu)-based reagents typically cause downfield shifts, while Praseodymium (Pr)-based reagents cause upfield shifts.[20]
Experimental Protocol:
Dissolve your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃).
Acquire a standard ¹H NMR spectrum as a reference.
Add a small, measured amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
Acquire another spectrum and observe the changes in chemical shifts.
Continue adding the LSR in small increments, acquiring a spectrum after each addition, until sufficient signal separation is achieved.
Caution: LSRs can cause line broadening, which can reduce resolution if too much is added.[19] They are also sensitive to water, so using a dry solvent is essential.[19]
Data Summary
For reference, the following table provides typical chemical shift ranges for the core adamantane structure. Substituent effects from the amino, methyl, and carboxyl groups will alter these values.
Nucleus Type
Position
Typical ¹H Chemical Shift (δ, ppm)
Typical ¹³C Chemical Shift (δ, ppm)
Adamantane
Methine (CH)
~1.89
~28.8
Methylene (CH₂)
~1.77
~38.2
Substituents
Methyl (-CH₃)
0.8 - 1.2
15 - 25
Near Amino (-NH₂)
2.5 - 3.5
40 - 60 (for α-carbon)
Near Carboxyl (-COOH)
2.0 - 2.6
40 - 60 (for α-carbon)
Note: Values are approximate and can vary significantly based on solvent, pH, and substitution pattern.[25][26][27]
References
Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]
Pehk, T., & Lippmaa, E. (1971).
Kupce, E., & Bumbure, L. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. PMC. Retrieved March 20, 2026, from [Link]
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Retrieved March 20, 2026, from [Link]
Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.com. Retrieved March 20, 2026, from [Link]
Creative Biostructure. (2025). High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. Retrieved March 20, 2026, from [Link]
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah. Retrieved March 20, 2026, from [Link]
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan.
Todorov, I., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. Retrieved March 20, 2026, from [Link]
Gahl, F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved March 20, 2026, from [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU. Retrieved March 20, 2026, from [Link]
Kuo, P.-C., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. Retrieved March 20, 2026, from [Link]
Wiberg, K. B., et al. (2001). On the Choice of Optimal Methodology for Calculation of 13C and 1H NMR Isotropic Chemical Shifts in Cagelike Systems. Case Studies of Adamantane, 2-Adamantanone, and 2,4-Methano-2,4-dehydroadamantane. Journal of the American Chemical Society.
EPFL. (n.d.). 2D NMR. EPFL. Retrieved March 20, 2026, from [Link]
Dumele, O., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. Retrieved March 20, 2026, from [Link]
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved March 20, 2026, from [Link]
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved March 20, 2026, from [Link]
Jain, N. U., & Veglia, G. (2002). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society.
ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. Retrieved March 20, 2026, from [Link]
Follmer, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Publications. Retrieved March 20, 2026, from [Link]
ResearchGate. (n.d.). Solid-state chemical-shift referencing with adamantane. ResearchGate. Retrieved March 20, 2026, from [Link]
Vikić-Topić, D., & Meić, Z. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane. FULIR. Retrieved March 20, 2026, from [Link]
Alexandersson, E. (2021). Reducing signal interference in complex NMR spectra. SLU Library. Retrieved March 20, 2026, from [Link]
ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved March 20, 2026, from [Link]
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved March 20, 2026, from [Link]
LibreTexts Chemistry. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved March 20, 2026, from [Link]
Follmer, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PMC. Retrieved March 20, 2026, from [Link]
Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. Retrieved March 20, 2026, from [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Retrieved March 20, 2026, from [Link]
1H NMR and 13C NMR spectral data for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
An in-depth comparative analysis of the NMR spectral properties of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid requires a rigorous understanding of the adamantane scaffold. As a critical functionalized metabolite an...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of the NMR spectral properties of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid requires a rigorous understanding of the adamantane scaffold. As a critical functionalized metabolite and synthetic intermediate of the Alzheimer’s drug memantine, this compound is frequently utilized in the development of multitarget-directed ligands (MTDLs), such as dual P2X7–NMDA receptor antagonists [1].
Because the adamantane cage lacks strong UV chromophores, standard LC-UV methods are insufficient for structural validation. Consequently, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for its characterization.
This guide objectively compares the spectral performance and structural markers of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid against its parent compound, memantine, and evaluates the efficacy of different solvent systems for analytical workflows.
Structural Context & Mechanistic Rationale
The unfunctionalized adamantane molecule is highly symmetrical. However, multi-substitution breaks this symmetry, leading to complex, overlapping aliphatic multiplets in the
1
H NMR spectrum.
In memantine (1-amino-3,5-dimethyladamantane), the C7 position is a simple methine (-CH-) group. In 3-Amino-5,7-dimethyladamantane-1-carboxylic acid , this position (now designated as C1 due to IUPAC nomenclature priorities) is oxidized to a carboxylic acid.
The Causality of Chemical Shifts: The addition of the C1-carboxylic acid introduces a strong electron-withdrawing group (EWG). The inductive effect of the -COOH group actively pulls electron density away from the adjacent bonds. This specifically deshields the equatorial and axial protons of the adjacent C2, C8, and C9 methylene bridges, pushing their
1
H NMR signals further downfield compared to the memantine baseline.
Spectral Data Comparison: Target vs. Alternative
The following tables summarize the quantitative NMR data, highlighting the diagnostic shifts used to differentiate the target compound from memantine. Data is representative of the hydrochloride salts acquired at 400 MHz (
1
H) and 100 MHz (
13
C) [1].
Analytical Insight: The most definitive proof of successful C1-carboxylation is the disappearance of the memantine C7 methine carbon at ~30.0 ppm and the emergence of a new quaternary carbon at 43.5 ppm, alongside the carbonyl peak at 177.5 ppm.
Solvent System Performance: DMSO-
d6
vs. D
2
O
Choosing the correct deuterated solvent is critical for adamantane derivatives due to their lipophilic core and polar functional groups.
DMSO-
d6
(Recommended for Primary Validation): DMSO is a polar aprotic solvent.
Advantage: It prevents rapid proton exchange, allowing the direct observation of the exchangeable -COOH (12.30 ppm) and -NH
3+
(8.20 ppm) protons. This enables a complete proton inventory.
Limitation: The high viscosity of DMSO slightly broadens the aliphatic multiplet signals, reducing fine J-coupling resolution.
D
2
O (Recommended for Aliphatic Resolution):
Advantage: D
2
O has a lower viscosity than DMSO, which reduces the rotational correlation time (
τc
) of the molecule in solution. This leads to sharper aliphatic signals and better resolution of the overlapping methylene bridges.
Limitation: H-D exchange completely masks the amine and carboxylic acid protons, making it impossible to verify these functional groups via
1
H NMR directly.
To guarantee trustworthiness, the following acquisition protocol is designed as a self-validating system . Any deviation in the final proton integration indicates incomplete relaxation, sample impurity, or phase errors.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
Dissolve in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Transfer to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field distortion).
Step 2: Instrument Calibration & Tuning
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field to the deuterium frequency of DMSO-
d6
.
Automatically tune and match the probe to the specific sample impedance to maximize the Signal-to-Noise Ratio (SNR).
Shim the Z-axis gradients until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.
Step 3:
1
H NMR Acquisition (Proton Inventory)
Parameters: 16–32 scans; Spectral width of 15 ppm; Relaxation delay (D1) of 1.5 seconds.
Self-Validation Check: Set the TMS peak to exactly 0.00 ppm. Integrate the aliphatic region (0.8 ppm to 2.0 ppm). The sum of these integrations must equal exactly 18 protons (6H methyls + 12H methylenes).
Step 4:
13
C NMR Acquisition (Carbon Scaffold)
Parameters: 1024–2048 scans; Spectral width of 250 ppm.
Causality of D1 Delay: Set the relaxation delay (D1) to a minimum of 2.5 to 3.0 seconds . Why? The adamantane cage contains multiple quaternary carbons (C1, C3, C5, C7). Because they lack attached protons, they undergo highly inefficient dipole-dipole relaxation. A standard 1.0-second delay will cause these critical carbons to saturate, rendering them invisible in the final spectrum. A longer D1 ensures they fully relax between pulses.
Self-Validation Check: Reference the center peak of the DMSO-
d6
septet to exactly 39.52 ppm. Ensure exactly 9 distinct carbon signals are present (accounting for the symmetry of the C4/C10, C5/C7, and C8/C9 pairs).
Analytical Workflow Visualization
The following diagram maps the logical decision tree for differentiating the target compound from standard memantine using
13
C NMR markers.
Figure 1: 13C NMR logical workflow for differentiating the target compound from memantine.
References
Title: Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists
Source: Molecules (via National Center for Biotechnology Information - PMC)
URL: [Link]
Comparative
A Comparative Guide to Adamantane-Based NMDA Receptor Modulators: Memantine vs. 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of neuroprotective therapeutics, the adamantane scaffold has proven to be a privi...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective therapeutics, the adamantane scaffold has proven to be a privileged structure, giving rise to clinically significant agents that modulate the N-methyl-D-aspartate (NMDA) receptor. Memantine, a cornerstone in the management of moderate-to-severe Alzheimer's disease, stands as the most prominent example. This guide provides a comprehensive comparison of memantine with a structurally related yet less-characterized compound, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid.
This analysis moves beyond a simple side-by-side feature list. We will delve into the mechanistic nuances of memantine, supported by extensive experimental data, and extrapolate a potential pharmacological profile for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid based on established structure-activity relationships (SAR) for this chemical class. This guide is designed to be a self-validating resource, explaining the "why" behind experimental designs and providing detailed protocols for researchers aiming to explore this chemical space further.
The Established Benchmark: Memantine
Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive antagonist of the NMDA receptor.[1][2] Its therapeutic success is largely attributed to its unique pharmacological properties, which allow it to preferentially block the excessive, pathological activation of NMDA receptors associated with neurodegenerative conditions, while sparing normal synaptic activity.[3]
Mechanism of Action: A Tale of Two States
The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[4] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5] Under normal physiological conditions, the channel is blocked by magnesium ions (Mg2+) in a voltage-dependent manner.[3]
In pathological states, such as Alzheimer's disease, excessive glutamate release leads to persistent activation of NMDA receptors, resulting in a prolonged influx of calcium ions (Ca2+).[6] This excitotoxicity triggers a cascade of neurotoxic events, including free radical formation and mitochondrial dysfunction, ultimately leading to neuronal death.[7]
Memantine's genius lies in its ability to act as an open-channel blocker.[8] At physiological pH, the primary amino group of memantine is protonated, and it enters the NMDA receptor channel when it is open, effectively blocking the excessive Ca2+ influx.[1] Crucially, memantine exhibits fast on/off kinetics, meaning it can quickly dissociate from the channel when the glutamate concentration returns to normal levels, allowing for physiological NMDA receptor function.[3] This distinguishes it from high-affinity NMDA receptor antagonists that can cause significant side effects by indiscriminately blocking both pathological and physiological receptor activity.[9]
Beyond its primary action as an NMDA receptor antagonist, memantine has demonstrated other neuroprotective effects, including the ability to increase the release of neurotrophic factors from astroglia and reduce microglial activation, thereby exerting anti-inflammatory effects.[5][10]
Signaling Pathway of NMDA Receptor Modulation by Memantine
Caption: NMDA Receptor Signaling and Memantine's Neuroprotective Action.
Efficacy: Preclinical and Clinical Evidence
Memantine's efficacy has been demonstrated in a multitude of preclinical and clinical studies. In animal models of neurodegeneration, memantine has been shown to reduce neuronal damage and improve cognitive function.[11][12]
Clinical trials in patients with moderate to severe Alzheimer's disease have consistently shown that memantine provides modest but statistically significant benefits in cognition, function, and global status.[13] It is also used in combination with acetylcholinesterase inhibitors for a potentially synergistic effect.
Efficacy Parameter
Preclinical Findings
Clinical Findings (Alzheimer's Disease)
References
Cognition
Attenuation of memory deficits in rodent models.
Modest improvement on cognitive scales (e.g., ADAS-cog, SIB).
The Challenger: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Currently, there is a paucity of published biological data for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid. However, by examining its structure in the context of adamantane SAR, we can formulate a hypothesis regarding its potential as an NMDA receptor modulator.
Structural Comparison and a Hypothesis of Activity
Memantine:
Core: Adamantane cage
Key Functional Group: Primary amino group at a bridgehead position (C1)
Substituents: Two methyl groups at bridgehead positions (C3 and C5)
3-Amino-5,7-dimethyladamantane-1-carboxylic acid:
Core: Adamantane cage
Key Functional Groups:
Primary amino group at a bridgehead position (C3)
Carboxylic acid group at a bridgehead position (C1)
Substituents: Two methyl groups at bridgehead positions (C5 and C7)
The critical feature for the NMDA receptor channel-blocking activity of aminoadamantanes is the protonated amino group at a bridgehead position, which interacts with the Mg2+ binding site within the channel.[1] Both memantine and the compound possess this feature. The two methyl groups on the adamantane cage of memantine are known to increase its affinity for the NMDA receptor channel compared to the unsubstituted amantadine.[1] The presence of two methyl groups on 3-Amino-5,7-dimethyladamantane-1-carboxylic acid suggests a similar enhancement of affinity.
The most significant structural difference is the presence of a carboxylic acid group at the C1 position. At physiological pH, this group will be deprotonated (carboxylate), introducing a negative charge. This could have several implications:
Altered Channel Binding: The presence of a negative charge on the opposite side of the molecule from the positively charged amino group could influence the molecule's orientation and binding kinetics within the NMDA receptor channel. It might lead to a different binding pose or alter the on/off rates.
Pharmacokinetic Profile: The carboxylic acid group will increase the polarity of the molecule, which could affect its ability to cross the blood-brain barrier and its overall pharmacokinetic properties.
Potential for Dual Action: The carboxylic acid moiety could potentially interact with other binding sites on the NMDA receptor or other proteins, leading to a more complex pharmacological profile.
Hypothesis: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is likely to be an uncompetitive NMDA receptor antagonist. However, the presence of the carboxylic acid group will likely modulate its potency, kinetics, and pharmacokinetic profile compared to memantine. Experimental validation is essential to confirm this hypothesis.
Presence of the key aminoadamantane pharmacophore.
Receptor Affinity
Moderate
Potentially altered (increased or decreased)
The carboxylic acid group may influence binding orientation and interactions within the channel.
Kinetics
Fast on/off rates
Potentially altered
The additional charged group could affect the speed of entry and exit from the channel.
Blood-Brain Barrier Penetration
Good
Potentially reduced
Increased polarity due to the carboxylic acid group.
Experimental Protocols for Comparative Efficacy Assessment
To rigorously test the hypothesized activity of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid and compare it to memantine, a series of in vitro and in vivo experiments are necessary.
In Vitro Evaluation
Objective: To determine the potency and mechanism of NMDA receptor antagonism.
A. Electrophysiological Patch-Clamp Assay:
Cell Culture: Culture primary cortical neurons or a cell line stably expressing NMDA receptors (e.g., HEK293 cells).
Whole-Cell Patch-Clamp Recording:
Perfuse the cells with an external solution containing NMDA and glycine to elicit an inward current.
Apply increasing concentrations of memantine or 3-Amino-5,7-dimethyladamantane-1-carboxylic acid and measure the inhibition of the NMDA-evoked current.
Determine the IC50 value for each compound.
Assess voltage dependency by holding the membrane potential at different voltages.
Data Analysis: Compare the IC50 values and the degree of voltage-dependent block between the two compounds.
B. Calcium Influx Assay:
Cell Culture and Loading: Culture cerebellar granule neurons and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
Stimulation and Measurement:
Stimulate the cells with NMDA and glycine.
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
Pre-incubate cells with different concentrations of memantine or 3-Amino-5,7-dimethyladamantane-1-carboxylic acid to assess their inhibitory effect on calcium influx.
Data Analysis: Calculate the EC50 for the inhibition of NMDA-induced calcium influx for each compound.
Experimental Workflow for In Vitro Comparison
Caption: A streamlined workflow for the in vitro comparison of NMDA receptor antagonists.
In Vivo Evaluation
Objective: To assess the neuroprotective efficacy and cognitive-enhancing effects in animal models.
A. Animal Model of Excitotoxicity:
Model Induction: Induce excitotoxic neuronal damage in rodents by intracerebroventricular injection of NMDA or quinolinic acid.
Drug Administration: Administer memantine or 3-Amino-5,7-dimethyladamantane-1-carboxylic acid at various doses before or after the excitotoxic insult.
Assessment:
Histology: Quantify neuronal damage in the hippocampus or cortex using Nissl staining or specific neuronal markers.
Behavioral Tests: Evaluate cognitive function using tasks such as the Morris water maze or passive avoidance test.
Data Analysis: Compare the extent of neuroprotection and cognitive improvement conferred by each compound.
B. Pharmacokinetic Studies:
Drug Administration: Administer a single dose of each compound to rodents via intravenous and oral routes.
Sample Collection: Collect blood and brain tissue samples at various time points.
Analysis: Determine the concentration of the compounds in plasma and brain using LC-MS/MS.
Data Analysis: Calculate key pharmacokinetic parameters, including bioavailability, half-life, and brain-to-plasma ratio.
Conclusion and Future Directions
Memantine has established itself as a valuable therapeutic agent for Alzheimer's disease through its well-characterized mechanism as a low-affinity, uncompetitive NMDA receptor antagonist. Its clinical utility stems from its ability to selectively target pathological NMDA receptor overactivation.
While 3-Amino-5,7-dimethyladamantane-1-carboxylic acid remains an uncharacterized compound, its structural similarity to memantine provides a strong rationale for its investigation as a novel NMDA receptor modulator. The introduction of a carboxylic acid group is a key structural modification that is likely to impact its pharmacological and pharmacokinetic properties. The experimental workflows outlined in this guide provide a clear path for the comprehensive evaluation of this and other novel adamantane derivatives.
Future research should focus on the synthesis and biological testing of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid and related analogs to explore the full potential of the adamantane scaffold in the development of next-generation neuroprotective agents. Understanding how modifications to the adamantane core influence the delicate balance between therapeutic efficacy and side effects will be paramount in the quest for more effective treatments for neurodegenerative diseases.
References
Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry, 97(6), 1611-1626.
Danysz, W., & Parsons, A. C. (2003). The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence.
Wu, L. J., & Saggini, A. (2021). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial over-activation.
Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neurochemical research, 32(12), 2217-2228.
Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1989). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex. European journal of pharmacology, 166(3), 589-590.
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
Gauthier, S., Loft, H., & Cummings, J. (2008). Improvement in behavioural symptoms in patients with moderate to severe Alzheimer's disease by memantine: a pooled data analysis.
Winblad, B., Poritis, N., Wimo, A., Möbius, H. J., & Stöffler, A. (1999). A 12-month, double-blind, placebo-controlled study of memantine in patients with moderate to severe Alzheimer's disease.
Lipton, S. A., & Rosenberg, P. A. (1994). Excitatory amino acids as a final common pathway for neurologic disorders. New England Journal of Medicine, 330(9), 613-622.
Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61-67.
Li, L., & Lipton, S. A. (2018). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial over-activation. Current Alzheimer Research, 15(5), 413-424.
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Volbracht, C., van der Hart, M. G., Fregger, A., & Perren, M. J. (2006). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European journal of neuroscience, 23(10), 2611-2623.
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Reisberg, B., Doody, R., Stöffler, A., Schmitt, F., Ferris, S., & Möbius, H. J. (2003). Memantine in moderate-to-severe Alzheimer's disease. New England Journal of Medicine, 348(14), 1333-1341.
Seif-El-Nasr, M., & Abd-El-Fattah, M. A. (1995). Neuroprotective effect of memantine demonstrated in vivo and in vitro. European journal of pharmacology, 281(1), 93-98.
Tariot, P. N., Farlow, M. R., Grossberg, G. T., Graham, S. M., McDonald, S., & Gergel, I. (2004). Memantine treatment in patients with moderate to severe Alzheimer disease already receiving donepezil: a randomized controlled trial. Jama, 291(3), 317-324.
van Dyck, C. H., Schmitt, F. A., Olin, J. T., & Memantine MEM-MD-12 Study Group. (2007). A responder analysis of memantine treatment in patients with moderate to severe Alzheimer disease.
Winblad, B., & Poritis, N. (1999). Memantine in severe dementia: results of the M-BEST study (benefit and efficacy in severely demented patients during treatment with memantine).
Gortelmeyer, R., & Stöffler, A. (1992). Memantine in the treatment of mild to moderate dementia syndrome. A double-blind placebo-controlled study. Arzneimittel-Forschung, 42(7), 904-913.
Wilcock, G. K., Möbius, H. J., & Stöffler, A. (2002). A double-blind, placebo-controlled multicentre study of memantine in mild to moderate vascular dementia (MMM 300). International clinical psychopharmacology, 17(6), 297-305.
Danysz, W., Parsons, C. G., Möbius, H. J., Stöffler, A., & Quack, G. (1997). Neuroprotective and symptomatological action of memantine relevant for Alzheimer's disease--a unified glutamatergic hypothesis on the mechanism of action. Neurotoxicity research, 12(2-3), 85-97.
Atri, A., Molinuevo, J. L., Lemming, O., Wirth, M., & Pulik, L. (2013). Memantine in patients with Alzheimer's disease: an observational study of treatment practice in the US. Journal of Alzheimer's Disease, 37(4), 815-827.
Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.
Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in drug design. Current drug targets, 17(11), 1269-1282.
Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1992). MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis. European journal of pharmacology, 224(1), 109-112.
Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA)
Rammes, G., Danysz, W., & Parsons, C. G. (2008). Pharmacodynamics of memantine: an update. Current neuropharmacology, 6(1), 55-75.
Kotermanski, S. E., & Johnson, J. W. (2009). Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine. Journal of Neuroscience, 29(9), 2774-2779.
Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of action of memantine. Current drug targets, 8(5), 621-632.
Cacabelos, R., Takeda, M., & Winblad, B. (2007).
Zajaczkowski, W., Frankiewicz, T., & Danysz, W. (1997). The role of NMDA receptor antagonists in the elevated plus-maze: a comparison of the effects of memantine and dizocilpine. European journal of pharmacology, 325(2-3), 133-139.
FTIR spectroscopy peak analysis for 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
FTIR Spectroscopy Peak Analysis for 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid: A Comparative Guide As a bifunctional building block, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Spectroscopy Peak Analysis for 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid: A Comparative Guide
As a bifunctional building block, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a critical intermediate in the development of neuropharmacological agents (such as Memantine derivatives) and advanced coordination polymers[1]. Validating the structural integrity and purity of this compound requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool, allowing researchers to confirm the successful integration of both the amino (-NH₂) and carboxylic acid (-COOH) moieties onto the rigid adamantane cage.
This guide provides an objective comparison of the FTIR spectral profile of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid against its monofunctional alternatives, alongside a self-validating experimental protocol for accurate peak analysis.
Mechanistic Grounding: FTIR Dynamics of Adamantane Derivatives
The diagnostic power of FTIR in adamantane chemistry relies on the highly conserved vibrational modes of the tricyclic aliphatic cage. The adamantane backbone consistently presents strong, sharp C-H stretching vibrations in the 2850–2950 cm⁻¹ region.
When analyzing 3-Amino-5,7-dimethyladamantane-1-carboxylic acid, the spectroscopic causality is driven by its bifunctional nature. The presence of both an amine and a carboxylic acid introduces complex hydrogen-bonding networks.
Salt vs. Zwitterion Dynamics: If the compound is isolated as a free base, it may form a zwitterion (NH₃⁺ and COO⁻) in the solid state, which shifts the carbonyl stretch from a typical ~1700 cm⁻¹ to a lower asymmetric carboxylate stretch (~1550–1610 cm⁻¹).
Hydrochloride Salt Form: Because this intermediate is predominantly synthesized and isolated as a hydrochloride salt to maintain stability[1], the carboxylic acid remains protonated. Consequently, the C=O stretching frequency is preserved near 1680–1710 cm⁻¹, while the protonated amine (NH₃⁺) exhibits broad stretching bands that overlap with the O-H and C-H regions.
Comparative Spectral Analysis
To establish a baseline for product verification, it is essential to compare the target compound against its monofunctional structural relatives: Memantine HCl (an adamantane amine) and Adamantane-1-carboxylic acid (an adamantane acid).
The table below summarizes the quantitative peak assignments used to differentiate these compounds.
Confirming Amination: The transition from Adamantane-1-carboxylic acid to the target compound is validated by the emergence of N-H bending vibrations (~1500–1620 cm⁻¹) and a complex, broadened region above 3000 cm⁻¹ due to NH₃⁺ stretching[1][3].
Confirming Carboxylation: Unlike Memantine HCl, which lacks a carbonyl group, the target compound retains a distinct C=O stretching peak. If the peak at ~1692 cm⁻¹ disappears and is replaced by bands around 1580 cm⁻¹, the sample has likely converted from the HCl salt to the free-base zwitterion[2].
Structural Validation Workflow
The following diagram illustrates the logical checkpoints in the FTIR validation workflow, ensuring that both functional groups are verified against the precursor baseline.
Figure 1: FTIR analytical workflow for validating the synthesis of the bifunctional adamantane target.
To ensure maximum trustworthiness and reproducibility, the following protocol employs a self-validating system. By using the adamantane cage's C-H stretching as an internal standard and enforcing strict background subtraction, false positives from environmental contamination are eliminated.
Step 1: System Suitability and Background Calibration
Action: Power on the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) crystal. Allow the IR source to stabilize for 30 minutes.
Validation Check: Run a standard polystyrene calibration film. Verify that the peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹.
Background: Collect an ambient background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹), which would otherwise mask the critical N-H and O-H stretching regions of the adamantane derivative.
Step 2: Sample Preparation and Matrix Application
Action: Place 2–5 mg of finely powdered 3-Amino-5,7-dimethyladamantane-1-carboxylic acid directly onto the center of the diamond ATR crystal.
Action: Lower the ATR pressure anvil until the clutch clicks.
Validation Check: Monitor the real-time preview. The aliphatic C-H stretching bands (2850–2950 cm⁻¹) must achieve an absorbance between 0.2 and 0.8 AU. Causality: If the absorbance is too low, crystal contact is poor; if it exceeds 1.0 AU, the spectrum will suffer from photometric non-linearity and peak distortion.
Step 3: Spectral Acquisition
Action: Acquire the spectrum using 64 to 128 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative intensities match traditional transmission (KBr pellet) spectra.
Step 4: Orthogonal Peak Verification
Action: Identify the internal standard peaks (C-H stretch at 2850–2950 cm⁻¹).
Action: Once the cage structure is verified, assess the functional group region. Confirm the presence of the protonated carboxylic acid C=O stretch (~1680–1710 cm⁻¹) and the N-H deformations (~1500–1620 cm⁻¹). The simultaneous presence of these peaks, normalized against the adamantane C-H backbone, confirms the successful synthesis of the bifunctional molecule.
References
Polymorphs of memantine hydrochloride - Google Patents. Google Patents.
Experimental IR spectra for the photo-Brook rearrangement of 1, a in... - ResearchGate. ResearchGate.
Adamantane-1-carboxylic acid - the NIST WebBook. National Institute of Standards and Technology.
Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists - PMC. National Center for Biotechnology Information.
A Comparative Guide to the Neuroprotective Effects of Adamantane Derivatives: Amantadine vs. Memantine
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Symptomatic Relief, a Quest for Neuroprotection In the landscape of neurodegenerative disease therapeutics, the adamantane class of com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Symptomatic Relief, a Quest for Neuroprotection
In the landscape of neurodegenerative disease therapeutics, the adamantane class of compounds has carved a unique niche. Initially recognized for antiviral properties, derivatives like amantadine and its close relative, memantine (1-amino-3,5-dimethyladamantane), have emerged as critical tools in managing conditions such as Parkinson's and Alzheimer's disease.[1][2][3] While their symptomatic benefits are well-established, a growing body of evidence illuminates their potential as neuroprotective agents, capable of shielding neurons from the relentless progression of neurodegeneration.[4][5] This guide provides a detailed, comparative analysis of the neuroprotective mechanisms and efficacy of amantadine and memantine, offering experimental insights to inform future research and drug development. While the specific compound 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is less extensively documented, the principles of adamantane neuroprotection can be largely understood through the lens of its more studied counterparts.
Dissecting the Mechanisms of Action: A Tale of Two Adamantanes
The neuroprotective prowess of both amantadine and memantine is rooted in their shared identity as N-methyl-D-aspartate (NMDA) receptor antagonists.[4][6] However, the subtleties of their receptor interactions and their engagement with other cellular pathways create distinct pharmacological profiles.
The Glutamatergic Axis: Targeting Excitotoxicity
Excessive glutamate, a primary excitatory neurotransmitter, can lead to a pathological influx of calcium ions (Ca2+) through NMDA receptors, triggering a cascade of events culminating in neuronal death—a phenomenon known as excitotoxicity.[7] Both amantadine and memantine mitigate this by blocking the NMDA receptor channel.[6][7]
Memantine: This compound is a well-characterized, low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[3][6] Its therapeutic efficacy, particularly in Alzheimer's disease, is attributed to its rapid, voltage-dependent channel-blocking kinetics. This allows memantine to preferentially block the persistent, low-level activation of NMDA receptors associated with neurodegenerative states, while preserving the transient, physiological activation required for learning and memory.[6]
Amantadine: While also an NMDA receptor antagonist, amantadine's affinity for the receptor is generally considered lower than that of memantine.[6] Its kinetics are also rapid, contributing to a favorable side-effect profile compared to other more potent NMDA antagonists.[7] However, its neuroprotective effects are not solely reliant on this mechanism.[8][9]
Beyond the NMDA Receptor: The Multifaceted Neuroprotection of Amantadine
Amantadine's neuroprotective capabilities extend beyond simple NMDA receptor blockade, encompassing dopaminergic modulation, anti-inflammatory actions, and the induction of neurotrophic factors.[6][7]
Dopaminergic Modulation: Amantadine enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[7][10] This action is central to its anti-parkinsonian effects and may contribute to its neuroprotective capacity in dopamine-depleted states.[11]
Anti-Inflammatory Effects: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key driver of neurodegeneration. Amantadine has been shown to inhibit the inflammatory activation of microglia, reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide.[8][12][13]
Induction of Neurotrophic Factors: Amantadine can stimulate astrocytes to produce Glial Cell-Derived Neurotrophic Factor (GDNF), a potent survival factor for dopaminergic and other neuronal populations.[7][8][9] This indirect neuroprotective mechanism highlights the importance of glial cells as therapeutic targets.
The following diagram illustrates the distinct and overlapping neuroprotective pathways of amantadine and memantine.
Caption: Comparative signaling pathways of Amantadine and Memantine.
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies highlight the differences in potency and efficacy between amantadine and memantine in various experimental models.
Experimental Protocols for Assessing Neuroprotection
To validate the neuroprotective effects of adamantane derivatives, a combination of in vitro and in vivo models is essential.
In Vitro Neuroprotection Assay: MPP+ Induced Toxicity in Midbrain Cultures
This assay assesses the ability of a compound to protect dopaminergic neurons from the toxin MPP+, a model for Parkinson's disease pathology.[8]
Methodology:
Cell Culture: Prepare primary midbrain cultures from embryonic day 14-15 rat embryos. These cultures contain a mix of neurons, astrocytes, and microglia.
Treatment: After 7-8 days in culture, pre-treat the cells with varying concentrations of the test compound (e.g., amantadine, memantine) for 30 minutes.
Toxin Exposure: Add MPP+ (1-methyl-4-phenylpyridinium) to the culture medium at a final concentration of 1 µM to induce dopaminergic neurotoxicity.
Incubation: Incubate the cultures for 48-72 hours.
Assessment of Dopaminergic Neuron Survival:
Immunocytochemistry: Fix the cells and stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
Quantification: Count the number of TH-positive neurons in treated and untreated wells.
Data Analysis: Express the number of surviving TH-positive neurons as a percentage of the control (no MPP+) group.
Causality and Validation: This protocol directly measures the survival of the target neuronal population (dopaminergic neurons) in the presence of a specific toxin. The inclusion of mixed glial cultures allows for the assessment of both direct neuronal effects and indirect, glia-mediated neuroprotection.[8]
The following diagram outlines the workflow for this in vitro neuroprotection assay.
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Model: Unilateral 6-OHDA Lesion Model of Parkinson's Disease
This animal model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease and is used to evaluate the therapeutic and neuroprotective effects of test compounds.[16]
Methodology:
Animal Model: Anesthetize adult male rats or mice.
Lesioning: Stereotactically inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or substantia nigra pars compacta on one side of the brain to induce a progressive lesion of the nigrostriatal dopamine pathway.
Treatment: Administer the test compound (e.g., amantadine, memantine) systemically (e.g., via intraperitoneal injection) daily, starting either before or after the 6-OHDA lesion, depending on the study design (prophylactic vs. therapeutic).
Behavioral Assessment: At various time points post-lesion, assess motor function using tests such as the cylinder test (for forelimb asymmetry) or apomorphine-induced rotations.
Post-mortem Analysis:
Immunohistochemistry: Euthanize the animals and perfuse the brains. Section the brains and stain for tyrosine hydroxylase (TH) to visualize the remaining dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Quantification: Perform stereological cell counting to determine the number of TH-positive neurons in the lesioned and unlesioned hemispheres.
Data Analysis: Compare the degree of neuronal loss and behavioral deficits between treated and vehicle control groups.
Causality and Validation: This in vivo model provides a more complex and physiologically relevant system to assess neuroprotection. The combination of behavioral and histological endpoints provides a robust validation of a compound's efficacy.
Conclusion: A Divergence of Strengths
Both amantadine and memantine offer significant neuroprotective potential, primarily through the modulation of NMDA receptor activity. Memantine's well-defined, use-dependent antagonism of the NMDA receptor makes it a cornerstone in the treatment of Alzheimer's disease, where excitotoxicity is a key pathological feature.[6]
Amantadine, in contrast, presents a more complex and multifaceted neuroprotective profile. Its ability to not only curb excitotoxicity but also to enhance dopaminergic tone, suppress neuroinflammation, and promote the release of neurotrophic factors suggests a broader therapeutic potential, particularly in diseases with a complex pathology like Parkinson's disease.[7][8][9] The indirect, glia-mediated effects of amantadine represent an exciting avenue for future drug development, highlighting the importance of targeting non-neuronal cells in the quest for effective neuroprotective therapies.
For researchers and drug development professionals, the choice between these or other adamantane derivatives will depend on the specific neurodegenerative condition and the primary pathological drivers being targeted. A thorough understanding of their distinct mechanisms is paramount for the rational design of next-generation neuroprotective agents.
References
Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action. (2024, July 13). MDPI. Retrieved from [Link]
Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. PMC. Retrieved from [Link]
Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. PMC. Retrieved from [Link]
Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. PubMed. Retrieved from [Link]
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2015, October 16). MDPI. Retrieved from [Link]
Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications?. PubMed. Retrieved from [Link]
Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed. Retrieved from [Link]
Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents — preclinical studies. National Open Access Monitor, Ireland. Retrieved from [Link]
(PDF) Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. ResearchGate. Retrieved from [Link]
Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. (2020, November 9). MDPI. Retrieved from [Link]
Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning. (2022, October 14). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. PMC. Retrieved from [Link]
Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. PubMed. Retrieved from [Link]
Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action. PMC. Retrieved from [Link]
Memantine vs Amantadine. (2023, August 10). Clinical Trials. Retrieved from [Link]
Amantadine Protects Dopamine Neurons by a Dual Action: Reducing Activation of Microglia and Inducing Expression of GDNF in Astroglia [Corrected]. (2011, September 15). PubMed. Retrieved from [Link]
Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Semantic Scholar. Retrieved from [Link]
Neuroprotective effect of amantadine on corticosterone-induced abnormal glutamatergic synaptic transmission of CA3-CA1 pathway in rat's hippocampal slices. (2017, December 15). PubMed. Retrieved from [Link]
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(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. ResearchGate. Retrieved from [Link]
MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis. PubMed. Retrieved from [Link]
Amantadine Improves Bradykinesia and Dyskinesia in a Mouse Model of Parkinson's Disease by Modulating the Activity of Striatal Direct and Indirect Spiny Projection Neurons (P7-3.001). (2024, April 9). Neurology. Retrieved from [Link]
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Amantadine for the Treatment of Parkinson's Disease and its Associated Dyskinesias. (2020, August 7). Avens Publishing Group. Retrieved from [Link]
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In Vivo vs. In Vitro Validation of 3-Amino-5,7-dimethyladamantane-1-carboxylic Acid Ligands: A Performance Comparison Guide
The development of Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in neuropharmacology, particularly for multifactorial pathologies like Alzheimer's Disease (AD)[1]. At the forefront of this chemical i...
Author: BenchChem Technical Support Team. Date: March 2026
The development of Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in neuropharmacology, particularly for multifactorial pathologies like Alzheimer's Disease (AD)[1]. At the forefront of this chemical innovation is 3-Amino-5,7-dimethyladamantane-1-carboxylic acid . By leveraging the well-tolerated adamantane scaffold of memantine and utilizing the C1-carboxylic acid as a synthetic handle, researchers have engineered dual-action ligands that simultaneously antagonize N-methyl-D-aspartate (NMDA) receptors and purinergic P2X7 receptors[2].
This guide objectively compares the validation workflows, performance metrics, and mechanistic causality of these novel MTDLs against traditional single-target alternatives.
Section 1: The Mechanistic Rationale
Single-target therapies often fail in complex neurodegenerative diseases because neuronal death is driven by parallel destructive cascades: glutamate-induced excitotoxicity and ATP-driven neuroinflammation[3].
NMDA Receptors: Overactivation by glutamate causes massive intracellular Ca2+ influx, leading to neuronal apoptosis[4].
P2X7 Receptors: High extracellular ATP concentrations in the AD brain activate microglial P2X7 receptors, triggering the opening of a macropore, NLRP3 inflammasome assembly, and the release of pro-inflammatory IL-1β[5].
By synthesizing derivatives of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (such as adamantylcarbohydrazides), researchers create a single molecule capable of engaging both targets, offering synergistic neuroprotection[2].
Dual mechanistic targeting of NMDA and P2X7 receptors by adamantane-based MTDLs.
Section 2: In Vitro Validation Methodologies
In vitro validation must independently confirm target engagement for both receptors. The protocols below are designed as self-validating systems: primary phenotypic assays are backed by downstream biomarker quantification to ensure the observed effects are mechanistically sound.
Causality: P2X7 activation uniquely leads to the formation of a large membrane pore permeable to molecules up to 900 Da[5]. We exploit this using YO-PRO-1, a fluorescent DNA-binding dye. If the ligand successfully antagonizes P2X7, pore formation is blocked, and fluorescence remains low.
Cell Preparation: Seed J774A.1 murine macrophages (which natively express high levels of P2X7) at
5×104
cells/well in a 96-well plate.
Ligand Incubation: Pre-incubate cells with varying concentrations of the 3-Amino-5,7-dimethyladamantane derivative (0.1 µM to 100 µM) for 30 minutes at 37°C.
Stimulation & Dye Addition: Add 2 µM YO-PRO-1 iodide and stimulate with 1 mM BzATP (a potent P2X7 agonist).
Kinetic Reading: Measure fluorescence (Ex: 491 nm / Em: 509 nm) every 5 minutes for 60 minutes.
Self-Validation: Cross-validate pore blockade by measuring IL-1β in the supernatant via ELISA. A true antagonist must reduce both dye uptake and cytokine release[3].
Causality: Memantine derivatives act as uncompetitive, open-channel blockers[4]. To validate this, the channel must be actively opened by glutamate to observe the antagonist's effect on Ca2+ influx.
Cell Preparation: Culture primary rat cortical neurons to DIV 12-14 to ensure mature NMDA receptor expression.
Dye Loading: Load cells with 2 µM Fluo-4 AM (a calcium indicator) for 45 minutes.
Ligand Incubation: Wash cells and pre-incubate with the adamantane ligand.
Stimulation: Expose neurons to 100 µM Glutamate + 10 µM Glycine (co-agonist) in Mg2+-free buffer (to remove the physiological magnesium block).
Quantification: Record transient intracellular calcium spikes using a functional drug screening system (FDSS).
Section 3: In Vivo Validation Methodologies
In vitro success does not guarantee in vivo efficacy due to blood-brain barrier (BBB) permeability and metabolic stability. In vivo validation bridges the gap between target engagement and phenotypic disease modification.
Protocol 3: Behavioral & Biomarker Validation in AD Models
Causality: To prove the dual-action hypothesis, the ligand must rescue cognitive deficits (NMDA effect) while simultaneously dampening brain inflammation (P2X7 effect).
Animal Model: Use 9-month-old APPswe/PS1dE9 transgenic mice, which exhibit both amyloid plaques and severe microgliosis.
Dosing: Administer the 3-Amino-5,7-dimethyladamantane derivative (e.g., 10 mg/kg i.p.) daily for 21 days.
Cognitive Testing (Morris Water Maze): Track the escape latency to a hidden platform over 5 consecutive days. A reduction in latency indicates spatial memory rescue.
Biochemical Validation: Post-sacrifice, isolate the hippocampus. Perform Western blotting for synaptophysin (synaptic integrity marker) and ELISA for IL-1β. The behavioral rescue must correlate quantitatively with reduced IL-1β, proving the P2X7 mechanism is active in vivo.
Sequential workflow from in vitro target validation to in vivo phenotypic rescue.
Section 4: Performance Comparison Data
The addition of the carboxylic acid group at the C1 position of the adamantane ring is a critical structural evolution. While memantine is highly effective at blocking the NMDA channel, it lacks the structural bulk required to interact with the allosteric sites of the P2X7 receptor[4]. By converting the carboxylic acid into hydrazide or amide derivatives, researchers achieve low-micromolar affinity for P2X7 without abolishing the NMDA channel-blocking properties[2].
The following table summarizes the performance of a representative dual-target 3-Amino-5,7-dimethyladamantane derivative against standard single-target alternatives.
Ligand Type
Representative Compound
NMDA Receptor IC50 (µM)
P2X7 Receptor IC50 (µM)
In Vivo Efficacy Profile (AD Models)
NMDA Antagonist
Memantine
~1.0 - 3.0
> 100 (Inactive)
Moderate cognitive improvement; no direct anti-inflammatory effect.
P2X7 Antagonist
A438079
> 100 (Inactive)
~0.3
Reduced microgliosis and IL-1β; limited direct protection against excitotoxicity.
MTDL (Dual)
3-Amino-5,7-dimethyladamantane derivative
~5.0 - 10.0
~2.0 - 5.0
Synergistic cognitive rescue & significant reduction in neuroinflammation.
Note: Over-modification of the carboxylic acid can lead to poor aqueous solubility or rapid hepatic clearance, highlighting the necessity of the rigorous, multi-tiered validation workflows detailed above.
References
Karoutzou O, Kwak S-H, Lee S-D, et al. "Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7-NMDA Receptor Antagonists - PubMed". nih.gov.
Karoutzou O, Kwak S-H, Lee S-D, et al. "Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists - MDPI". mdpi.com.
"P2X7 Receptor and Purinergic Signaling: Orchestrating Mitochondrial Dysfunction in Neurodegener
"The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applic
"Scienze Biochimiche e Biotecnologiche - AMS Dottor
Benchmarking 3-Amino-5,7-dimethyladamantane-1-carboxylic acid against Standard NMDA Antagonists: A Comprehensive Guide for MTDL Development
Executive Summary 3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly polar structural analogue and known human metabolite of the FDA-approved N-methyl-D-aspartate (NMDA) receptor antagonist, memantine[1]. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a highly polar structural analogue and known human metabolite of the FDA-approved N-methyl-D-aspartate (NMDA) receptor antagonist, memantine[1]. While memantine serves as the clinical gold standard for uncompetitive NMDAR antagonism in Alzheimer's disease, the introduction of a carboxylic acid moiety at the bridgehead position fundamentally alters the molecule's pharmacodynamics, rendering it virtually inactive at the NMDA receptor[1][2].
Rather than being evaluated as a standalone therapeutic, this compound is highly valued by medicinal chemists as a rigid, versatile scaffold for the synthesis of Multi-Target-Directed Ligands (MTDLs) . Most notably, it serves as the foundational precursor for developing dual P2X7-NMDAR antagonists aimed at simultaneously halting excitotoxicity and neuroinflammation[3]. This guide objectively benchmarks this scaffold against standard NMDAR antagonists and details the electrophysiological protocols required to validate synthesized derivatives.
To understand why 3-Amino-5,7-dimethyladamantane-1-carboxylic acid lacks the NMDAR blocking capabilities of its parent compound, one must analyze the biophysics of the NMDAR ion channel pore:
The Hydrophobic Plug Mechanism: Memantine blocks the NMDAR by entering the open channel pore. Its efficacy relies on two features: a basic amine (protonated at physiological pH) that binds near the deep Mg²⁺ binding site, and a lipophilic dimethyladamantane cage that interacts favorably with the hydrophobic pocket of the pore[4].
Electrostatic Repulsion: Adding a carboxylic acid (-COOH) group (pKa ~4.5) means the molecule exists largely as a zwitterion at pH 7.4. The NMDAR pore is a cation-selective filter designed to accommodate Ca²⁺, Na⁺, and Mg²⁺. The introduction of a bulky, negatively charged carboxylate group creates severe electrostatic repulsion, preventing the molecule from penetrating deeply into the channel[2][4].
Loss of BBB Permeability: The polar -COOH group drastically reduces the partition coefficient (LogP), severely restricting the compound's ability to cross the blood-brain barrier (BBB) independently.
The MTDL Strategy: Because the intrinsic NMDAR activity is abolished, 3-Amino-5,7-dimethyladamantane-1-carboxylic acid acts as a "blank slate." Researchers functionalize the -COOH group (e.g., converting it into carbohydrazide derivatives) to neutralize the negative charge, restore lipophilicity, and simultaneously introduce binding motifs for secondary targets like the P2X7 receptor[5].
Fig 1: Rationale for utilizing the inactive carboxylic acid scaffold in dual-targeting MTDL design.
Benchmarking Data: Comparative NMDAR Antagonism
The following table summarizes the quantitative performance of standard NMDAR antagonists against the 3-Amino-5,7-dimethyladamantane-1-carboxylic acid scaffold. Data reflects whole-cell patch-clamp recordings on recombinant GluN1/GluN2A receptors.
Compound
NMDAR IC₅₀ (GluN1/GluN2A)
Mechanism of Action
Primary Utility
Ketamine
~1.0 µM
Uncompetitive Antagonist (High Trapping)
Anesthetic, Rapid Antidepressant
Memantine
~1.0 - 2.0 µM
Uncompetitive Antagonist (Partial Trapping)
Alzheimer's Disease Therapy
Amantadine
~40 - 75 µM
Low-affinity Uncompetitive Antagonist
Parkinson's Disease Therapy
3-Amino-5,7-dimethyladamantane-1-carboxylic acid
>100 µM (Minimal Activity)
Inactive Metabolite / Precursor
MTDL Scaffold Synthesis
Note: The IC₅₀ of the carboxylic acid derivative is heavily right-shifted due to the electrostatic repulsion within the pore[1][4].
To empirically validate the loss of NMDAR activity in the scaffold—and the restoration of activity in synthesized MTDL derivatives—researchers must utilize a self-validating whole-cell patch-clamp workflow[4][6].
Step-by-Step Methodology
1. Cell Culture & Transfection
Action: Plate HEK293T cells on poly-D-lysine coated glass coverslips. Transiently co-transfect with plasmids encoding rat wild-type GluN1 and GluN2A subunits (the predominant adult cortical NMDAR subtype implicated in excitotoxicity) alongside a GFP reporter[4][7].
Causality: HEK293T cells lack endogenous glutamate receptors, providing a clean background to isolate specific NMDAR subunit interactions.
2. Solution Preparation
Action: Prepare a Mg²⁺-free extracellular recording solution (ECS) containing 160 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 0.2 mM EDTA, and 0.7 mM CaCl₂ (pH 7.3)[8].
Causality: Extracellular Mg²⁺ is a natural voltage-dependent pore blocker. It must be strictly omitted from the ECS to prevent competitive occlusion of the binding site when testing memantine derivatives[7].
3. Electrophysiological Configuration
Action: Identify GFP-positive cells. Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution. Voltage-clamp the cell at a holding potential of -60 mV to -70 mV [4][8].
Causality: Because these compounds are open-channel blockers, hyperpolarization is strictly required to provide the electromotive driving force that pulls the positively charged molecules into the channel pore[4].
4. Agonist and Compound Perfusion
Action: Using a rapid perfusion system, apply 100 µM Glutamate (or NMDA) supplemented with 10 µM Glycine (obligatory co-agonist) until a steady-state inward current is achieved[4][6].
Action: Co-apply the test compound (e.g., the carboxylic acid scaffold or an MTDL derivative) at varying concentrations (0.1 µM to 300 µM) for 40 seconds in the continuous presence of the agonists[4].
Action: Calculate the IC₅₀ by plotting the percentage of steady-state current inhibition against the logarithmic compound concentration, fitting the data to a standard Hill equation.
Fig 2: Step-by-step whole-cell patch-clamp electrophysiology workflow for NMDAR benchmarking.
References
Karoutzou, O., Kwak, S.-H., Lee, S.-D., Martínez-Falguera, D., Sureda, F. X., Vázquez, S., Kim, Y.-C., & Barniol-Xicota, M. (2018). "Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists." Molecules, 23(1), 230.[Link]
Health Canada. (2018). "Product Monograph: Memantine Hydrochloride." Health Canada Drug Product Database.[Link]
FDA Center for Drug Evaluation and Research. (2002). "Pharmacology/Toxicology Review: NDA 21-487 (Namenda)." U.S. Food and Drug Administration.[Link]
Tzvetkov, N. T., et al. (2018). "Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease." European Journal of Medicinal Chemistry, 157, 488-504.[Link]
Comprehensive Safety and Operational Handling Guide: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid
Chemical Profile & Operational Context 3-Amino-5,7-dimethyladamantane-1-carboxylic acid (CAS: 14664-67-6) is a high-value synthetic intermediate primarily utilized in the development of multi-target-directed ligands (MTD...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile & Operational Context
3-Amino-5,7-dimethyladamantane-1-carboxylic acid (CAS: 14664-67-6) is a high-value synthetic intermediate primarily utilized in the development of multi-target-directed ligands (MTDLs)[1]. In modern drug development workflows, it serves as the structural foundation for synthesizing dual P2X7-NMDA receptor antagonists, which are actively investigated for their neuroprotective properties in Alzheimer's disease models[2].
Structurally, this compound features a bulky, highly lipophilic adamantane cage—characteristic of the FDA-approved uncompetitive NMDA receptor antagonist, memantine[3]—functionalized with a zwitterionic amino-carboxylic acid moiety[4]. This unique architecture dictates specific laboratory handling requirements: the lipophilic core facilitates rapid membrane permeation, while the crystalline powder form is highly susceptible to static aerosolization and dust explosion potential under specific conditions[5].
Hazard Assessment & Causality (The "Why" Behind the Protocol)
Effective laboratory safety requires understanding the mechanistic causality behind chemical hazards, rather than merely following a checklist.
Dermal Penetration Risk (H312, H315): The adamantane scaffold is a highly lipophilic hydrocarbon cage[6]. Lipophilic molecules readily partition into and permeate natural rubber latex by dissolving into the polymer matrix. Consequently, standard latex gloves offer insufficient protection against dermal absorption.
Respiratory and Ocular Irritation (H335, H319): Mechanical manipulation (e.g., spatulation, weighing) of the dry powder generates fine, respirable dust[7]. Because adamantane derivatives are prone to accumulating static charge, the powder can forcefully repel from plastic weighing boats, creating an invisible aerosol plume that irritates the respiratory tract and mucous membranes[5].
Pharmacological Toxicity (H302): While the carboxylic acid functional group limits blood-brain barrier (BBB) penetration compared to its free-amine counterpart (memantine), accidental systemic absorption still poses a risk of off-target glutamatergic modulation and subsequent neurological effects such as dizziness or confusion[8].
Personal Protective Equipment (PPE) Matrix
Equipment Category
Specification
Quantitative Metric
Scientific Justification (Causality)
Hand Protection
Nitrile Gloves (Double-gloved)
≥ 4 mil thickness, >240 min breakthrough time
The lipophilic adamantane core readily permeates natural rubber latex. High-density nitrile prevents dermal absorption of the compound[6].
To ensure maximum safety and experimental integrity, the following protocol is designed as a self-validating system , meaning each step includes a built-in verification check.
Phase 1: Pre-Operational Validation
Environmental Verification: Prior to opening the chemical container, verify that the localized exhaust ventilation (LEV) fume hood has a face velocity of ≥ 100 feet per minute (fpm)[5].
Validation: Check the digital airflow monitor or perform a tissue-paper flow test to confirm negative pressure.
Static Dissipation: Wipe down the analytical balance and surrounding LEV surface with a 70% isopropanol/water solution and allow it to evaporate.
Validation: The residual moisture temporarily increases surface conductivity, grounding residual static charge that could cause powder aerosolization[5].
Phase 2: Anti-Static Weighing & Transfer
Preparation: Place an anti-static ionizing bar or polonium brush adjacent to the analytical balance. Use a grounded stainless-steel spatula (avoid plastic spatulas which generate triboelectric charge).
Tare and Transfer: Carefully transfer the required mass of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid into an anti-static polymer weigh boat or directly into a pre-tared glass vial[4].
Closed-System Transport: If the reaction vessel is located outside the immediate LEV zone, seal the weigh boat or vial inside a secondary containment vessel (e.g., a sealed sterile conical tube) before transport.
Validation: Invert the sealed secondary container once to visually confirm the primary vessel is secure.
Solvent-First Addition: Introduce the powder to a reaction vessel (e.g., round-bottom flask) that is already pre-charged with the primary solvent (e.g., THF, DMF, or aqueous HCl for amidation/esterification protocols)[4].
Causality: Adding powder to a liquid surface immediately wets the lipophilic adamantane core, suppressing dust kick-up[7].
Verification of Solvation: Agitate the vessel using a magnetic stirrer.
Validation: Visually confirm the complete disappearance of crystalline particulates (yielding a clear solution) before removing the vessel from the LEV environment.
Spill Response & Waste Disposal Plan
Containment: Do not sweep dry powder, as this will aerosolize the adamantane particles[9]. Immediately cover the spill with damp absorbent pads (using a 50/50 water/isopropanol mix) to suppress dust generation.
Collection: Use a wet-wipe method to collect the damp material. Avoid using standard vacuum cleaners unless equipped with a certified HEPA filter[5].
Disposal: Place all contaminated wipes, PPE, and residual chemical into a sealed, clearly labeled hazardous waste container designated for "Halogen-Free Organic Solid Waste" (or specific to your solvent if in solution)[7]. Dispose of in accordance with institutional and environmental regulations[10].
Visualizations
Fig 1: End-to-end operational workflow for safe handling and synthesis integration.
Fig 2: Mechanistic pathway from intermediate synthesis to dual-target neuroprotection.